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  • Product: 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide
  • CAS: 6837-92-9

Core Science & Biosynthesis

Foundational

3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide CAS number

An In-Depth Technical Guide to 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide CAS Number: 6837-92-9 Abstract This technical guide provides a comprehensive overview of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide (CAS...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide CAS Number: 6837-92-9

Abstract

This technical guide provides a comprehensive overview of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide (CAS No. 6837-92-9), a sulfonamide-containing organic molecule of significant interest to the chemical and pharmaceutical sciences. The document delineates its core physicochemical properties, proposes a detailed synthetic pathway with a step-by-step experimental protocol, and outlines a robust workflow for its analytical characterization. Furthermore, this guide explores the compound's applications within the broader context of drug development, focusing on the pivotal role of the sulfonamide moiety in medicinal chemistry, particularly as a scaffold for enzyme inhibitors. Concluding with a thorough review of its environmental, health, and safety profile, this whitepaper serves as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel sulfonamide-based compounds.

Introduction to a Versatile Sulfonamide Intermediate

3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide is a substituted aromatic sulfonamide. Its structure is characterized by a benzene ring functionalized with four key groups: a hydroxyl (-OH) group, an amino (-NH₂) group, and a diethylsulfonamide (-SO₂N(CH₂CH₃)₂) group. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis and a compelling scaffold for medicinal chemistry.

The sulfonamide functional group is a cornerstone of modern pharmacology, most famously recognized in sulfa antibiotics but also integral to diuretics, anticonvulsants, and a new generation of targeted cancer therapies.[1][2] The primary amino group and the phenolic hydroxyl group on the aromatic ring of this specific molecule offer reactive handles for further chemical modification, allowing for the construction of diverse molecular libraries. This guide provides the foundational knowledge required to synthesize, purify, characterize, and safely handle this compound, enabling its effective use in research and development settings.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application. The key identifiers and properties for 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide are summarized below.

PropertyValueSource
CAS Number 6837-92-9[3][4][5]
Molecular Formula C₁₀H₁₆N₂O₃S[3][4]
Molecular Weight 244.31 g/mol [3][4]
IUPAC Name 3-amino-N,N-diethyl-4-hydroxybenzene-1-sulfonamide[6]
Appearance (Predicted) Off-white to light brown solidN/A
Solubility (Predicted) Soluble in polar organic solvents (DMSO, DMF, Methanol)N/A

Synthesis and Purification

While specific literature detailing the synthesis of CAS 6837-92-9 is sparse, a logical and robust synthetic route can be designed based on established organic chemistry principles, starting from the commercially available 2-aminophenol. The proposed pathway involves protection of the reactive amino and hydroxyl groups, followed by electrophilic aromatic substitution to install the sulfonyl chloride, amination, and final deprotection.

Retrosynthetic Analysis & Proposed Pathway

The synthesis strategy hinges on managing the reactivity of the starting material, 2-aminophenol. Both the amino and hydroxyl groups are activating and ortho-, para-directing, but they are also susceptible to oxidation and unwanted side reactions under the harsh conditions of chlorosulfonation. Therefore, a protection strategy is paramount. Acetylation is a common and effective method for this purpose.

The proposed forward synthesis is as follows:

  • Protection: Acetylation of both the amino and hydroxyl groups of 2-aminophenol using acetic anhydride.

  • Chlorosulfonation: Electrophilic aromatic substitution using chlorosulfonic acid. The acetylated groups direct the sulfonation to the desired position (para to the hydroxyl, meta to the amino).

  • Amination: Reaction of the resulting sulfonyl chloride with diethylamine to form the N,N-diethylsulfonamide.

  • Deprotection: Hydrolysis of the acetyl protecting groups under acidic or basic conditions to yield the final product.

Experimental Protocol: Synthesis

Step 1: Protection of 2-Aminophenol

  • To a stirred solution of 2-aminophenol (1.0 equiv) in glacial acetic acid, add acetic anhydride (2.5 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into ice-water to precipitate the diacetylated product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Chlorosulfonation

  • Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as chlorosulfonic acid is highly corrosive and reacts violently with water.

  • Slowly add the dried diacetylated intermediate (1.0 equiv) in portions to an excess of chlorosulfonic acid (5.0 equiv) at 0 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride product.

  • Filter the solid immediately, wash with ice-cold water, and use it directly in the next step as sulfonyl chlorides are often moisture-sensitive.

Step 3: Amination

  • Dissolve the crude sulfonyl chloride (1.0 equiv) in a suitable aprotic solvent such as dichloromethane or THF.

  • Cool the solution to 0 °C and add diethylamine (2.2 equiv) dropwise.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Wash the reaction mixture with dilute HCl to remove excess diethylamine, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Deprotection

  • Dissolve the protected sulfonamide product in a mixture of methanol and aqueous HCl (e.g., 6M).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the solution and neutralize it carefully with a base (e.g., sodium bicarbonate) to precipitate the final product.

  • Filter the solid, wash with water, and proceed to purification.

Purification Workflow

The crude product obtained from the synthesis will likely contain residual starting materials and by-products.

  • Recrystallization: This is the preferred method for crystalline solids. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) should be identified through small-scale trials to achieve high purity and yield.

  • Column Chromatography: If recrystallization is ineffective, purification via silica gel column chromatography is a robust alternative. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the target compound from impurities.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Start 2-Aminophenol P1 Step 1: Acetylation (Protection) Start->P1 I1 Diacetylated Intermediate P1->I1 P2 Step 2: Chlorosulfonation (HSO3Cl) I1->P2 I2 Sulfonyl Chloride P2->I2 P3 Step 3: Amination (Diethylamine) I2->P3 I3 Protected Product P3->I3 P4 Step 4: Hydrolysis (Deprotection) I3->P4 Crude Crude Product P4->Crude Recryst Recrystallization Crude->Recryst Primary Method Column Column Chromatography Crude->Column Alternative Final Final Recryst->Final Pure Product (CAS 6837-92-9) Column->Final

Caption: Proposed synthesis and purification workflow for 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide.

Analytical Characterization

Confirming the identity, structure, and purity of the synthesized compound is a critical step that relies on a combination of spectroscopic and chromatographic techniques.

Workflow Overview

A standard characterization workflow begins with preliminary analysis by Thin Layer Chromatography (TLC) to assess purity and select conditions for column chromatography. Following purification, a suite of spectroscopic methods is employed for definitive structural elucidation. High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer is often used for final purity assessment.

Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Expected signals would include triplets and quartets for the ethyl groups, distinct singlets or doublets for the aromatic protons, and broad singlets for the -OH and -NH₂ protons (which may exchange with D₂O).

    • ¹³C NMR: This analysis identifies all unique carbon atoms in the molecule. The spectrum would show characteristic peaks for the aromatic carbons, with their chemical shifts influenced by the attached functional groups, as well as signals for the two carbons of the ethyl groups.[1]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight, allowing for the determination of the elemental formula. The fragmentation pattern can also offer clues to the molecule's structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key vibrational stretches to look for include: O-H and N-H stretches (broad, ~3200-3500 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), and the characteristic asymmetric and symmetric S=O stretches for the sulfonamide group (~1350 and 1160 cm⁻¹).

  • Elemental Analysis: This technique determines the percentage composition of C, H, and N in the sample, which can be compared against the calculated values from the molecular formula to confirm purity.[1]

G cluster_analysis Analytical Characterization Workflow cluster_output Final Confirmation Input Purified Sample NMR NMR Spectroscopy (¹H, ¹³C) Input->NMR MS Mass Spectrometry (HRMS) Input->MS IR FT-IR Spectroscopy Input->IR EA Elemental Analysis Input->EA Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure Purity Purity Confirmation EA->Purity Final Verified Structure & Purity >95% Structure->Final Purity->Final

Caption: A logical workflow for the analytical characterization of the synthesized compound.

Applications in Research and Drug Development

Core Moiety: The Sulfonamide Group as a Zinc-Binding Group

The sulfonamide group (-SO₂NHR) is a privileged scaffold in medicinal chemistry. One of its most powerful applications is as a zinc-binding group (ZBG) . Many enzymes, known as metalloenzymes, contain a metal ion cofactor—often zinc (Zn²⁺)—that is essential for their catalytic activity. The sulfonamide group is an excellent mimic of a transition state and can coordinate to the zinc ion in the enzyme's active site, leading to potent and often selective inhibition.[1]

Case Study: A Scaffold for Carbonic Anhydrase Inhibitors

The parent structure, 3-amino-4-hydroxybenzenesulfonamide, and its derivatives are actively researched as inhibitors of carbonic anhydrases (CAs).[1][2] CAs are a family of zinc-containing enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Certain CA isoforms (e.g., CA IX and XII) are overexpressed in hypoxic tumors and contribute to tumor acidosis and progression.[1] Inhibiting these specific CAs is a validated strategy in anticancer drug development.

Derivatives of this scaffold are synthesized and tested for their binding affinity to various CA isoenzymes.[1][2] The core aminohydroxybenzenesulfonamide moiety provides the essential zinc-binding function, while modifications at the amino group or other positions on the ring are used to tune selectivity and pharmacokinetic properties. The N,N-diethyl substitution in CAS 6837-92-9 provides a specific lipophilic character that can influence cell permeability and binding interactions within the enzyme's active site.

G cluster_enzyme Enzyme Active Site cluster_inhibitor Sulfonamide Inhibitor Enzyme Zn²⁺ His His His Inhibitor R-SO₂-NH₂ Inhibitor:s->Enzyme:f0 Coordination Bond (Inhibition)

Caption: A diagram showing sulfonamide coordinating to the catalytic zinc ion in a carbonic anhydrase active site.

Environmental, Health, and Safety (EHS) Profile

Hazard Identification

The following hazards are typical for this class of compounds.

Hazard TypeDescriptionGHS PictogramPrecautionary Statements
Acute Toxicity Harmful if swallowed or in contact with skin.[7][9]WarningP264, P270, P280, P301+P312, P302+P352
Skin Irritation Causes skin irritation.[7]WarningP264, P280, P302+P352, P332+P313
Eye Irritation Causes serious eye irritation.[7]WarningP280, P305+P351+P338, P337+P313
Respiratory Irritation May cause respiratory irritation.[7][8]WarningP261, P271, P304+P340, P312
Handling and Storage
  • Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[8][10]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[7][8]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[7][10]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[7][8][10] Store locked up.[9]

First Aid Measures
  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]

  • In Case of Skin Contact: Wash off with plenty of soap and water. If skin irritation persists, call a physician.[7][10]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[7]

  • If Swallowed: Rinse mouth. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell.[7][10]

Conclusion

3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide is a compound with significant potential as a building block in medicinal chemistry and materials science. Its synthesis, while requiring careful management of reactive functional groups, is achievable through established organic transformations. The presence of the N,N-diethylsulfonamide group on the aminophenol core makes it a particularly interesting scaffold for developing enzyme inhibitors, leveraging the well-documented ability of sulfonamides to act as zinc-binding groups. This guide provides the essential technical framework—from synthesis and characterization to safety and application—to support and accelerate research and development efforts involving this versatile molecule.

References

  • 3-Amino-4-hydroxybenzenesulfonamide | CAS#:98-32-8 | Chemsrc. (n.d.). Retrieved January 18, 2026, from [Link]

  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. Available from: [Link]

  • 3-amino-4-hydroxy-N-(1-methylethyl)benzenesulphonamide Safety Data Sheets(SDS) - LookChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed. (2025, July 4). Retrieved January 18, 2026, from [Link]

  • Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]

  • Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- | SIELC Technologies. (2018, February 16). Retrieved January 18, 2026, from [Link]

  • 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide - Organic Pigment - Crysdot LLC. (n.d.). Retrieved January 18, 2026, from [Link]

  • 3-AMINO-N,N-DIETHYL-4-HYDROXY-BENZENESULFONAMIDE 6837-92-9 wiki - LookChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl- | C7H10N2O3S - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents. (n.d.).
  • 3-amino-N,N-diethyl-4-hydroxybenzene-1-sulfonamide | C10H16N2O3S | CID 3871028 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

Exploratory

3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide physical properties

An In-Depth Technical Guide to the Physical Properties of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide Introduction 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide (CAS No: 6837-92-9) is an organic compound belonging...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide

Introduction

3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide (CAS No: 6837-92-9) is an organic compound belonging to the sulfonamide class.[1][2] Sulfonamides are a well-established group of compounds with significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the core physical and chemical properties of this specific molecule, intended for researchers, scientists, and professionals in drug development. Understanding these fundamental properties is a critical first step in any research and development pipeline, influencing formulation, stability, and analytical method development.

This document synthesizes available data for the title compound and its structural analogs to provide a robust predictive and methodological framework. Where experimental data is not publicly available, this guide presents standardized protocols for its determination, empowering researchers to generate reliable data in their own laboratories.

Core Physicochemical Properties

The foundational physicochemical characteristics of a compound dictate its behavior in both biological and chemical systems. The properties for 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide are summarized below.

PropertyValue / Predicted RangeSource / Comment
Molecular Formula C₁₀H₁₆N₂O₃S[3]
Molecular Weight 244.31 g/mol [4]
Monoisotopic Mass 244.08816355 Da[4]
Appearance White to off-white or brown crystalline powderPredicted based on related sulfonamides[5]
Melting Point Data not available.A related compound, 3-Amino-4-hydroxybenzenesulfonamide, melts at 199-201°C.[5][6]
Boiling Point Data not available.Predicted to be high due to polar functional groups and molecular weight.
Solubility Soluble in polar organic solvents like methanol.Predicted based on related sulfonamides[5]
pKa Data not available.The phenolic hydroxyl and sulfonamide groups are the primary acidic/basic centers. A predicted pKa for the related 3-amino-4-hydroxybenzenesulfonamide is ~7.0.[5]
Density Data not available.---

Spectroscopic Profile and Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of a chemical substance. While specific spectra for 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide are not widely published, its structural features suggest a predictable spectroscopic profile based on extensive literature on similar molecules.[7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to its key functional groups:

  • O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹.

  • N-H Stretch (Amine): Two distinct sharp peaks around 3300-3500 cm⁻¹ for the primary amine (-NH₂).

  • C-H Stretch (Aliphatic/Aromatic): Signals around 2850-3000 cm⁻¹ (aliphatic C-H from ethyl groups) and 3000-3100 cm⁻¹ (aromatic C-H).

  • S=O Stretch (Sulfonamide): Two strong, characteristic bands are expected for the asymmetric and symmetric stretching of the sulfonyl group, typically found around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR: The proton NMR spectrum provides detailed information about the chemical environment of hydrogen atoms. For a solution in a solvent like DMSO-d₆, the following signals are anticipated:

    • Aromatic Protons: A complex multiplet pattern in the 6.5-8.0 ppm region, corresponding to the protons on the benzene ring.

    • Phenolic Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on concentration and temperature.

    • Amine Protons (-NH₂): A broad singlet corresponding to the two amine protons.

    • Ethyl Protons (-N(CH₂CH₃)₂): A quartet around 3.3-3.5 ppm (for the -CH₂- group) and a triplet around 1.1-1.3 ppm (for the -CH₃ group), showing characteristic coupling.

  • ¹³C-NMR: The carbon NMR would complement the proton data, with expected signals for:

    • Aromatic Carbons: Multiple signals in the 110-160 ppm range. The carbons attached to the hydroxyl, amino, and sulfonamide groups will have distinct chemical shifts.

    • Aliphatic Carbons: Two signals corresponding to the methylene (-CH₂) and methyl (-CH₃) carbons of the diethylamino group, typically in the upfield region of the spectrum.

UV-Visible Spectroscopy

In a solvent such as DMSO or methanol, the UV-Vis spectrum is expected to display absorption maxima characteristic of substituted benzene rings.[10] The presence of auxochromic groups like -OH and -NH₂ will cause a bathochromic (red) shift of the primary absorption bands of the benzene ring, likely resulting in absorption peaks in the 250-350 nm range.

Experimental Methodologies for Property Determination

For drug development and research, empirical determination of physical properties is non-negotiable. The following section details standardized protocols for key analyses.

Protocol for Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, while a broad range suggests the presence of impurities. This protocol uses the standard capillary method.

Methodology:

  • Sample Preparation: Ensure the 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide sample is completely dry and finely powdered.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating:

    • For an unknown compound, perform a rapid preliminary heating to estimate the approximate melting point.

    • For the formal determination, start heating at a rate of 10-15 °C/minute until the temperature is ~20 °C below the estimated melting point.

    • Reduce the heating rate to 1-2 °C/minute to allow for thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Causality: Solubility is a determinant of bioavailability and is fundamental to formulation design. The shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Methodology:

  • System Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).

  • Sample Addition: Add an excess amount of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide to a known volume of each buffer in a sealed, clear container. The excess solid should be clearly visible.

  • Equilibration: Agitate the containers at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspensions to settle. Alternatively, centrifuge or filter the samples using a syringe filter (ensure the filter material does not bind the compound).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Calculation: The solubility is expressed in units such as mg/mL or µg/mL.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for characterizing the fundamental physical properties of a novel or uncharacterized compound like 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide.

G cluster_start Start: Compound Acquisition cluster_prelim Preliminary Assessment cluster_char Core Characterization cluster_id Structural Identity & Purity cluster_end Final Report start Obtain Sample of 3-amino-N,N-diethyl-4- hydroxybenzenesulfonamide appearance Visual Inspection (Color, Form) start->appearance mp Melting Point Determination appearance->mp spec Spectroscopic Analysis (NMR, IR, MS) appearance->spec sol Solubility Screening (Shake-Flask) mp->sol pka pKa Determination (Potentiometric/UV) sol->pka report Compile Data Sheet & Technical Report pka->report purity Purity Assay (HPLC) spec->purity purity->report

Caption: Workflow for Physicochemical Characterization.

References

  • PubChem. Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl-. National Center for Biotechnology Information. Available from: [Link]

  • Chemsrc. 3-Amino-4-hydroxybenzenesulfonamide | CAS#:98-32-8. Available from: [Link]

  • PubChem. 3-amino-N,N-diethyl-4-hydroxybenzene-1-sulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • Avesis. UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-b. Available from: [Link]

  • LookChem. 3-AMINO-N,N-DIETHYL-4-HYDROXY-BENZENESULFONAMIDE 6837-92-9 wiki. Available from: [Link]

  • Chemsrc. 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide. Available from: [Link]

  • ResearchGate. UV-Visible, IR, and 1 NMR spectral data of compounds. | Download Table. Available from: [Link]

  • PubChem. Sulfuric acid. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (PDF) UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution. Available from: [Link]

  • Nordisk Ministerråd. TemaNord2021-526. Available from: [Link]

  • ResearchGate. Theoretical and experimental investigation of 4-[(2-hydroxy-3- methylbenzylidene)amino]benzenesulfonamide: Structural and spectroscopic properties, NBO, NLO and NPA analysis | Request PDF. Available from: [Link]

  • ResearchGate. Synthesis, characterization, computational, excited state properties, wave function, and molecular docking studies of (E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl) benzenesulfonamide. Available from: [Link]

Sources

Foundational

3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide chemical structure

An In-depth Technical Guide to the Chemical Structure and Properties of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide Introduction Sulfonamides, characterized by the SO₂NH₂ functional group, represent a cornerstone in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Structure and Properties of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide

Introduction

Sulfonamides, characterized by the SO₂NH₂ functional group, represent a cornerstone in medicinal chemistry. Their journey began with the discovery of their antimicrobial properties, revolutionizing the treatment of bacterial infections before the widespread availability of penicillin.[1][2] Beyond their initial application, the sulfonamide scaffold has proven to be a remarkably versatile pharmacophore, leading to the development of drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and diuretic properties.[3][4] This guide focuses on a specific derivative, 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide, a molecule that embodies the structural features pertinent to contemporary drug discovery efforts, particularly in the context of enzyme inhibition.[5] This document provides a comprehensive overview of its chemical structure, physicochemical properties, a plausible synthetic pathway, and its potential biological significance for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

The precise identification and characterization of a compound's physical properties are foundational to any research and development endeavor. 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide is an aromatic sulfonamide featuring a benzene ring substituted with hydroxyl, amino, and N,N-diethylsulfamoyl groups. These functional groups dictate its chemical reactivity, solubility, and potential for biological interactions.

The core structure consists of a 1,2,4-trisubstituted benzene ring. The sulfonamide nitrogen is fully substituted with two ethyl groups, which influences its hydrogen bonding capacity and lipophilicity compared to primary or secondary sulfonamides. The presence of the phenolic hydroxyl group and the aromatic amino group provides sites for further chemical modification and are key contributors to the molecule's interaction with biological targets.

Below is a summary of the key identifying information and physicochemical properties for this compound.

IdentifierValueSource
IUPAC Name 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamideN/A (Systematic)
CAS Number 6837-92-9[6]
Molecular Formula C₁₀H₁₆N₂O₃S[7]
Molecular Weight 244.31 g/mol [7]
Appearance White to brown crystalline solid (Predicted)[8]
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in methanol (Predicted)[9]

Caption: Chemical structure of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide.

Synthesis and Purification Workflow

The synthesis of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide can be conceptualized through a multi-step process common in aromatic and sulfonamide chemistry. A plausible synthetic route begins with a protected aminophenol to ensure regioselectivity during the critical chlorosulfonation step. The choice of protecting groups is crucial; for instance, an acetyl group for the amine and a methyl or benzyl ether for the hydroxyl group would prevent unwanted side reactions.

The general workflow is as follows:

  • Protection: The starting material, 2-aminophenol, is protected at both the amino and hydroxyl functionalities.

  • Chlorosulfonation: The protected intermediate undergoes electrophilic aromatic substitution with chlorosulfonic acid to install the sulfonyl chloride group (-SO₂Cl), primarily at the position para to the hydroxyl group. This step must be performed under anhydrous conditions and at low temperatures to control the high reactivity of chlorosulfonic acid.

  • Amination: The resulting sulfonyl chloride is then reacted with diethylamine. This nucleophilic substitution reaction forms the N,N-diethylsulfonamide linkage.

  • Deprotection: The protecting groups are removed under appropriate conditions (e.g., acid or base hydrolysis for acetyl groups, catalytic hydrogenation for benzyl ethers) to yield the final product.

  • Purification: The crude product is purified, typically by recrystallization or column chromatography, to achieve the desired level of purity for analysis and further use.

G start Start: 2-Aminophenol protect Step 1: Protection (e.g., Acetylation, Benzylation) start->protect chloro Step 2: Chlorosulfonation (HSO₃Cl, 0°C) protect->chloro aminate Step 3: Amination (Diethylamine, Base) chloro->aminate deprotect Step 4: Deprotection (e.g., Acid Hydrolysis) aminate->deprotect purify Step 5: Purification (Recrystallization/Chromatography) deprotect->purify product Final Product: 3-amino-N,N-diethyl-4- hydroxybenzenesulfonamide purify->product

Caption: A conceptual workflow for the synthesis of the title compound.

Biological Significance and Potential Applications

The structural motifs within 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide suggest several potential applications in drug development and chemical biology.

Carbonic Anhydrase Inhibition

The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding group found in numerous carbonic anhydrase (CA) inhibitors. While the N,N-disubstituted sulfonamide in the title compound cannot coordinate with the zinc ion in the same canonical manner, the overall scaffold is highly relevant. Research on the parent compound, 3-amino-4-hydroxybenzenesulfonamide, has led to the synthesis of derivatives that show significant affinity for various human CA isoenzymes.[5] These derivatives have demonstrated activity against glioblastoma, breast, and prostate cancer cell lines, suggesting that this chemical scaffold is a promising starting point for developing novel anticancer agents that target tumor-associated CA isoforms like CA IX and CA XII.[5]

Precursor for Drug and Dye Synthesis

The amino and hydroxyl groups on the aromatic ring are versatile handles for further chemical elaboration. The parent molecule, 3-amino-4-hydroxybenzenesulfonamide, is utilized as a reagent to synthesize antagonists for the somatostatin receptor subtype 5 (SST5R) and also finds use in dye applications.[10][11] The amino group can be readily converted into a Schiff base or used in amide coupling reactions to attach other pharmacologically active moieties.[10] This modularity allows for the creation of compound libraries for screening against various biological targets. The broader class of sulfonamides exhibits an extensive range of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer effects, making this a privileged scaffold in medicinal chemistry.[1]

cluster_0 Cellular Environment CA Carbonic Anhydrase (CA) (e.g., CA IX in Tumors) H2CO3 H₂CO₃ CA->H2CO3 Catalyzes Outcome Inhibition of CA leads to: - Disruption of pH regulation - Reduced tumor cell viability H2O_CO2 H₂O + CO₂ H2CO3->H2O_CO2 Protons H⁺ H2CO3->Protons Bicarb HCO₃⁻ H2CO3->Bicarb Protons->Outcome Alters Balance Compound Sulfonamide Inhibitor (Derivative of Topic Compound) Compound->CA Binds to Target

Caption: Conceptual pathway of carbonic anhydrase inhibition by a sulfonamide derivative.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections provide methodologies for the synthesis and analytical characterization of the title compound.

Protocol: Synthesis of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide

This protocol is a representative example based on established chemical principles for sulfonamide synthesis. Actual yields and reaction times may vary and require optimization.

Materials:

  • 2-Acetamidophenol

  • Chlorosulfonic acid (HSO₃Cl)

  • Dichloromethane (DCM), anhydrous

  • Diethylamine

  • Triethylamine

  • Hydrochloric acid (HCl), 6M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for elution

Procedure:

  • Chlorosulfonation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2-acetamidophenol (1 equivalent). Dissolve in anhydrous DCM and cool the mixture to 0°C in an ice bath.

    • Causality Note: Cooling is critical to control the highly exothermic and vigorous reaction of the aromatic ring with chlorosulfonic acid, preventing degradation and improving yield.

  • Add chlorosulfonic acid (3 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Workup 1: Carefully pour the reaction mixture onto crushed ice. The sulfonyl chloride intermediate will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

    • Trustworthiness Note: This quenching and precipitation step isolates the intermediate from the corrosive acid and prepares it for the next step.

  • Amination: Re-dissolve the crude sulfonyl chloride intermediate in DCM in a new flask and cool to 0°C. Add triethylamine (1.5 equivalents) followed by the dropwise addition of diethylamine (1.2 equivalents).

    • Causality Note: Triethylamine acts as a base to neutralize the HCl byproduct of the amination reaction, driving the reaction to completion.

  • Stir the reaction at room temperature overnight.

  • Workup 2: Wash the reaction mixture sequentially with 1M HCl, water, and saturated NaHCO₃ solution. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Deprotection: To the crude protected sulfonamide, add 6M HCl and heat the mixture to reflux for 2-4 hours until TLC analysis indicates the consumption of the starting material.

  • Cool the mixture to room temperature and neutralize carefully with a saturated solution of NaHCO₃. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic extracts, dry over MgSO₄, and concentrate. Purify the resulting crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Protocol: HPLC Purity Analysis

This method is adapted from established protocols for analyzing similar aromatic sulfonamides and serves as a robust system for quality control.[12]

Instrumentation & Conditions:

  • HPLC System: Standard HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Causality Note: Formic acid is used as a mobile phase modifier to improve peak shape and is compatible with mass spectrometry (MS) detectors if further analysis is required.[12]

  • Gradient: 70% A / 30% B, hold for 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the synthesized product in the mobile phase to a concentration of ~1 mg/mL.

Procedure:

  • Equilibrate the HPLC system and column with the starting mobile phase composition until a stable baseline is achieved.

  • Inject the prepared sample.

  • Run the analysis for 10 minutes.

  • Integrate the resulting chromatogram. The purity of the compound is determined by calculating the area percentage of the main product peak relative to the total area of all peaks. A pure sample should exhibit a single major peak.

Conclusion

3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide is a compound of significant interest due to its place within the broader, pharmacologically vital class of sulfonamides. Its structure, featuring key functional groups for biological interaction and further chemical modification, makes it and its derivatives prime candidates for drug discovery programs, especially in the development of enzyme inhibitors for cancer therapy.[5] The synthetic and analytical protocols detailed in this guide provide a self-validating framework for researchers to produce and characterize this molecule, ensuring the high degree of purity and quality required for subsequent scientific investigation.

References

  • Gudunaitė, D., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences. Available at: [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]

  • Chemsrc. (n.d.). 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide. Chemsrc. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed. Available at: [Link]

  • SIELC Technologies. (2018). Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. SIELC Technologies. Available at: [Link]

  • Chemsrc. (n.d.). 3-Amino-4-hydroxybenzenesulfonamide. Chemsrc. Available at: [Link]

  • Crysdot LLC. (n.d.). 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide. Crysdot LLC. Available at: [Link]

  • Gudunaitė, D., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2014). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]

  • Preprints.org. (2023). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Preprints.org. Available at: [Link]

  • ResearchGate. (2022). (PDF) Biological activities of sulfonamides. ResearchGate. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide

Prepared by: Gemini, Senior Application Scientist Introduction 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide is a substituted aromatic sulfonamide that serves as a valuable and versatile chemical intermediate in the fi...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide is a substituted aromatic sulfonamide that serves as a valuable and versatile chemical intermediate in the fields of medicinal chemistry and materials science. Its molecular architecture, featuring a primary amino group, a hydroxyl group, and a diethylsulfonamide moiety on a benzene ring, provides multiple reactive sites for chemical modification. This unique combination of functional groups makes it an ideal scaffold for the synthesis of more complex molecules with tailored biological activities or material properties.

In the realm of drug discovery and development, this compound is primarily recognized as a key building block for the synthesis of targeted therapeutics. Notably, it is a precursor for developing potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoform IX (CAIX), which is a significant target in oncology.[1][2] Furthermore, it is utilized as a starting reagent for the synthesis of antagonists for the somatostatin receptor subtype 5 (SST5R), a receptor implicated in various endocrine and metabolic disorders.[3] Its utility also extends to the synthesis of specialized dyes.[3]

This guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic strategy, key applications, and safety considerations for 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide, intended for researchers and professionals in chemical synthesis and drug development.

Physicochemical Properties

A summary of the key chemical and physical properties of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
IUPAC Name 3-amino-N,N-diethyl-4-hydroxybenzene-1-sulfonamideN/A
CAS Number 6837-92-9[4]
Molecular Formula C₁₀H₁₆N₂O₃SN/A
Molecular Weight 244.31 g/mol N/A
Appearance Light brown crystalline solid (predicted)[3]
Canonical SMILES CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)O)NN/A

Synthesis and Purification

Proposed Synthetic Pathway

The following diagram illustrates a logical and chemically sound pathway for the synthesis of the target compound.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amidation cluster_2 Step 3: Nucleophilic Substitution (Hydrolysis) cluster_3 Step 4: Reduction A o-Chloronitrobenzene C 4-Chloro-3-nitrobenzenesulfonyl chloride A->C Reflux, 100-130°C B Chlorosulfonic Acid E 3-Nitro-4-chloro-N,N-diethylbenzenesulfonamide C->E Inert Solvent (e.g., THF) D Diethylamine G N,N-Diethyl-4-hydroxy-3-nitrobenzenesulfonamide E->G Heat F Aqueous NaOH I 3-Amino-N,N-diethyl-4-hydroxybenzenesulfonamide (Final Product) G->I Acidic or Neutral conditions H Reducing Agent (e.g., Fe/HCl or Na2S2O4)

Caption: Proposed synthetic workflow for 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide.

Detailed Methodological Considerations

The following protocol is a generalized procedure derived from synthetic methods for analogous compounds. Researchers should perform small-scale trials to optimize conditions.

Step 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride

  • Rationale: This step introduces the sulfonyl chloride group, which is essential for the subsequent amidation. o-Chloronitrobenzene is a common starting material for this transformation. The reaction is a classic electrophilic aromatic substitution (chlorosulfonation).

  • Procedure:

    • In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with chlorosulfonic acid (approx. 4 molar equivalents).

    • Slowly add o-chloronitrobenzene (1 molar equivalent) to the stirred chlorosulfonic acid. The reaction is exothermic and will evolve HCl gas, which should be scrubbed.

    • Heat the reaction mixture to 120-130°C for several hours until the evolution of HCl ceases.[5]

    • Carefully cool the reaction mixture and slowly quench it by pouring it onto crushed ice.

    • The solid product, 4-chloro-3-nitrobenzenesulfonyl chloride, will precipitate. Collect the solid by vacuum filtration and wash with cold water.[5] This intermediate is often used directly in the next step.

Step 2: Synthesis of 3-Nitro-4-chloro-N,N-diethylbenzenesulfonamide

  • Rationale: This is a standard amidation reaction where the highly reactive sulfonyl chloride is converted to a stable sulfonamide by reaction with a secondary amine, diethylamine.

  • Procedure:

    • Dissolve the crude 4-chloro-3-nitrobenzenesulfonyl chloride in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

    • Cool the solution in an ice bath.

    • Slowly add diethylamine (2-2.2 molar equivalents) to the solution. An organic base like triethylamine can be added to scavenge the HCl byproduct.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter off the diethylamine hydrochloride salt. The filtrate is concentrated under reduced pressure to yield the crude product.[6]

Step 3: Synthesis of N,N-Diethyl-4-hydroxy-3-nitrobenzenesulfonamide

  • Rationale: This step involves a nucleophilic aromatic substitution where the chlorine atom, activated by the ortho-nitro group, is displaced by a hydroxide ion to form the desired phenol.

  • Procedure:

    • Heat the crude product from the previous step with an aqueous solution of sodium hydroxide.[3]

    • The reaction temperature is typically elevated (e.g., 100°C) to drive the substitution.

    • After the reaction is complete (monitored by TLC), cool the mixture and acidify it to precipitate the phenolic product.

    • Collect the solid by filtration, wash with water, and dry.

Step 4: Reduction to 3-Amino-N,N-diethyl-4-hydroxybenzenesulfonamide

  • Rationale: The final step is the reduction of the aromatic nitro group to a primary amine. Standard reducing agents are effective for this transformation.

  • Procedure:

    • Suspend the nitro compound in a suitable solvent (e.g., methanol, water).

    • Add a reducing agent. Common choices include iron powder in the presence of an acid like HCl, or sodium hydrosulfite (Na₂S₂O₄).[3][7]

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

    • Upon completion, filter off any solids (e.g., iron oxides).

    • Neutralize the filtrate and extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Purification Protocol
  • Rationale: Purification is critical to remove unreacted starting materials, byproducts, and reagents. Recrystallization is suitable for crystalline solids, while column chromatography is a versatile method for separating compounds based on polarity.

  • General Procedure (Column Chromatography):

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).

    • Pack a chromatography column with the slurry.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Load the dissolved sample onto the top of the silica gel column.

    • Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide.

Applications in Research and Drug Development

The primary value of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide lies in its role as a scaffold for creating derivatives with significant therapeutic potential.

Intermediate for Carbonic Anhydrase Inhibitors

Derivatives of this compound are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2] Of particular interest are the tumor-associated isoforms CAIX and CAXII, which are overexpressed in many hypoxic solid tumors.

  • Mechanism of Action: In the hypoxic and acidic tumor microenvironment, CAIX plays a crucial role in pH regulation, which is essential for cancer cell survival and proliferation.[1] CAIX is a transmembrane protein with an extracellular catalytic domain. It catalyzes the reversible hydration of extracellular CO₂ to bicarbonate (HCO₃⁻) and protons (H⁺). The bicarbonate is transported into the cell to buffer intracellular pH, while the protons contribute to extracellular acidosis, promoting tumor invasion and metastasis. Benzenesulfonamide-based inhibitors, derived from the title compound, bind to the zinc ion in the active site of CAIX, blocking its catalytic activity. This disrupts the pH regulation mechanism, leading to intracellular acidosis and ultimately suppressing tumor growth.

The following diagram illustrates the role of CAIX in tumor pH regulation and the point of intervention for its inhibitors.

G cluster_cell Cancer Cell cluster_extra Extracellular Space (Acidic pHe) pHi Intracellular Space (pHi maintained at ~7.2-7.4) hco3_in HCO₃⁻ h2co3_in H₂CO₃ hco3_in->h2co3_in h_in H⁺ (from metabolism) h_in->h2co3_in Buffers acid co2_in CO₂ co2_out CO₂ co2_in->co2_out Diffusion h2co3_in->co2_in CAII (cytosolic) caix CAIX hco3_out HCO₃⁻ caix->hco3_out Catalysis h_out H⁺ caix->h_out nbc Bicarbonate Transporter (NBC) nbc->hco3_in Import co2_out->caix h2o H₂O h2o->caix hco3_out->nbc inhibitor Sulfonamide Inhibitor (e.g., derivative of title compound) inhibitor->caix Blocks Active Site

Caption: Role of CAIX in tumor pH regulation and inhibition by sulfonamides.

Precursor for Somatostatin Receptor Antagonists

3-amino-4-hydroxybenzenesulfonamide (the parent compound without N,N-diethyl groups) is cited as a reagent used to synthesize antagonists for the somatostatin receptor subtype 5 (SST5R).[3] SST5R is a G-protein coupled receptor involved in regulating hormone secretion, including insulin and glucagon-like peptide-1 (GLP-1). Antagonists of SST5R are being investigated as potential therapeutics for type 2 diabetes. The title compound, with its diethylsulfonamide group, serves as a lipophilic and synthetically versatile analogue for incorporation into potential SST5R antagonist structures.

Safety and Handling

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[9]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a laboratory coat. Ensure skin is not exposed.

  • Engineering Controls:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9]

  • Handling and Storage:

    • Avoid contact with skin and eyes. Avoid formation of dust and aerosols.

    • Store in a cool, dry place in a tightly sealed container.

    • Keep away from strong oxidizing agents.

  • First Aid Measures:

    • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[9]

    • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

    • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Disclaimer: This safety information is provided for guidance only and is based on related compounds. Always consult with your institution's safety officer and perform a thorough risk assessment before handling this chemical.

References

  • Vainauskas, V., Norvaišaitė, R., Grybaitė, B., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. [Link][1]

  • Vainauskas, V., Norvaišaitė, R., Grybaitė, B., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed. [Link][2]

  • Chemsrc. (2025). 3-Amino-4-hydroxybenzenesulfonamide CAS#:98-32-8. Retrieved from [Link]

  • Google Patents. (1953). Method of reducing nitro compounds. US2631167A. [7]

  • TREA. (n.d.). Process for the preparation of 3-nitrobenzenesulfonyl chloride. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-nitrobenzenesulfonyl chloride. [Link]

  • Arctom. (n.d.). 3-Amino-n,n-diethyl-4-hydroxy-benzenesulfonamide. Retrieved from [Link][4]

  • Google Patents. (1995). Process for the preparation of 3-nitrobenzenesulfonyl chloride. US5436370A.
  • ResearchGate. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. [Link]

  • Organic Syntheses. (n.d.). Orthanilic acid. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Cyclohexyl-2-pyrrolidone, 99%. [Link][9]

  • PubMed. (n.d.). Purification of amylases and other enzymes by a forced-affinity chromatography method. [Link]

  • Google Patents. (2023). Process for Catalytic Reduction of Nitro Compounds to Amines. US20230357125A1.
  • PubChem. (n.d.). N,N-Diethyl-3-nitrobenzenesulfonamide. [Link]

  • PrepChem.com. (n.d.). Synthesis of o-nitro-N,N-diethylbenzenesulfonamide. [Link][6]

  • Google Patents. (1950). Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. US2511547A. [5]

Sources

Foundational

solubility of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide in methanol

An In-Depth Technical Guide to the Solubility of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide in Methanol Executive Summary Molecular and Solvent Characteristics The Solute: 3-amino-N,N-diethyl-4-hydroxybenzenesulfona...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide in Methanol

Executive Summary

Molecular and Solvent Characteristics

The Solute: 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide

The structure of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide is characterized by several functional groups that dictate its physicochemical properties:

  • Sulfonamide Group (-SO₂NH₂): This is a polar group capable of acting as a hydrogen bond donor (N-H) and acceptor (S=O). It is a primary driver of the molecule's interaction with polar solvents.

  • Hydroxyl Group (-OH): A strongly polar, protic group that can readily participate in hydrogen bonding as both a donor and an acceptor.

  • Amino Group (-NH₂): Another polar group that acts as a hydrogen bond donor.

  • N,N-diethyl Groups (-N(CH₂CH₃)₂): These aliphatic groups introduce a degree of non-polar character to the molecule, which can influence its interaction with the solvent's non-polar regions.

  • Aromatic Ring: The benzene ring provides a rigid backbone for the functional groups.

The combination of multiple polar, hydrogen-bonding functional groups suggests that the molecule will exhibit favorable solubility in polar, protic solvents.

The Solvent: Methanol (CH₃OH)

Methanol is a highly polar, protic solvent frequently used in pharmaceutical processes. Its properties make it an excellent candidate for dissolving polar molecules like sulfonamides:

  • High Polarity: Methanol's significant dipole moment allows it to effectively solvate charged or highly polar species.

  • Hydrogen Bonding: Like water, methanol can act as both a hydrogen bond donor and acceptor, enabling it to form strong intermolecular interactions with the solute's hydroxyl, amino, and sulfonamide groups. Studies on various sulfonamides consistently show that their solubility is highest in methanol compared to other longer-chain alcohols, a direct consequence of methanol's polarity and hydrogen bonding capacity[1].

The fundamental principle of "like dissolves like" strongly supports the high due to their shared polar and hydrogen-bonding characteristics.

Thermodynamic Principles of Dissolution

The dissolution of a solid solute in a liquid solvent is governed by the change in Gibbs free energy (ΔG_sol), which is a function of enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution.

ΔG_sol = ΔH_sol - TΔS_sol

For dissolution to be spontaneous, ΔG_sol must be negative.

  • Enthalpy of Solution (ΔH_sol): This term represents the net energy change from breaking solute-solute and solvent-solvent bonds and forming new solute-solvent bonds. For most sulfonamides, the dissolution process is endothermic (ΔH_sol > 0), meaning it requires an input of energy[2]. This is because the energy required to break the strong crystal lattice of the solid sulfonamide is greater than the energy released upon solvation. Consequently, increasing the temperature generally increases the solubility of sulfonamides[1].

  • Entropy of Solution (ΔS_sol): This term reflects the change in randomness or disorder. The dissolution of a highly ordered crystal into a liquid solution typically results in a large increase in entropy (ΔS_sol > 0), which is the primary driving force for the dissolution of many sulfonamides[3].

The interplay of these factors can be modeled using equations such as the van't Hoff equation and the modified Apelblat model , which are commonly used to correlate solubility with temperature for pharmaceutical compounds[3][4].

Key Factors Influencing Solubility

Several experimental conditions can significantly alter the .

  • Temperature: As established, due to the endothermic nature of dissolution for sulfonamides, an increase in temperature will almost certainly increase the solubility[1][2]. This relationship is fundamental for processes like crystallization and purification.

  • pH: While less impactful in a pure, neutral solvent like methanol, the presence of any acidic or basic impurities can alter the ionization state of the solute. The amino group can be protonated, and the hydroxyl group can be deprotonated, drastically changing the molecule's polarity and its interaction with the solvent.

  • Presence of Cosolvents: The addition of other solvents (e.g., water) would create a binary solvent system, which can have non-linear effects on solubility. For related sulfonamides, solubility profiles in methanol-water mixtures have been extensively studied, often showing preferential solvation by one of the solvent components depending on the mixture's composition[5].

The following diagram illustrates the relationship between these key factors.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solute 3-amino-N,N-diethyl-4- hydroxybenzenesulfonamide Solubility Equilibrium Solubility Solute->Solubility Solute-Solute Interactions Solute->Solubility Solute-Solvent Interactions Groups Functional Groups (-OH, -NH2, -SO2NHR) Groups->Solute Lattice Crystal Lattice Energy Lattice->Solute Solvent Methanol Solvent->Solubility Solvent-Solvent Interactions Solvent->Solubility Solute-Solvent Interactions Polarity Polarity & H-Bonding Polarity->Solvent Temp Temperature Temp->Solubility Affects ΔH, TΔS pH pH / Impurities pH->Solubility Affects Ionization

Caption: Factors governing the solubility of the target compound in methanol.

Experimental Protocol for Solubility Determination

The most reliable and widely accepted method for determining equilibrium solubility is the isothermal shake-flask method . The protocol below is a self-validating system designed to ensure accuracy and reproducibility.

Principle

An excess amount of the solid compound is agitated in methanol at a constant temperature for a sufficient period to allow the system to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is quantified.

Mandatory Visualization: Experimental Workflow

G Start Start Prep 1. Preparation Add excess solid solute to a known volume of methanol. Start->Prep Equil 2. Equilibration Seal vial and agitate in a thermostatically controlled shaker (e.g., 25°C, 48 hours). Prep->Equil Validation Self-Validation Check: Has equilibrium been reached? Equil->Validation Validation->Equil No (Continue agitation, resample later) Sample 3. Phase Separation Centrifuge vial to pellet undissolved solid. Validation->Sample Yes Filter 4. Filtration Filter supernatant through a 0.22 µm syringe filter compatible with methanol (e.g., PTFE). Sample->Filter Dilute 5. Dilution & Quantification Dilute an aliquot of the clear filtrate and measure concentration using a calibrated analytical method (e.g., UV-Vis). Filter->Dilute Calc 6. Calculation Calculate solubility based on concentration and dilution factor. Dilute->Calc End End Calc->End

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Step-by-Step Methodology
  • Preparation of Standard Curve:

    • Accurately prepare a stock solution of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide in methanol of known concentration.

    • Perform a serial dilution to create a series of standards of decreasing concentration.

    • Using a UV-Vis spectrophotometer, measure the absorbance of each standard at the compound's maximum absorbance wavelength (λ_max) in methanol.

    • Plot absorbance vs. concentration to generate a calibration curve. Ensure the linear regression yields an R² value > 0.999 for accuracy.

  • Equilibration:

    • Add an excess amount of the solid compound to a series of glass vials (in triplicate for statistical validity). "Excess" is critical; enough solid must remain at the end of the experiment to ensure saturation was achieved.

    • Accurately add a known volume of methanol to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or incubator set to the desired constant temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate the samples for a predetermined time, typically 24-72 hours.

  • Self-Validation of Equilibrium:

    • Causality: True equilibrium is the cornerstone of this measurement. It is defined as the state where the rate of dissolution equals the rate of precipitation. Simply agitating for a fixed time is insufficient proof.

    • Protocol: To validate equilibrium, take samples at different time points (e.g., 24h, 48h, and 72h). If the measured concentration does not change significantly between the 48h and 72h time points, the system can be considered at equilibrium.

  • Sample Processing:

    • Remove the vials from the shaker and allow them to stand for 30 minutes at the experimental temperature for coarse settling.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

    • Immediately after centrifugation, carefully withdraw a sample from the clear supernatant using a syringe.

    • Attach a methanol-compatible syringe filter (e.g., 0.22 µm PTFE) and filter the solution into a clean vial. This step is crucial to remove any fine particulates that could falsely elevate the measured concentration.

  • Quantification:

    • Accurately dilute the filtered sample with methanol to bring its concentration within the linear range of the previously established calibration curve.

    • Measure the absorbance of the diluted sample using the same UV-Vis method.

    • Calculate the concentration of the diluted sample using the calibration curve equation.

  • Calculation:

    • Multiply the measured concentration by the dilution factor to determine the final solubility of the compound in methanol at that specific temperature.

    • Express the results in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Data Presentation

All quantitative solubility data should be presented clearly. The experiment should be repeated at several different temperatures to understand the thermodynamic relationship.

Table 1: Hypothetical Solubility Data for 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide in Methanol

Temperature (°C)Temperature (K)Solubility (mg/mL) ± SDSolubility (mol/L) ± SD
15.0288.15Experimental ValueCalculated Value
25.0298.15Experimental ValueCalculated Value
37.0310.15Experimental ValueCalculated Value

Data in this table is for illustrative purposes only and must be determined experimentally.

Conclusion

While specific published data is scarce, a thorough analysis of the molecular structure of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide and the properties of methanol allows for a strong, theoretically grounded prediction of high solubility. This solubility is expected to be temperature-dependent. For drug development professionals, obtaining precise, quantitative data is non-negotiable. The isothermal shake-flask method detailed in this guide provides a robust, self-validating framework for accurately determining this critical physicochemical parameter, thereby enabling informed decisions in formulation, purification, and process chemistry.

References

  • Sunwoo, C., & Lee, H. (1974). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Journal of Pharmaceutical Sciences. [Link]

  • Li, Z., et al. (2022). Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K. Journal of Chemical & Engineering Data. [Link]

  • Delgado, D. R., & Martínez, F. (2015). Calculated solubility of sulfonamides in {octanol (1) + methanol (2)}... ResearchGate. [Link]

  • Bustamante, P., et al. (2000). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Redalyc. [Link]

  • Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]

  • Delgado, D. R., et al. (2013). Solubility and preferential solvation of sulfadiazine in methanol + water mixtures at several temperatures. ResearchGate. [Link]

  • Alarcon, L. A., et al. (2022). Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation. National Institutes of Health (NIH). [Link]

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Exploratory

An In-Depth Technical Guide to the Stability and Storage of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 3-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide. Drawing upon established principles of sulfonamide chemistry and regulatory stability testing guidelines, this document offers field-proven insights into the chemical liabilities of this molecule and outlines protocols for ensuring its integrity throughout the research and development lifecycle.

Introduction: Understanding the Molecule

3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide is a substituted aromatic sulfonamide. The presence of a primary aromatic amine, a phenolic hydroxyl group, and a sulfonamide moiety confers a specific reactivity profile that dictates its stability. Aromatic amines and phenols are susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. The sulfonamide group itself is generally stable to hydrolysis under neutral conditions but can be susceptible to degradation under more extreme pH and temperature.

This compound and its structural analogs are of interest in medicinal chemistry. Sulfonamides are a well-established class of therapeutic agents with a broad range of biological activities. Derivatives of 3-amino-4-hydroxybenzenesulfonamide have been synthesized and investigated for various therapeutic applications. Given its potential utility, a thorough understanding of its stability is critical for the development of robust analytical methods, stable formulations, and reliable experimental results.

Intrinsic Stability Profile and Potential Degradation Pathways

The stability of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide is influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents. Based on the functional groups present in the molecule and the known degradation pathways of related compounds, the following instabilities are anticipated.

Oxidative Degradation

The aminophenol scaffold is particularly susceptible to oxidation. The electron-donating nature of both the amino and hydroxyl groups increases the electron density of the aromatic ring, making it more prone to attack by oxidizing agents.

  • Mechanism: Oxidation can proceed via a free radical mechanism, leading to the formation of colored degradation products, such as quinone-imines. The presence of atmospheric oxygen, peroxides, or metal ions can initiate or accelerate this process. Phenolic compounds are known to be easily affected by oxygen and browning enzymes, leading to nutrient destruction during food processing and storage[1].

  • Causality: The primary aromatic amine and the phenolic hydroxyl group are the most likely sites of oxidation. The diethylsulfonamide group is less prone to oxidation under typical storage conditions.

Photodegradation

Exposure to light, particularly in the ultraviolet (UV) spectrum, is a significant risk factor for the degradation of many aromatic compounds, including sulfonamides.

  • Mechanism: Photodegradation can be initiated by the absorption of light, leading to the formation of excited states that can undergo various reactions, including oxidation and cleavage of the sulfonamide bond. The presence of photosensitizers can also accelerate this process.

  • Causality: The aromatic ring and the amino group are chromophores that can absorb UV light, initiating the degradation process.

Hydrolytic Degradation

While the sulfonamide bond is generally more resistant to hydrolysis than an amide bond, it can be cleaved under forcing conditions.

  • Mechanism: Hydrolysis of the sulfonamide linkage can occur under strongly acidic or basic conditions, typically at elevated temperatures. This would lead to the formation of 3-amino-N,N-diethyl-4-hydroxyaniline and sulfonic acid.

  • Causality: The stability of the S-N bond is pH-dependent. While generally stable, prolonged exposure to harsh pH conditions can lead to cleavage.

Thermal Degradation

Elevated temperatures can provide the energy required to overcome the activation barriers for various degradation reactions.

  • Mechanism: Thermal stress can accelerate oxidative and hydrolytic degradation pathways. At very high temperatures, pyrolytic degradation can occur, leading to fragmentation of the molecule. The degradation of sulfonamide antibiotics in animal manures was found to be temperature-dependent, with increased degradation at higher temperatures[2].

  • Causality: Increased kinetic energy at higher temperatures leads to a higher frequency and energy of molecular collisions, increasing the rate of chemical reactions.

A logical overview of the potential degradation pathways is presented in the following diagram:

cluster_stressors Stress Conditions cluster_compound Parent Compound cluster_pathways Degradation Pathways cluster_products Potential Degradation Products Oxidizing_Agents Oxidizing Agents (e.g., H2O2) Oxidation Oxidation Oxidizing_Agents->Oxidation Light_UV Light (UV) Photodegradation Photodegradation Light_UV->Photodegradation Heat Heat Thermal_Degradation Thermal Degradation Heat->Thermal_Degradation pH pH (Acid/Base) Hydrolysis Hydrolysis pH->Hydrolysis Parent 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide Parent->Oxidation Parent->Photodegradation Parent->Hydrolysis Parent->Thermal_Degradation Quinone_Imine Quinone-imine derivatives Oxidation->Quinone_Imine Sulfonamide_Cleavage Sulfonamide cleavage products Photodegradation->Sulfonamide_Cleavage Hydrolysis->Sulfonamide_Cleavage Ring_Cleavage Ring cleavage products Thermal_Degradation->Ring_Cleavage

Caption: Potential Degradation Pathways.

Recommended Storage and Handling

Based on the intrinsic stability profile, the following storage and handling procedures are recommended to maintain the quality and purity of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide.

Long-Term Storage

For long-term storage, the compound should be protected from light, heat, and atmospheric oxygen.

ParameterRecommended ConditionRationale
Temperature -20°C or belowMinimizes thermal degradation and slows down oxidative processes.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation of the aminophenol moiety.
Light Amber vial or light-proof containerProtects against photodegradation.
Container Tightly sealed, non-reactive materialPrevents contamination and interaction with the container surface.
Short-Term Storage and Handling

For routine laboratory use, precautions should still be taken to minimize degradation.

ParameterRecommended ConditionRationale
Temperature 2-8°CSuitable for short-term storage between experiments.
Light Protect from direct sunlight and UV lampsMinimizes light-induced degradation during handling.
Handling Minimize exposure to airReduces the risk of oxidation.
Solutions Prepare fresh or store frozen under inert gasSolutions, especially in protic solvents, may be more susceptible to degradation.

Stability-Indicating Analytical Methodology

A stability-indicating analytical method is crucial for accurately quantifying the parent compound and detecting any degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and effective technique for this purpose.

Protocol for a Forced Degradation Study

A forced degradation study is essential to develop and validate a stability-indicating method. This involves subjecting the compound to stress conditions to generate potential degradation products.

Objective: To generate degradation products and demonstrate the specificity of the analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1N HCl.

    • Heat the solution at 80°C for 2 hours.

    • Cool the solution to room temperature and neutralize with 1N NaOH.

    • Dilute with mobile phase to the target concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1N NaOH.

    • Heat the solution at 80°C for 2 hours.

    • Cool the solution to room temperature and neutralize with 1N HCl.

    • Dilute with mobile phase to the target concentration for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute with mobile phase to the target concentration for analysis.

  • Thermal Degradation:

    • Place a sample of the solid compound in a hot air oven at 105°C for 24 hours.

    • Dissolve the stressed solid in the solvent and dilute to the target concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

    • Dilute with mobile phase to the target concentration for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by RP-HPLC with a photodiode array (PDA) detector.

The following diagram illustrates the workflow for a forced degradation study:

Start Start: Prepare Stock Solution Acid Acid Hydrolysis (1N HCl, 80°C) Start->Acid Base Base Hydrolysis (1N NaOH, 80°C) Start->Base Oxidation Oxidative Degradation (3% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (Solid, 105°C) Start->Thermal Photo Photolytic Degradation (Solution, UV light) Start->Photo Analysis RP-HPLC-PDA Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End End: Method Validation Analysis->End

Caption: Forced Degradation Study Workflow.

Example Stability-Indicating HPLC Method

While a specific validated method for this exact compound is not available in the public literature, a typical starting point for method development would be as follows.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

This method should be optimized to achieve adequate separation of the parent peak from all degradation products and any process-related impurities. Method validation should be performed according to ICH guidelines.

Conclusion

3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide is a molecule with potential for further investigation, but its chemical structure suggests susceptibility to oxidative and photolytic degradation. Proper storage and handling are paramount to ensure its stability and the reliability of experimental data. The implementation of a robust, validated stability-indicating analytical method is a critical component of any research or development program involving this compound. By understanding its chemical liabilities and adhering to the principles outlined in this guide, researchers can confidently work with this molecule and ensure the integrity of their findings.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). 2003.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. 1996.
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  • Boreen, A. L., et al. (2004). Photodegradation of pharmaceuticals in the aquatic environment: a review.
  • Andreozzi, R., et al. (2003). Sulfamethoxazole oxidation by hydroxyl radicals and ozone.
  • Zessel, M., et al. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 21(13), 7723-7740.
  • Latch, D. E., et al. (2003). Aqueous photochemistry of 2-phenylphenol. Environmental science & technology, 37(15), 3343-3350.
  • Torniainen, K., et al. (1997). The effect of pH, temperature, and buffer species on the degradation rate of ciprofloxacin. Journal of pharmaceutical and biomedical analysis, 15(7), 887-895.
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  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • Li, Y., et al. (2017). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. Science of The Total Environment, 607-608, 938-946.
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  • Park, S., et al. (2019). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Foods, 8(11), 548. [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences. (2023). development and validation of stability indicating assay development for enzalutamide in standard and dosage form by rp-hplc method. [Link]

  • Quest Journals. (2019). DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD: A REVIEW. [Link]

  • PubMed Central. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]

  • PubMed Central. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. [Link]

  • PubMed Central. (2018). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. [Link]

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  • PubMed. (1998). Stability of sulphonamide drugs in meat during storage. [Link]

  • PubMed Central. (2009). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. [Link]

  • PubMed Central. (2003). Time-dependent effect of p-aminophenol (PAP) toxicity in renal slices and development of oxidative stress. [Link]

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Foundational

reactivity of the amino group in 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide

An In-Depth Technical Guide to the Reactivity of the Amino Group in 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide Abstract This technical guide provides a comprehensive examination of the chemical reactivity of the pri...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Amino Group in 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity of the primary amino group in 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide. This molecule serves as a valuable intermediate in the synthesis of various chemical entities, including dyes and biologically active compounds.[1][2] The reactivity of its amino group is intricately modulated by the electronic and steric interplay of the adjacent hydroxyl and N,N-diethylsulfonamide substituents on the aromatic ring. This document explores the foundational principles governing this reactivity and provides detailed protocols for key synthetic transformations, including diazotization, acylation, Schiff base formation, and N-alkylation. Each section is designed to offer researchers, scientists, and drug development professionals both theoretical understanding and practical, field-proven methodologies.

Structural and Electronic Analysis: The Foundation of Reactivity

The is not governed by the amine in isolation but by the collective electronic influence of all substituents on the phenyl ring. Understanding these effects is paramount to predicting and controlling its chemical behavior.

  • -NH₂ (Amino) Group: This is a potent activating group and an ortho, para-director for electrophilic aromatic substitution.[3] Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system through resonance (+R effect), thereby increasing the electron density of the ring.[4]

  • -OH (Hydroxyl) Group: Positioned ortho to the amino group, the hydroxyl group is also a strong activating, ortho, para-directing substituent due to its own +R effect.

  • -SO₂N(Et)₂ (N,N-diethylsulfonamide) Group: Located meta to the amino group, this substituent is a deactivating, meta-directing group. The strongly electronegative oxygen and sulfur atoms pull electron density away from the ring through inductive (-I) and resonance (-R) effects.

Synergistic and Antagonistic Effects: The powerful electron-donating and activating properties of the amino and hydroxyl groups overwhelmingly dominate the electronic character of the aromatic ring. This makes the ring exceptionally electron-rich and highly susceptible to electrophilic attack. The primary sites of activation are the positions ortho and para to these groups. However, with the para position relative to the amine occupied by the sulfonamide and one ortho position occupied by the hydroxyl group, the remaining ortho position (C5) becomes a principal site for electrophilic aromatic substitution.

Steric Considerations: The bulky N,N-diethylsulfonamide group and the adjacent hydroxyl group introduce significant steric hindrance. This can influence the accessibility of reagents to both the amino group and the nearby positions on the aromatic ring. In substituted anilines, bulky ortho groups can force the amino group out of coplanarity with the ring, which diminishes its resonance effect and electron-donating capability.[5][6]

PropertyValueSource
Chemical Name 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide-
CAS Number 6837-92-9[7]
Molecular Formula C₁₀H₁₆N₂O₃S[8]
Molecular Weight 244.31 g/mol [8]

Table 1: Physicochemical Properties of the Core Molecule.

Key Synthetic Transformations of the Amino Group

The rich electronic nature of the amino group in this molecule allows for a variety of important chemical transformations. The following sections detail the mechanisms and validated protocols for several key reactions.

Diazotization and Azo Coupling

The conversion of a primary aromatic amine into a diazonium salt is one of the most versatile transformations in aromatic chemistry, serving as a gateway to a vast array of functional groups and, most notably, the synthesis of azo dyes.[9]

Causality Behind the Protocol: The reaction is conducted at 0-5 °C because arenediazonium salts are thermally unstable and can decompose violently at higher temperatures, releasing nitrogen gas.[10] Nitrous acid is highly unstable and is therefore generated in situ through the reaction of sodium nitrite with a strong mineral acid.[9] The subsequent coupling reaction is typically performed under weakly acidic or alkaline conditions, depending on the coupling partner, to facilitate the electrophilic attack of the diazonium salt on the electron-rich coupling agent.

Experimental Protocol: Synthesis of an Azo Dye

  • Diazotization:

    • Dissolve 2.44 g (0.01 mol) of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide in 20 mL of 2 M hydrochloric acid in a 100 mL beaker, cooling the mixture to 0-5 °C in an ice-salt bath with continuous stirring.

    • In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold water.

    • Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C.

    • After the addition is complete, stir the mixture for an additional 15 minutes. The formation of the diazonium salt is confirmed when a drop of the solution produces an immediate blue-black color on starch-iodide paper. This solution should be used immediately.

  • Azo Coupling:

    • Dissolve 0.94 g (0.01 mol) of phenol in 10 mL of 10% sodium hydroxide solution in a 250 mL beaker, and cool the solution to 5 °C.

    • Slowly add the cold diazonium salt solution to the alkaline phenol solution with vigorous stirring.

    • A brightly colored azo dye should precipitate immediately.

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

    • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a desiccator.

G cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling Amine Dissolve Amine in HCl Cooling1 Cool to 0-5 °C Amine->Cooling1 Addition Dropwise Addition of NaNO2 Cooling1->Addition NaNO2 Prepare NaNO2 Solution NaNO2->Addition Stir1 Stir for 15 min Addition->Stir1 Test Test with Starch- Iodide Paper Stir1->Test Diazonium Diazonium Salt Solution (Use Immediately) Test->Diazonium Coupling Add Diazonium Salt to Phenol Solution Diazonium->Coupling Phenol Prepare Alkaline Phenol Solution Cooling2 Cool to 5 °C Phenol->Cooling2 Cooling2->Coupling Stir2 Stir for 30 min Coupling->Stir2 Filter Vacuum Filtration Stir2->Filter Wash Wash with Water Filter->Wash Dry Dry Product Wash->Dry Product Azo Dye Product Dry->Product

Caption: Workflow for Diazotization and Azo Coupling.

Acylation for Reactivity Modulation

The amino group is such a powerful activator that direct electrophilic substitutions on the ring (e.g., halogenation) can lead to uncontrolled multiple substitutions.[11] Acylation converts the amine to an amide, which moderates this reactivity. The nitrogen lone pair in the amide is delocalized into the adjacent carbonyl group, making it less available to activate the aromatic ring.[4] This strategy is essential for achieving selective monosubstitution.

Causality Behind the Protocol: Acetic anhydride is a common, effective, and relatively safe acylating agent. The reaction is often carried out in the presence of a base like pyridine to neutralize the acetic acid byproduct, or simply by using aqueous sodium acetate. The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is significantly less activating than the amino group, allowing for more controlled subsequent reactions.

Experimental Protocol: N-Acetylation

  • Suspend 2.44 g (0.01 mol) of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide in 30 mL of water in a 100 mL flask.

  • Add 1.5 mL (approx. 0.015 mol) of acetic anhydride.

  • While stirring vigorously, add a solution of 1.5 g of sodium acetate in 5 mL of water.

  • Stir the mixture for 20-30 minutes. The acetylated product may begin to precipitate.

  • Cool the reaction mixture in an ice bath to complete the precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an ethanol-water mixture to obtain pure N-(2-(N,N-diethylsulfamoyl)-4-hydroxyphenyl)acetamide.

Caption: Simplified Mechanism of N-Acetylation.

Schiff Base (Imine) Formation

The reaction of the primary amino group with an aldehyde or ketone yields a Schiff base (or imine), a compound containing a carbon-nitrogen double bond. This reaction is a cornerstone of organic synthesis, and the resulting products often exhibit a wide range of biological activities.[1][12]

Causality Behind the Protocol: The condensation is typically catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic amine. The acid also facilitates the final dehydration step to form the stable C=N double bond. Refluxing in a solvent like ethanol provides the necessary thermal energy to drive the equilibrium towards the product.

Experimental Protocol: Synthesis of a Schiff Base

  • Dissolve 2.44 g (0.01 mol) of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide in 40 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Add 1.06 g (1.0 mL, 0.01 mol) of benzaldehyde to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the product.

  • Collect the Schiff base product by vacuum filtration, wash with a small amount of cold ethanol, and dry.

G Start Dissolve Amine and Aldehyde in Ethanol Catalyst Add Catalytic Acetic Acid Start->Catalyst Reflux Heat at Reflux (1-2 hours) Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temp, then in Ice Bath Monitor->Cool Filter Vacuum Filtration Cool->Filter Product Schiff Base Product Filter->Product

Caption: Experimental Workflow for Schiff Base Synthesis.

N-Alkylation

Introducing alkyl groups to the amino nitrogen can be achieved through various methods, though it presents a significant chemoselectivity challenge in this molecule due to the presence of the nucleophilic phenolic hydroxyl group.

Causality Behind the Protocol: Standard N-alkylation with alkyl halides requires a base to deprotonate the amine, enhancing its nucleophilicity.[13] However, many bases are strong enough to also deprotonate the more acidic phenolic -OH group, leading to a mixture of N-alkylated and O-alkylated products.[1] The choice of base, solvent, and temperature can be tuned to favor one product over the other, but separation is often required. Modern methods like "Borrowing Hydrogen" or "Hydrogen Autotransfer" use alcohols as alkylating agents with a metal catalyst, offering a more atom-economical and often more selective alternative.[13]

Experimental Protocol: General N-Alkylation (Illustrative)

  • Dissolve 2.44 g (0.01 mol) of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide in 50 mL of a suitable solvent like N,N-dimethylformamide (DMF) in a three-necked flask.

  • Add a mild base, such as 1.5 g (0.011 mol) of potassium carbonate (K₂CO₃).

  • Add 1.1 equivalents of an alkylating agent (e.g., ethyl iodide).

  • Heat the mixture at 60-80 °C and monitor the reaction by TLC.

  • Upon completion, cool the mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.

  • The organic layer should be washed, dried, and concentrated. The resulting crude product will likely be a mixture of N- and O-alkylated species requiring purification by column chromatography.

G cluster_paths Competing Pathways Start Substrate (R-NH₂ and Ar-OH) Reagents + Alkyl Halide (R'-X) + Base Start->Reagents N_Alk N-Alkylation (R-NH-R') Reagents->N_Alk Path A O_Alk O-Alkylation (Ar-O-R') Reagents->O_Alk Path B Product Product Mixture (Requires Purification) N_Alk->Product O_Alk->Product

Caption: Competing N- and O-Alkylation Pathways.

Conclusion

The amino group of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide is a highly reactive and synthetically valuable functional group. Its reactivity is dominated by the strong electron-donating effects of both the amine itself and the ortho-hydroxyl group, making it an excellent nucleophile and rendering the aromatic ring highly activated. While this high reactivity is beneficial for reactions such as diazotization and Schiff base formation, it necessitates protective strategies like acylation to achieve controlled electrophilic aromatic substitutions. Furthermore, the presence of the phenolic hydroxyl group introduces a chemoselectivity challenge in reactions like alkylation. A thorough understanding of these electronic, steric, and competitive factors, as outlined in this guide, is crucial for designing successful and efficient synthetic routes utilizing this versatile chemical intermediate.

References

  • Zakrzewska, A., Gawinecki, R., Kolehmainen, E., & Ośmiałowski, B. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 6(1), 52-62. [Link]

  • Zakrzewska, A., Gawinecki, R., Kolehmainen, E., & Ośmiałowski, B. (2005). C-13-NMR based evaluation of the electronic and steric interactions in aromatic amines. ResearchGate. [Link]

  • Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl-. PubChem. [Link]

  • Ortho-alkylated aromatic amines via gamma alumina catalyst.
  • Reactions of Aniline. Chemistry Steps. [Link]

  • How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. RSC Publishing. [Link]

  • 3-Amino-4-hydroxybenzenesulfonamide. Chemsrc. [Link]

  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed. [Link]

  • ortho‐C–H alkylation of aromatic amides. ResearchGate. [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Institutes of Health. [Link]

  • Chemical Reactions of Amines – Electrophilic Substitution. BYJU'S. [Link]

  • Alkylation Process of Aromatic Amines.
  • Alkylation of Aromatic Amines with Trialkyl Amines Catalyzed by a Defined Iridium Complex with a 2-Hydroxypyridylmethylene Fragment. ResearchGate. [Link]

  • 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide. Chemsrc. [Link]

  • Supporting Information for - The Royal Society of Chemistry. RSC. [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of a Novel Trisazo Dye from 3-Amino-4H-thieno[3,4-c][5]benzopyran-4-one. Hindawi. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. SIELC Technologies. [Link]

  • 2-amino-4-nitrophenol. Organic Syntheses Procedure. [Link]

  • 4-amino-2-[(2-hydroxy-ethylamino)-methyl]-phenol. Chemical Synthesis Database. [Link]

  • Synthesis of 4-[N-Methyl-N-(6-bromo-2-benzoxazolyl)amino]phenol. PrepChem.com. [Link]

  • Reaction of 3-Amino-1,2,4-Triazole with Diethyl Phosphite and Triethyl Orthoformate: Acid-Base Properties and Antiosteoporotic Activities of the Products. MDPI. [Link]

  • 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide. Dye|Dye intermediates|Fluorescent Brightener|pigment dye. [Link]

  • 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide. Crysdot LLC. [Link]

  • Reaction of 3-Amino-1,2,4-Triazole with Diethyl Phosphite and Triethyl Orthoformate. ResearchGate. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Asian Journal of Pharmaceutical and Clinical Research. [Link]

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Exploratory

Spectroscopic Characterization of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide: A Technical Guide

This guide provides an in-depth technical overview of the expected spectroscopic data for the compound 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide (CAS No. 6837-92-9).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the expected spectroscopic data for the compound 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide (CAS No. 6837-92-9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on the analysis of structurally related compounds and foundational spectroscopic principles. It offers a robust framework for the acquisition, interpretation, and validation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this molecule.

Introduction: The Significance of Spectroscopic Analysis

3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry.[1] The precise elucidation of its molecular structure is paramount for understanding its chemical reactivity, potential biological activity, and for ensuring quality control in synthetic processes. Spectroscopic techniques such as NMR and IR provide a detailed fingerprint of the molecule's functional groups and atomic connectivity. This guide will delve into the expected spectral features of this compound, providing a predictive roadmap for its characterization.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration Notes
Aromatic H (H-2)7.2 - 7.4d1HOrtho to the sulfonamide group.
Aromatic H (H-5)6.8 - 7.0dd1HOrtho to the amino group and meta to the sulfonamide.
Aromatic H (H-6)6.6 - 6.8d1HOrtho to both the hydroxyl and amino groups.
NCH₂ CH₃3.2 - 3.4q4HMethylene protons of the diethylamino group, coupled to the methyl protons.
NCH₂CH₃ 1.0 - 1.2t6HMethyl protons of the diethylamino group, coupled to the methylene protons.
Ar-NH₂ 4.0 - 5.0br s2HBroad singlet due to quadrupole broadening and exchange. Position is solvent-dependent.
Ar-OH 8.0 - 10.0br s1HBroad singlet, chemical shift is highly dependent on solvent and concentration.

Causality Behind Predictions: The electron-withdrawing nature of the sulfonamide group will deshield the ortho proton (H-2), shifting it downfield. Conversely, the electron-donating amino and hydroxyl groups will shield the protons at positions H-5 and H-6, moving them upfield relative to unsubstituted benzene. The protons of the diethylamino group will exhibit a characteristic quartet and triplet pattern due to spin-spin coupling. The labile protons of the amino and hydroxyl groups are expected to be broad and their chemical shifts can vary significantly with solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[2]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C-4 (C-OH)145 - 155Carbon bearing the hydroxyl group, significantly deshielded.
C-3 (C-NH₂)135 - 145Carbon bearing the amino group.
C-1 (C-SO₂N)130 - 140Carbon attached to the sulfonamide group.
C-2120 - 130Aromatic CH.
C-5115 - 125Aromatic CH.
C-6110 - 120Aromatic CH.
CH₂ CH₃40 - 45Methylene carbons of the diethylamino group.
CH₂CH₃ 12 - 16Methyl carbons of the diethylamino group.

Causality Behind Predictions: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons directly bonded to the electronegative oxygen (C-4) and nitrogen (C-3 and C-1) atoms are expected to be the most deshielded. The aliphatic carbons of the diethylamino group will appear in the upfield region of the spectrum.

Predicted IR Data

The IR spectrum is invaluable for identifying the key functional groups present in the molecule through their characteristic vibrational frequencies.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Notes
O-H stretch (phenolic)3200 - 3600Broad, StrongBroadness is due to hydrogen bonding.
N-H stretch (aromatic amine)3300 - 3500MediumTwo bands are expected for the primary amine (symmetric and asymmetric stretching).
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 2970Medium
S=O stretch (sulfonamide)1300 - 1350 and 1150 - 1180StrongTwo distinct bands for asymmetric and symmetric stretching.
C-N stretch (aromatic amine)1250 - 1350Medium-Strong
C-O stretch (phenolic)1200 - 1260Strong

Causality Behind Predictions: The presence of strong, broad absorption in the high-wavenumber region is a clear indicator of the O-H and N-H groups. The two strong bands for the S=O stretching are characteristic of the sulfonamide group. The exact positions of these bands can be influenced by the electronic effects of the other substituents on the aromatic ring.

Experimental Protocols

To validate the predicted data, the following experimental protocols are recommended. These protocols are designed to be self-validating by ensuring high-resolution and unambiguous data acquisition.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a 5 mm NMR tube. DMSO-d₆ is often a good choice for sulfonamides as it can help in observing the exchangeable N-H and O-H protons.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • To confirm the identity of the N-H and O-H protons, perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the N-H and O-H protons will either disappear or significantly diminish.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • For unambiguous assignment of protonated and non-protonated carbons, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-135 and DEPT-90) is highly recommended.

IR Spectroscopy

Sample Preparation:

  • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Alternatively, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

Data Acquisition:

  • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum to obtain the final absorbance spectrum.

Visualization of Molecular Structure and Workflow

The following diagrams illustrate the molecular structure of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide and a conceptual workflow for its spectroscopic analysis.

Caption: Molecular structure of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide.

spectroscopic_workflow substance Pure Substance nmr_exp NMR Experiment (¹H, ¹³C, DEPT, D₂O exch.) substance->nmr_exp ir_exp IR Experiment (FTIR-ATR) substance->ir_exp nmr_data NMR Spectra (Chemical Shifts, Multiplicities, Integration) nmr_exp->nmr_data ir_data IR Spectrum (Vibrational Frequencies) ir_exp->ir_data interpretation Spectral Interpretation & Structure Correlation nmr_data->interpretation ir_data->interpretation structure_elucidation Structure Elucidation & Validation interpretation->structure_elucidation

Caption: Conceptual workflow for spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide. The detailed analysis of expected ¹H NMR, ¹³C NMR, and IR data, grounded in the principles of spectroscopy and comparison with related structures, serves as a valuable resource for researchers. The outlined experimental protocols offer a clear path for the empirical validation of this data. By following this guide, scientists can confidently approach the spectroscopic characterization of this and similar molecules, ensuring the integrity and accuracy of their findings.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Čerňuchová, P., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 23(15), 8585. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 66456, 3-amino-4-hydroxy-N-methylbenzenesulfonamide. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

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Foundational

Unlocking the Potential of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide: A Technical Guide for Innovative Research

Introduction: A Scaffold of Latent Opportunity In the landscape of chemical scaffolds for drug discovery and diagnostics, certain molecules, while not extensively studied, present a confluence of structural features that...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Latent Opportunity

In the landscape of chemical scaffolds for drug discovery and diagnostics, certain molecules, while not extensively studied, present a confluence of structural features that suggest significant untapped potential. 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide is one such compound. While direct research on this specific molecule is limited, a comprehensive analysis of its core structure—the 3-amino-4-hydroxybenzenesulfonamide backbone—and its close analogues reveals a fertile ground for innovation in several key research areas.

This technical guide will serve as a roadmap for researchers, scientists, and drug development professionals, elucidating the potential applications of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide. By examining the established biological activities and utilities of its parent compound and N-alkylated derivatives, we can logically extrapolate and propose high-potential research trajectories. This guide is structured to provide not just a summary of what is known about related compounds, but to offer a scientifically grounded rationale for why 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide is a compelling candidate for novel research endeavors, particularly in the fields of oncology and diagnostic histochemistry.

Physicochemical Properties: A Comparative Overview

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. Below is a comparative table of properties for 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide and its parent and methoxy analogues.

Property3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide3-amino-4-hydroxybenzenesulfonamide[1]3-amino-N,N-diethyl-4-methoxybenzenesulfonamide[2]
CAS Number 6837-92-998-32-897-35-8
Molecular Formula C₁₀H₁₆N₂O₃SC₆H₈N₂O₃SC₁₁H₁₈N₂O₃S
Molecular Weight 244.31 g/mol 188.20 g/mol 258.34 g/mol
Melting Point Data not available199-201 °C102-105 °C
Boiling Point Predicted: >400 °C454.5±55.0 °C410.6±55.0 °C
LogP Predicted: ~1.0-1.5-1.231.65

Core Application I: A Versatile Scaffold for Carbonic Anhydrase Inhibitors in Oncology

The sulfonamide moiety is a well-established pharmacophore, integral to a wide range of therapeutic agents, including diuretics and antibacterial drugs.[3][4][5] Of particular interest is its role as a potent inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[3][6] Certain CA isoforms, notably CA IX and CA XII, are overexpressed in various hypoxic solid tumors and are implicated in tumor progression and chemoresistance.[7] This makes them high-value targets for anticancer drug development.[8]

Extensive research on derivatives of 3-amino-4-hydroxybenzenesulfonamide has demonstrated their potential as effective CA inhibitors.[9][10][11][12] This body of work provides a strong rationale for exploring 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide as a lead scaffold for the development of novel, isoform-selective CA inhibitors. The N,N-diethyl group can influence the compound's pharmacokinetic properties, such as lipophilicity and cell permeability, potentially offering advantages over the unsubstituted parent compound.

Proposed Synthetic Pathway and Rationale

The primary amino group at the 3-position of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide is a versatile chemical handle for derivatization. It can be readily modified to introduce a variety of functional groups, allowing for the systematic exploration of the structure-activity relationship (SAR) to optimize binding affinity and selectivity for target CA isoforms.

A logical and experimentally validated approach, based on the work of Gudaitis et al., involves the condensation of the amino group with various aldehydes to form Schiff bases, or reaction with bromoacetophenones to introduce aminoketone fragments, which can be further cyclized to form imidazole-containing derivatives.[9][11]

G A 3-amino-N,N-diethyl- 4-hydroxybenzenesulfonamide C Schiff Base Derivative A->C Condensation (propan-2-ol, reflux) E α-Amino Ketone Derivative A->E Nucleophilic Substitution (H2O:propan-2-ol, reflux) B Aromatic Aldehyde B->C H Carbonic Anhydrase (e.g., CA IX, CA XII) C->H Inhibition D Bromoacetophenone D->E G Imidazole-2-one Derivative E->G Cyclization (glacial acetic acid, reflux) F Carbamide F->G G->H Inhibition

Caption: Synthetic pathways for derivatization of the core scaffold.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol is adapted from the established synthesis of Schiff bases from 3-amino-4-hydroxybenzenesulfonamide.[11]

  • Dissolution: Dissolve 1.0 mmol of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide in 10 mL of propan-2-ol in a round-bottom flask equipped with a reflux condenser.

  • Addition of Aldehyde: Add 1.1 mmol of the desired aromatic aldehyde to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The Schiff base product is expected to precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold propan-2-ol and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) can be performed if further purification is required.

  • Characterization: Confirm the structure of the synthesized derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

A colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA) is a robust method for screening CA inhibitors.[13]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • CA Enzyme Stock Solution: 1 mg/mL of human carbonic anhydrase (e.g., CA II, CA IX) in cold assay buffer. Store in aliquots at -20°C.

    • Substrate Stock Solution: 3 mM p-NPA in DMSO or acetonitrile (prepare fresh).

    • Test Compound Stock Solution: 10 mM of the synthesized derivative in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 158 µL of assay buffer to each well.

    • Add 2 µL of the test compound at various dilutions (to determine IC₅₀). Use DMSO as a negative control and a known CA inhibitor like acetazolamide as a positive control.

    • Add 20 µL of the CA working solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

  • Data Acquisition: Immediately measure the absorbance at 405 nm in kinetic mode using a microplate reader, taking readings every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Anticipated Outcomes and Causality

Based on the extensive data available for derivatives of the parent compound, it is highly probable that novel derivatives of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide will exhibit inhibitory activity against various CA isoforms. The specific binding affinities and isoform selectivity will be dictated by the nature of the substituents introduced at the 3-amino position. These substituents will interact with the amino acid residues lining the active site of the different CA isoforms, allowing for the tuning of the inhibitory profile.

Core Application II: A Chromogenic Reagent in Diagnostic Histochemistry

A close structural analogue, 3-amino-N,N-diethyl-4-methoxybenzenesulfonamide (commonly known as Fast Red ITR), is utilized in alkaline phosphatase histochemistry.[2] In these applications, it acts as a diazonium salt that couples with the product of an enzymatic reaction (e.g., naphthol-AS phosphate hydrolysis by alkaline phosphatase) to produce a colored, insoluble precipitate at the site of enzyme activity.

Given the structural similarity, 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide can be diazotized to form a corresponding diazonium salt, which is expected to function as a chromogenic coupling agent. The presence of the hydroxyl group instead of a methoxy group may subtly alter the color of the resulting azo dye, potentially offering a different spectral profile for multiplexing applications.

G cluster_0 Enzymatic Reaction cluster_1 Chromogenic Coupling A Naphthol-AS Phosphate (Substrate) B Naphthol Product A->B Hydrolysis E Insoluble Azo Dye (Colored Precipitate) B->E C Alkaline Phosphatase (Enzyme) D Diazotized 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide D->E Coupling Reaction

Caption: Workflow for use as a chromogenic coupling agent.

Experimental Protocol: Diazotization and Histochemical Staining
  • Diazotization (to be performed fresh and on ice):

    • Dissolve 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide in dilute HCl.

    • Slowly add an equimolar amount of a cold aqueous solution of sodium nitrite (NaNO₂).

    • Maintain the temperature at 0-5 °C. The formation of the diazonium salt is typically rapid.

  • Histochemical Staining for Alkaline Phosphatase:

    • Prepare a substrate solution containing Naphthol-AS phosphate in a suitable buffer (e.g., Tris-HCl, pH 9.5).

    • Add the freshly prepared diazonium salt solution to the substrate solution.

    • Incubate tissue sections (previously fixed and permeabilized) with the complete staining solution at room temperature or 37 °C until the desired color intensity is reached.

    • Rinse the sections, counterstain if desired (e.g., with hematoxylin), and mount for microscopic examination.

Future Directions and Conclusion

The potential applications of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide extend beyond the two core areas detailed above. Its methoxy analogue has been noted as a nonlinear optical material, suggesting potential utility in materials science.[2] Furthermore, the sulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a vast range of biological activities including antibacterial, anti-inflammatory, and antiviral properties.[3][9][11]

References

  • Gudaitis, P., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Available at: [Link]

  • Gudaitis, P., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed. Available at: [Link]

  • Gudaitis, P., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Institutes of Health. Available at: [Link]

  • (N.A.). (N.D.). 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method. Google Patents.
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  • (N.A.). (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. ResearchGate. Available at: [Link]

  • (N.A.). (2025). 3-Amino-4-hydroxybenzenesulfonamide. Chemsrc. Available at: [Link]

  • Al-Bayati, F. A. H., & Al-Amiery, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Physical Science, 32(1), 131–147. Available at: [Link]

  • (N.A.). (N.D.). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. National Institutes of Health. Available at: [Link]

  • (N.A.). (N.D.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. Available at: [Link]

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  • (N.A.). (N.D.). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: The development of diaryl amino piperidines as potent ?? opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. ResearchGate. Available at: [Link]

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  • (N.A.). (N.D.). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed. Available at: [Link]

  • (N.A.). (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. Available at: [Link]

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  • (N.A.). (N.D.). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. PubMed Central. Available at: [Link]

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  • (N.A.). (N.D.). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PMC. Available at: [Link]

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  • (N.A.). (N.D.). 3-Amino-N,N-diethyl-4-[(2-methoxyphenyl)amino]benzene-1-sulfonamide (CAS No. 326092-35-7) Suppliers. Chemical Register. Available at: [Link]

  • (N.A.). (N.D.). Preparation method of 3-amino-4-hydroxybenzoic acid. Google Patents.
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  • (N.A.). (N.D.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available at: [Link]

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Exploratory

An In-depth Technical Guide to 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide: From Historical Context to Modern Applications

This technical guide provides a comprehensive overview of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide, a sulfonamide derivative with significant potential in medicinal chemistry. This document delves into the histori...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide, a sulfonamide derivative with significant potential in medicinal chemistry. This document delves into the historical context of its parent class of compounds, its synthesis, and its contemporary relevance as a scaffold for developing targeted therapeutics, particularly as carbonic anhydrase inhibitors.

The Genesis of a Scaffold: A Historical Perspective on Sulfonamides

The story of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide is intrinsically linked to the broader history of sulfonamide-based compounds, a class of synthetic molecules that revolutionized medicine. Initially, sulfonamides found their application in the dye industry in the early 20th century.[1] A pivotal moment occurred in 1932 when German chemist Josef Klarer, at Bayer, discovered that a red dye named Prontosil exhibited remarkable antibacterial effects in mice.[1] This discovery was a landmark in medicine, heralding the era of antibacterial chemotherapy.

Subsequent research revealed that Prontosil was a prodrug, metabolically converted in the body to its active form, sulfanilamide.[2][3] This breakthrough led to a surge in the development of various sulfonamide derivatives, which became the first broadly effective systemic antibiotics available before the advent of penicillin.[1][2] These "sulfa drugs" were instrumental during World War II, saving countless lives from bacterial infections.[1][2] The widespread use and occasional misuse of these early sulfonamides also led to crucial developments in drug regulation, such as the United States Federal Food, Drug, and Cosmetic Act of 1938.[1]

The core chemical moiety, the benzenesulfonamide group, proved to be a versatile pharmacophore, leading to the development of other classes of drugs, including diuretics, and anticonvulsants.[2] This rich history underscores the fundamental importance of the sulfonamide scaffold in drug discovery and sets the stage for understanding the significance of its more complex derivatives like 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide.

Synthesis and Physicochemical Properties

The direct synthesis of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide is not extensively detailed in early literature, but its preparation can be logically deduced from established synthetic routes for related compounds. The synthesis of its parent compound, 3-amino-4-hydroxybenzenesulfonamide, is well-documented and serves as a crucial starting point.[4][5]

Synthesis of the Precursor: 3-amino-4-hydroxybenzenesulfonamide

A common synthetic pathway to obtain 3-amino-4-hydroxybenzenesulfonamide involves a multi-step process starting from 2-nitrochlorobenzene.[4][5]

Experimental Protocol: Synthesis of 3-amino-4-hydroxybenzenesulfonamide

  • Sulfochlorination: 2-nitrochlorobenzene is reacted with chlorosulfuric acid to yield 4-chloro-3-nitrobenzenesulfonyl chloride.

  • Amination: The resulting sulfonyl chloride is treated with ammonia to form 4-chloro-3-nitrobenzenesulfonamide.

  • Hydroxylation: The chlorine atom is substituted with a hydroxyl group by heating the compound in an aqueous solution of sodium hydroxide. This step yields 4-hydroxy-3-nitrobenzenesulfonamide.

  • Reduction: The final step involves the reduction of the nitro group to an amino group, typically using iron filings in an acidic medium, to produce 3-amino-4-hydroxybenzenesulfonamide.[4][5]

Synthesis_of_Precursor A 2-Nitrochlorobenzene B 4-Chloro-3-nitrobenzenesulfonyl chloride A->B Chlorosulfuric Acid C 4-Chloro-3-nitrobenzenesulfonamide B->C Ammonia D 4-Hydroxy-3-nitrobenzenesulfonamide C->D NaOH (aq), Heat E 3-Amino-4-hydroxybenzenesulfonamide D->E Fe, Acid

Caption: Synthesis pathway for 3-amino-4-hydroxybenzenesulfonamide.

N,N-Diethylation: A Logical Synthetic Step

The introduction of the N,N-diethyl groups onto the sulfonamide nitrogen to form the target compound, 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide, would logically follow the synthesis of the sulfonamide core. This can be achieved by reacting the corresponding sulfonyl chloride intermediate with diethylamine.

Hypothetical Experimental Workflow

Diethylation_Workflow cluster_start Starting Material Preparation cluster_reaction N,N-Diethylation cluster_reduction Final Reduction cluster_purification Purification Start Prepare 4-hydroxy-3-nitrobenzenesulfonyl chloride Reaction React with Diethylamine in a suitable solvent Start->Reaction Reduction Reduce the nitro group to an amine Reaction->Reduction Purification Purify the final product (e.g., chromatography) Reduction->Purification CA_Inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Sulfonamide Inhibitor cluster_complex Enzyme-Inhibitor Complex Zn(II) Zn(II) His1 His Zn(II)->His1 His2 His Zn(II)->His2 His3 His Zn(II)->His3 H2O H₂O/OH⁻ Zn(II)->H2O Inhibitor R-SO₂NH₂ Zn(II)_bound Zn(II) His1_b His Zn(II)_bound->His1_b His2_b His Zn(II)_bound->His2_b His3_b His Zn(II)_bound->His3_b Inhibitor_bound R-SO₂NH⁻ Zn(II)_bound->Inhibitor_bound

Caption: Inhibition of carbonic anhydrase by a sulfonamide.

Recent research has focused on synthesizing novel derivatives of 3-amino-4-hydroxybenzenesulfonamide to achieve selective inhibition of specific carbonic anhydrase isoforms, particularly those associated with cancer, such as CA IX and CA XII. [6]These tumor-associated isoforms play a role in pH regulation in the tumor microenvironment, contributing to tumor progression and resistance to therapy. [6]By modifying the core structure of 3-amino-4-hydroxybenzenesulfonamide, researchers aim to develop isoform-selective inhibitors with improved therapeutic profiles and reduced side effects.

Conclusion

From its roots in the dye industry to its pivotal role in the dawn of the antibiotic era, the sulfonamide functional group has been a cornerstone of medicinal chemistry. 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide represents a continuation of this legacy. While its own early history is not as prominently documented as that of the first-generation sulfa drugs, its chemical structure embodies the versatility of the benzenesulfonamide scaffold. Today, this compound and its derivatives are at the forefront of research into targeted therapies, particularly as inhibitors of carbonic anhydrases. The ongoing exploration of this chemical space promises to yield novel therapeutic agents for a range of diseases, demonstrating that the foundational discoveries of the early 20th century continue to inspire innovation in drug development.

References

  • Supuran, C. T. (2008). Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators.
  • Huvepharma. (n.d.). Sulfonamides: A Short History And Their Importance For Livestock Use. Huvepharma.
  • Supuran, C. T. (2008). The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents.
  • Kumar, V., et al. (2020). Progress in the development of human carbonic anhydrase inhibitors and their pharmacological applications: Where are we today?. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia.
  • Pharmacophore. (n.d.).
  • Improve Veterinary Education. (n.d.). History of Sulfonamides.
  • Supuran, C. T. (2012). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • ResearchGate. (n.d.). Developments of Small Molecules as Inhibitors for Carbonic Anhydrase Isoforms.
  • ResearchGate. (n.d.). History of Sulfonamides.
  • Vainauskas, V., et al. (2021). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • ChemicalBook. (n.d.). 3-Amino-4-hydroxybenzenesulphonamide. ChemicalBook.
  • ChemicalBook. (n.d.). 3-Amino-4-hydroxybenzenesulphonamide synthesis. ChemicalBook.
  • Katritzky, A. R., et al. (1993). A Novel Method for the Preparation of 3-Amino-4-hydroxybenzenesulfonamide Precursors of “Acid Alizarin Violet N” Derivatives.
  • PubMed. (2021). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed.
  • Le, T. V., & Hansen, T. (2021). Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams. Molecules.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Novel Schiff Bases from 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive technical guide for the synthesis, purification, and characterization of novel Schiff bases derived from t...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the synthesis, purification, and characterization of novel Schiff bases derived from the condensation of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide with various aromatic aldehydes. Sulfonamide-containing Schiff bases are a pivotal class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide is designed to provide researchers with both the theoretical underpinnings and practical, field-proven protocols to successfully synthesize and characterize these promising molecules. We delve into the mechanistic rationale for the reaction conditions, offer detailed step-by-step procedures, and outline robust analytical methods for structural elucidation and purity assessment.

Introduction: The Significance of Sulfonamide Schiff Bases

Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are synthesized through the condensation of a primary amine with an aldehyde or ketone.[4][5] When the amine precursor is a sulfonamide derivative, the resulting Schiff bases often exhibit enhanced biological activity.[2][6] The sulfonamide moiety (R-SO₂NH₂) is a well-established pharmacophore, foundational to the first generation of antimicrobial sulfa drugs.[3][7] The incorporation of the imine functionality can modulate the electronic and steric properties of the molecule, often leading to increased lipophilicity and improved cell membrane permeability, which can enhance interaction with biological targets.[2]

The precursor, 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide, offers a unique scaffold for the development of new therapeutic agents. The presence of the hydroxyl group and the diethylsulfonamide group provides opportunities for further structural modifications and can influence the compound's pharmacokinetic profile. A 2022 study by Zuika et al. successfully synthesized a series of Schiff bases from the related 3-amino-4-hydroxybenzenesulfonamide, highlighting the viability of this starting material in generating novel derivatives with potential biological applications.[8][9]

This guide will focus on the synthesis of Schiff bases from 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide and a selection of substituted benzaldehydes, providing a versatile platform for generating a library of compounds for biological screening.

Mechanistic Insights: The Chemistry of Schiff Base Formation

The formation of a Schiff base is a reversible, two-step process that is typically acid-catalyzed.[4][10] Understanding the mechanism is crucial for optimizing reaction conditions and maximizing yield.

  • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral zwitterionic intermediate, which rapidly undergoes a proton transfer to yield a neutral carbinolamine (also known as a hemiaminal).[10]

  • Dehydration: The carbinolamine intermediate is generally unstable and undergoes dehydration (elimination of a water molecule) to form the stable imine product. This dehydration step is the rate-determining step of the reaction and is facilitated by acid catalysis.[4][10] The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O).

The pH of the reaction medium is a critical parameter. While the reaction is acid-catalyzed, highly acidic conditions (low pH) can be counterproductive. Strong acids will protonate the amine nucleophile, rendering it non-nucleophilic and inhibiting the initial addition step.[4][10] Therefore, the synthesis of Schiff bases is optimally carried out at a mildly acidic pH.

Caption: General Mechanism of Acid-Catalyzed Schiff Base Formation

Experimental Protocols

Materials and Reagents
  • 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide (CAS: 6837-92-9)[11]

  • Substituted Aromatic Aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Deionized Water

  • Anhydrous Sodium Sulfate

  • Solvents for recrystallization (e.g., ethanol, methanol, ethyl acetate)

  • Silica gel 60 for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Consult the Safety Data Sheets (SDS) for all chemicals before use.

General Synthesis of Schiff Bases

This protocol describes a general method for the synthesis of Schiff bases from 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide.

G A 1. Dissolve 3-amino-N,N-diethyl-4- hydroxybenzenesulfonamide in ethanol B 2. Add aromatic aldehyde (equimolar) A->B C 3. Add catalytic glacial acetic acid B->C D 4. Reflux the reaction mixture C->D E 5. Monitor reaction by TLC D->E F 6. Cool to room temperature E->F Reaction Complete G 7. Isolate crude product (filtration or evaporation) F->G H 8. Purify the crude product G->H I 9. Characterize the pure product H->I

Caption: Experimental Workflow for Schiff Base Synthesis

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide (1.0 eq) in absolute ethanol.

  • Addition of Aldehyde: To this solution, add the desired aromatic aldehyde (1.0 eq).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The formation of the product can be visualized under UV light.

  • Isolation of Crude Product: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[12][13] If recrystallization is insufficient, column chromatography on silica gel may be necessary.[12]

  • Drying: Dry the purified product in a vacuum oven to remove any residual solvent.

Purification Protocols

3.3.1. Recrystallization

  • Dissolve the crude product in a minimum amount of a hot solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature (e.g., ethanol, methanol).

  • If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

3.3.2. Column Chromatography

  • Prepare a slurry of silica gel in the chosen eluent (a solvent system determined by TLC analysis).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases.[14][15][16]

Spectroscopic Techniques
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should show the appearance of a characteristic absorption band for the imine (C=N) stretching vibration, typically in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine will also be evident.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most diagnostic signal in the ¹H NMR spectrum is the singlet corresponding to the azomethine proton (-CH=N-), which typically appears in the range of δ 8.0-9.0 ppm.[14][17] The signals for the aromatic protons and the protons of the diethylsulfonamide group should also be assigned.

    • ¹³C NMR: The ¹³C NMR spectrum will show a characteristic signal for the imine carbon (-C=N-) in the range of δ 150-165 ppm.[14]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming the expected molecular formula.

Physical Characterization
  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Thin-Layer Chromatography (TLC): TLC is used to assess the purity of the compound. A single spot on the TLC plate in multiple solvent systems suggests a high degree of purity.

Data Presentation

The following table provides a template for summarizing the characterization data for a series of synthesized Schiff bases.

Compound IDAr-CHO SubstituentYield (%)M.p. (°C)FT-IR (C=N, cm⁻¹)¹H NMR (δ, -CH=N-)
SB-1 H
SB-2 4-Cl
SB-3 4-OCH₃
SB-4 4-NO₂

Conclusion and Future Directions

This application note provides a robust and reproducible framework for the synthesis and characterization of novel Schiff bases derived from 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide. The protocols are designed to be adaptable for the synthesis of a diverse library of compounds by varying the aromatic aldehyde reactant. The detailed mechanistic insights and characterization guidelines will enable researchers to confidently synthesize and validate their target molecules.

Given the broad range of biological activities reported for sulfonamide Schiff bases, these newly synthesized compounds are promising candidates for further investigation in drug discovery programs.[1][2][6] Future work should focus on the comprehensive biological evaluation of these compounds, including antimicrobial, anticancer, and anti-inflammatory screening, to elucidate their therapeutic potential.

References

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  • Aftab, M., et al. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF THREE NEW SCHIFF BASES DERIVED FROM AMINO ACIDS AND THEIR Ag(I) COMPLEXES. Bulletin of the Chemical Society of Ethiopia, 36(1), 45-58.
  • Zuika, A., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. [Link]

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  • Synthesis, Biological Evaluation, and Computational Studies of Schiff's Base Derivatives of 4-(4-Amino-5-Mercapto-4H-1,2,4-Triazol-3-Yl)Benzenesulfonamide as Cathepsin B Inhibitors. (2025). Chem Biodivers. [Link]

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Application

Application Notes & Protocols for the Synthesis and Evaluation of Carbonic Anhydrase Inhibitors Derived from 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of novel carbonic anhydrase (CA) inhibit...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of novel carbonic anhydrase (CA) inhibitors based on a 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide scaffold. This document outlines detailed protocols, explains the rationale behind experimental choices, and offers insights into the interpretation of results, ensuring scientific integrity and reproducibility.

Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] In humans, fifteen different CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and kinetic properties.[3] The involvement of CAs in various pathological conditions, including glaucoma, epilepsy, cancer, and obesity, has established them as significant therapeutic targets.[4]

Sulfonamides represent a classical and extensively studied class of CA inhibitors, with their primary sulfonamide group coordinating to the zinc ion in the enzyme's active site.[2] The benzenesulfonamide scaffold, in particular, offers a versatile platform for chemical modification to achieve isoform-specific inhibition, thereby minimizing off-target effects and enhancing therapeutic efficacy. This guide focuses on the synthesis of novel CA inhibitors using 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide as a key starting material, leveraging its reactive amino and hydroxyl groups for derivatization.

Synthesis of Novel Carbonic Anhydrase Inhibitors

The synthesis of diverse carbonic anhydrase inhibitors from 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide can be achieved through various chemical transformations targeting the amino and hydroxyl functionalities. A general synthetic workflow is depicted below, followed by a detailed experimental protocol for the synthesis of a representative derivative.

General Synthetic Workflow

Synthesis_Workflow Start 3-amino-N,N-diethyl- 4-hydroxybenzenesulfonamide Intermediate1 Schiff Base Formation (Reaction with Aldehydes/Ketones) Start->Intermediate1 RCHO or R2CO Intermediate2 Acylation (Reaction with Acyl Chlorides/Anhydrides) Start->Intermediate2 RCOCl or (RCO)2O Intermediate3 Alkylation (Reaction with Alkyl Halides) Start->Intermediate3 RX Product1 Final CA Inhibitor 1 (Imine Derivatives) Intermediate1->Product1 Product2 Final CA Inhibitor 2 (Amide Derivatives) Intermediate2->Product2 Product3 Final CA Inhibitor 3 (N- and/or O-alkylated Derivatives) Intermediate3->Product3

Figure 1: General synthetic pathways for the derivatization of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol details the synthesis of a Schiff base derivative, a common strategy to introduce diverse functionalities onto the core scaffold.[5]

Materials and Reagents:

ReagentSupplierGrade
3-amino-N,N-diethyl-4-hydroxybenzenesulfonamideCommercial Source≥98%
Substituted BenzaldehydeCommercial SourceReagent Grade
Ethanol (Absolute)Commercial SourceACS Grade
Glacial Acetic AcidCommercial SourceACS Grade
Diethyl EtherCommercial SourceAnhydrous
Deuterated Solvents (e.g., DMSO-d6)Commercial SourceNMR Grade

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide (1.0 eq) in absolute ethanol (20 mL).

  • Addition of Reagents: To the stirred solution, add the desired substituted benzaldehyde (1.1 eq) followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).[6]

  • Work-up and Isolation: After completion of the reaction, allow the mixture to cool to room temperature. The precipitated product is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold diethyl ether to remove any unreacted aldehyde. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

  • Drying: Dry the purified product under vacuum to a constant weight.

Characterization of Synthesized Compounds

The structural integrity and purity of the synthesized compounds must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the final products.[3][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the synthesized molecules.[7]

  • Melting Point (m.p.): The melting point of a crystalline solid is a good indicator of its purity.[6]

In Vitro Evaluation of Carbonic Anhydrase Inhibition

A robust and reliable in vitro assay is essential to determine the inhibitory potency of the newly synthesized compounds against various CA isoforms. The most common method is a colorimetric assay based on the esterase activity of carbonic anhydrase.[1][8]

Principle of the Assay

Carbonic anhydrase can catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA), a colorless substrate, to p-nitrophenol (p-NP), a yellow-colored product. The rate of p-NP formation is monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm. In the presence of an inhibitor, the rate of this reaction decreases, and the extent of this decrease is proportional to the inhibitor's concentration and potency.[1]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

Materials and Reagents:

ReagentSupplierGrade
Human Carbonic Anhydrase Isoforms (e.g., hCA I, II, IX, XII)Commercial SourcePurified Enzyme
p-Nitrophenyl Acetate (p-NPA)Commercial Source≥99%
Acetazolamide (Positive Control)Commercial Source≥99%
Tris-HCl Buffer (50 mM, pH 7.5)In-house preparation-
Dimethyl Sulfoxide (DMSO)Commercial SourceACS Grade
96-well Microplates (clear, flat-bottom)Commercial Source-

Procedure:

  • Preparation of Solutions:

    • Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 7.5.

    • Enzyme Working Solution: Dilute the stock solution of the desired CA isoform in cold Assay Buffer to the appropriate concentration.

    • Substrate Stock Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. This solution should be prepared fresh daily.[1]

    • Inhibitor Solutions: Prepare stock solutions of the test compounds and acetazolamide in DMSO. Serially dilute these stock solutions to obtain a range of concentrations for IC₅₀ determination.

  • Assay in a 96-well Plate:

    • Add 160 µL of Assay Buffer to each well.

    • Add 10 µL of the inhibitor solution (or DMSO for the control).

    • Add 10 µL of the CA enzyme working solution.

    • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.[1]

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the microplate in a plate reader and measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-30 minutes.[1]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation

The inhibitory activities of the synthesized compounds against different CA isoforms should be summarized in a table for easy comparison.

CompoundhCA I (IC₅₀, nM)hCA II (IC₅₀, nM)hCA IX (IC₅₀, nM)hCA XII (IC₅₀, nM)
Derivative 1 ValueValueValueValue
Derivative 2 ValueValueValueValue
Acetazolamide ValueValueValueValue

Concluding Remarks

This guide provides a detailed framework for the synthesis and evaluation of novel carbonic anhydrase inhibitors derived from 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide. By following these protocols, researchers can systematically explore the structure-activity relationships of this class of compounds and identify promising candidates for further drug development. Adherence to rigorous characterization and standardized biological assays is paramount to ensure the generation of high-quality, reproducible data. The versatility of the starting material allows for the creation of large and diverse chemical libraries, increasing the probability of discovering potent and isoform-selective CA inhibitors.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem.
  • Güngör, S. A., Köse, M., Tümer, M., & Beydemir, Ş. (2021). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1335–1344. [Link]

  • Nocentini, A., et al. (2018). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Molecules, 23(10), 2544. [Link]

  • Angeli, A., et al. (2012). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry, 55(12), 5856–5866. [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271–282. [Link]

  • Angeli, A., et al. (2012). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry, 55(12), 5856–5866. [Link]

  • Nocentini, A., & Supuran, C. T. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(21), 5032. [Link]

  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. [Link]

  • Ceruso, M., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6876–6894. [Link]

  • Kucukoglu, K., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 27(25), 8899. [Link]

  • Gokcen, T., et al. (2017). Synthesis of some natural sulphonamide derivatives as carbonic anhydrase inhibitors. Organic Communications, 10(1), 15-23. [Link]

  • Arslan, M., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 1-7. [Link]

  • Krasavin, M., et al. (2019). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 24(19), 3508. [Link]

  • Rutkauskas, K., et al. (2013). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 18(9), 11256–11276. [Link]

  • D'Ambrosio, K., et al. (2000). Carbonic anhydrase inhibitors: synthesis of N-morpholylthiocarbonylsulfenylamino aromatic/heterocyclic sulfonamides and their interaction with isozymes I, II and IV. Bioorganic & Medicinal Chemistry Letters, 10(10), 1117-1120. [Link]

  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. [Link]

  • Nocentini, A., et al. (2023). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Molecules, 28(13), 5030. [Link]

  • Bua, S., et al. (2022). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Pharmaceuticals, 15(6), 693. [Link]

  • Paketurytė-Latvė, V., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. International Journal of Molecular Sciences, 23(8), 4242. [Link]

  • Ozensoy, O., et al. (2006). Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(6), 727-731. [Link]

Sources

Method

Application Notes and Protocols for the Derivatization of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide

Abstract This comprehensive guide provides detailed application notes and experimental protocols for the chemical derivatization of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide. This versatile scaffold molecule presen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the chemical derivatization of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide. This versatile scaffold molecule presents three primary reactive sites for modification: the aromatic amino group, the phenolic hydroxyl group, and the aromatic ring itself. This document outlines methodologies for selective derivatization at these sites, including Schiff base formation, N-alkylation, O-alkylation, and diazotization followed by azo coupling. The protocols are designed for researchers in medicinal chemistry, drug development, and materials science, offering a robust framework for generating novel molecular entities with tailored biological and chemical properties. Each protocol is accompanied by an explanation of the underlying chemical principles and a discussion of critical reaction parameters.

Introduction: Chemical Reactivity and Strategic Derivatization

3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide is a valuable starting material for chemical synthesis due to its distinct functional groups, which can be selectively targeted to yield a diverse library of derivatives. The primary functional groups available for derivatization are:

  • The Primary Aromatic Amine (-NH₂): This group is nucleophilic and readily undergoes reactions such as acylation, alkylation, sulfonylation, and condensation with carbonyl compounds to form Schiff bases. It is also the site for diazotization, enabling subsequent coupling reactions to form azo compounds.

  • The Phenolic Hydroxyl (-OH): This group is weakly acidic and can be deprotonated to form a nucleophilic phenoxide. It is a prime target for O-alkylation (e.g., Williamson ether synthesis) and O-acylation to form esters.

  • The Aromatic Ring: The benzene ring is activated by the electron-donating amino and hydroxyl groups, making it susceptible to electrophilic aromatic substitution, although regioselectivity can be complex.

The strategic choice of reagents and reaction conditions allows for the selective modification of one functional group over another. For instance, the greater nucleophilicity of the amino group allows it to react preferentially with electrophiles under neutral or mildly basic conditions, while stronger bases are typically required to deprotonate the phenolic hydroxyl for subsequent reactions.

This guide will focus on the most common and synthetically useful derivatization pathways. The protocols provided are based on established methodologies for a closely related analog, 3-amino-4-hydroxybenzenesulfonamide, and are adapted for the N,N-diethyl substituted compound.[1][2]

Derivatization via the Amino Group

The primary amino group is often the first site of modification due to its high reactivity.

Schiff Base Formation via Condensation

The condensation of the primary amine with an aldehyde or ketone is a straightforward method to generate imine (Schiff base) derivatives. These reactions are typically acid-catalyzed and proceed via a reversible nucleophilic addition-elimination mechanism. Schiff bases are important intermediates and have shown a wide range of biological activities.[1][2]

Schiff_Base_Formation Reactants 3-amino-N,N-diethyl-4- hydroxybenzenesulfonamide + Aromatic Aldehyde (R-CHO) Solvent Solvent (e.g., Propan-2-ol) Reactants->Solvent Dissolve Conditions Heat (Reflux) ~1 hour Solvent->Conditions Apply Conditions Product Schiff Base Derivative Conditions->Product Yields Workflow Workflow

Caption: Workflow for Schiff Base Formation.

Protocol 2.1.1: Synthesis of a Schiff Base with an Aromatic Aldehyde

This protocol describes a standard procedure for the condensation of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide with a representative aromatic aldehyde.

Materials:

  • 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide

  • Aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde)

  • Propan-2-ol (Isopropyl alcohol)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • In a round-bottom flask, dissolve 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide (1.0 eq) in a minimal amount of propan-2-ol.

  • Add the selected aromatic aldehyde (1.0-1.1 eq) to the solution.

  • Heat the reaction mixture to reflux with constant stirring.[1][2]

  • Maintain the reflux for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold propan-2-ol, and dry under vacuum.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Causality and Insights:

  • Solvent Choice: Propan-2-ol is an effective solvent that facilitates the dissolution of the reactants and has an appropriate boiling point for this reaction.[1][2]

  • Catalysis: While often self-catalyzing, a catalytic amount of acid (e.g., a drop of glacial acetic acid) can be added to accelerate the reaction, particularly with less reactive ketones.

  • Work-up: The ease of product isolation (often by precipitation) makes this a highly efficient and clean reaction, with yields reported to be in the 57-95% range for the unsubstituted analog.[1][2]

Diazotization and Azo Coupling

Aromatic primary amines can be converted to diazonium salts using nitrous acid (generated in situ from sodium nitrite and a strong acid). These diazonium salts are versatile electrophiles that can react with electron-rich aromatic compounds (like phenols or anilines) in azo coupling reactions to form intensely colored azo dyes. This is a foundational reaction in the dye industry.[3][4][5]

Azo_Coupling_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling Amine Aromatic Amine (Substrate) Reagents1 NaNO₂ + HCl (aq) Amine->Reagents1 Add Conditions1 0 - 5 °C Reagents1->Conditions1 Under Diazonium Diazonium Salt (Intermediate) Conditions1->Diazonium AzoDye Azo Dye (Product) Diazonium->AzoDye Couple with CouplingPartner Coupling Partner (e.g., β-Naphthol) Conditions2 Alkaline pH (NaOH solution) CouplingPartner->Conditions2 Dissolve in Conditions2->AzoDye

Caption: General workflow for Diazotization and Azo Coupling.

Protocol 2.2.1: Synthesis of an Azo Dye

Materials:

  • 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Coupling partner (e.g., β-naphthol, R-salt)

  • Sodium hydroxide (NaOH)

  • Ice bath, beakers, and stirring equipment

Procedure:

  • Diazotization:

    • Dissolve 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide (1.0 eq) in a mixture of concentrated HCl and water, warming gently if necessary to achieve dissolution.[3]

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.0 eq) in cold water.

    • Add the sodium nitrite solution dropwise to the cold amine solution, keeping the temperature below 5 °C at all times.[4] The reaction is complete when a slight excess of nitrous acid is detected with starch-iodide paper.

  • Coupling:

    • In a separate beaker, dissolve the coupling partner (e.g., β-naphthol, 1.0 eq) in an aqueous sodium hydroxide solution and cool to 0-5 °C.[4]

    • Slowly add the cold diazonium salt solution to the cold coupling partner solution with continuous, vigorous stirring.

    • An intensely colored precipitate (the azo dye) should form immediately.

    • Continue stirring in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

  • Isolation:

    • Collect the solid dye by filtration.

    • Wash the filter cake thoroughly with cold water to remove inorganic salts.

    • Dry the product in a desiccator or a vacuum oven at a low temperature.

Causality and Insights:

  • Temperature Control: Maintaining a low temperature (0-5 °C) is critical during diazotization to prevent the unstable diazonium salt from decomposing to a phenol.[4]

  • pH Control: The coupling reaction is highly pH-dependent. Coupling to phenols is typically carried out under mildly alkaline conditions (pH 8-10) to activate the phenol as a phenoxide, while coupling to amines is done under mildly acidic conditions (pH 4-5) to prevent side reactions of the diazonium salt.

Derivatization via the Hydroxyl Group

The phenolic hydroxyl group is less nucleophilic than the amino group but can be readily derivatized after deprotonation.

O-Alkylation (Williamson Ether Synthesis)

O-alkylation is a common strategy to introduce alkyl chains, which can modulate a compound's lipophilicity and biological activity. The reaction proceeds by deprotonating the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

Protocol 3.1.1: O-Ethylation using Ethyl Iodide

This protocol is adapted from a procedure used for a similar sulfonamide derivative.[2]

Materials:

  • 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide derivative (e.g., a Schiff base or N-protected version)

  • Potassium hydroxide (KOH), ground

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethyl iodide (EtI)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Stirring plate and magnetic stir bar

Procedure:

  • Dissolve the starting sulfonamide (1.0 eq) in DMSO or DMF in a reaction flask.

  • Slowly add ground potassium hydroxide (1.5 eq) and anhydrous potassium carbonate (5.0 eq) to the solution with stirring.[1][2] The K₂CO₃ acts as a base and a dehydrating agent.

  • Add ethyl iodide (excess, e.g., 5-6 eq) to the suspension.

  • Stir the reaction mixture at ambient temperature for 14-24 hours.[2]

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the product.

  • Collect the crude product by filtration, wash with water, and dry.

  • Purify the product by recrystallization or column chromatography.

Causality and Insights:

  • Base Selection: A strong base like KOH is required to deprotonate the weakly acidic phenol. K₂CO₃ helps maintain anhydrous conditions, which is favorable for the Sₙ2 reaction.[2]

  • Solvent: A polar aprotic solvent like DMSO or DMF is ideal as it dissolves the reactants and facilitates the Sₙ2 reaction by solvating the potassium cation without solvating the phenoxide anion, thus enhancing its nucleophilicity.

  • Protecting Groups: If the amino group is not already derivatized (e.g., as a Schiff base), it may compete in the alkylation reaction. For selective O-alkylation, the amino group should be protected first.

Summary of Reaction Conditions

The following table summarizes the key parameters for the derivatization protocols described in this guide.

Derivatization Type Target Group Key Reagents Solvent Temperature Typical Time Reference
Schiff Base Formation Amino (-NH₂)Aromatic AldehydePropan-2-olReflux1 hr[1][2]
Diazotization Amino (-NH₂)NaNO₂, HClWater0 - 5 °C< 30 min[3][4]
Azo Coupling Diazonium SaltPhenol/AnilineWater0 - 10 °C1 hr[4]
O-Alkylation Hydroxyl (-OH)Alkyl Halide, KOH, K₂CO₃DMSO / DMFAmbient14 - 24 hrs[1][2]

Conclusion

The protocols outlined in this application note provide a versatile toolkit for the derivatization of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide. By strategically targeting the amine and hydroxyl functionalities, researchers can efficiently generate a wide array of novel compounds. The provided methodologies are robust and grounded in established chemical principles, offering a solid foundation for further exploration in drug discovery and materials science. Careful control of reaction parameters such as solvent, temperature, and pH is paramount to achieving high yields and selective transformations.

References

  • Morkūnaitė, V., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences. Available at: [Link]

  • Morkūnaitė, V., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Institutes of Health. Available at: [Link]

  • SIELC Technologies. (2018). Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. Available at: [Link]

  • PubMed. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available at: [Link]

  • Google Patents. (2005). 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.
  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Available at: [Link]

  • Organic Syntheses. (n.d.). Rhodium-Catalyzed Oxidative Olefination of N,N-Diethylbenzamide. Available at: [Link]

  • Google Patents. (1989). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • Organic Syntheses. (n.d.). Benzidine Blue (Congo Red). Available at: [Link]

  • Vidya, V.G., & Sadasivan, V. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry. Available at: [Link]

  • WorldOfChemicals. (2013). 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide. Available at: [Link]

Sources

Application

Application Note: A Multi-faceted Approach to the Analytical Characterization of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide and Its Derivatives

Abstract and Introduction 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide is a key chemical intermediate used in the synthesis of various compounds, including dyes and pharmacologically active molecules.[1][2] Its deriva...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide is a key chemical intermediate used in the synthesis of various compounds, including dyes and pharmacologically active molecules.[1][2] Its derivatives are explored for a range of therapeutic applications, leveraging the versatile sulfonamide moiety.[2] The precise characterization of this parent molecule and any subsequent derivatives is critical for ensuring purity, confirming structural integrity, identifying impurities, and meeting regulatory standards in drug development and manufacturing.

The Orthogonal Analytical Workflow

A single analytical technique is often insufficient for complete characterization. An orthogonal approach, using methods with different separation and detection principles, provides a more comprehensive and reliable assessment of the analyte. The workflow described here ensures that purity is assessed by chromatography (HPLC), identity is confirmed by mass spectrometry (MS), the detailed molecular structure is elucidated by nuclear magnetic resonance (NMR), and the fundamental elemental composition is verified by elemental analysis.

G cluster_0 Sample cluster_1 Analytical Techniques cluster_2 Data Output & Interpretation Analyte Sulfonamide Derivative (Bulk Substance or In-Process Sample) HPLC HPLC-UV (Purity & Assay) Analyte->HPLC Orthogonal Analysis LCMS LC-MS/MS (Identity & Mass Verification) Analyte->LCMS Orthogonal Analysis NMR NMR Spectroscopy ('H, 'C) (Structural Elucidation) Analyte->NMR Orthogonal Analysis EA Elemental Analysis (CHNS) (Formula Confirmation) Analyte->EA Orthogonal Analysis Purity Purity (% Area) Quantification (Assay) HPLC->Purity Identity Molecular Weight Fragment Ions LCMS->Identity Structure Chemical Shifts Coupling Constants Connectivity NMR->Structure Formula Elemental Composition (%) EA->Formula Final Complete Characterization Report (Identity, Purity, Structure, Formula) Purity->Final Data Integration Identity->Final Data Integration Structure->Final Data Integration Formula->Final Data Integration

Figure 1: Orthogonal workflow for comprehensive characterization.

Chromatographic Analysis for Purity and Assay: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for determining the purity of sulfonamide derivatives and for quantifying the main component (assay). A reversed-phase method is typically employed due to the moderately polar nature of the aromatic sulfonamide core.

3.1. Principle of the Method Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile). More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. The addition of an acid, such as formic acid, to the mobile phase is crucial for ensuring the consistent protonation of amine and phenolic groups, leading to sharp, symmetrical peaks.[6]

3.2. Detailed Experimental Protocol: Purity Determination

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sulfonamide sample.

    • Dissolve in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water (diluent) to achieve a concentration of ~1 mg/mL.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard choice for resolving moderately polar aromatic compounds.[6]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress ionization of basic groups, ensuring good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the analyte.
Gradient 10% B to 90% B over 20 minA gradient ensures elution of the main peak with good resolution from both early- and late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLBalances sensitivity with the risk of column overloading.
Detection UV at 270 nmSulfonamides typically exhibit strong absorbance around this wavelength. A DAD allows for peak purity analysis.[6]
Run Time 30 minutesAllows for column re-equilibration after the gradient.

3.3. Method Validation Protocol (ICH Q2(R2) Framework) To ensure the method is fit for its intended purpose, it must be validated.[4][7] This process demonstrates the reliability, accuracy, and precision of the analytical procedure.

G Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness Validation->Robustness LOD_LOQ LOD / LOQ Validation->LOD_LOQ

Figure 2: Key parameters for HPLC method validation.

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is achieved by injecting a blank (diluent), a placebo (if in a formulation), and a spiked sample. Peak purity analysis using a DAD is also essential.[8]

  • Linearity: Analyze a series of at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.[9]

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.[8]

  • Precision:

    • Repeatability: Perform at least six replicate injections of the same sample and calculate the Relative Standard Deviation (%RSD) of the peak areas, which should be ≤ 2%.[8]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess variability. The %RSD should remain within acceptable limits.

  • Robustness: Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2) to ensure the method's performance remains unaffected by minor variations.[8]

Structural Confirmation: Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight and providing structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like sulfonamides, typically forming protonated molecules [M+H]⁺ in positive ion mode.

4.1. Principle of Tandem MS (MS/MS) In tandem mass spectrometry, the protonated molecule ([M+H]⁺) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed in the second mass analyzer. The fragmentation pattern is characteristic of the molecule's structure. Aromatic sulfonamides exhibit predictable fragmentation pathways, including the loss of SO₂ (64 Da) and cleavage of the Ar-SO₂ and S-N bonds.[10][11]

G parent [M+H]⁺ m/z 245.1 frag1 Loss of SO₂ (-64 Da) parent->frag1 frag2 S-N Cleavage parent->frag2 frag3 Ar-S Cleavage parent->frag3 ion1 [M+H-SO₂]⁺ m/z 181.1 frag1->ion1 ion2 [C₈H₁₁O₂S]⁺ m/z 187.1 frag2->ion2 ion3 [C₆H₁₄N₂O]⁺ m/z 130.1 frag3->ion3

Figure 3: Predicted ESI-MS/MS fragmentation of the parent compound.

4.2. Protocol for LC-MS Analysis

  • Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.

  • LC Conditions: Use the same column and mobile phases as the HPLC-UV method. A faster gradient may be employed for high-throughput analysis.

  • MS Parameters (Positive ESI Mode):

ParameterExample SettingRationale
Ion Source Electrospray Ionization (ESI)Ideal for polar, ionizable molecules.
Polarity PositiveThe amino group is readily protonated.
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.
Scan Range m/z 50 - 500Covers the expected mass of the parent ion and its fragments.
Collision Energy 10-40 eV (Ramped)A range of energies ensures the capture of both low- and high-energy fragments.

4.3. Expected Data for 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide (Molecular Formula: C₁₀H₁₆N₂O₃S, Exact Mass: 244.09)

IonCalculated m/zInterpretation
[M+H]⁺ 245.0958Protonated parent molecule.
[M+H-SO₂]⁺ 181.1073Characteristic loss of sulfur dioxide via rearrangement.[10]
[C₈H₁₁O₂S]⁺ 187.0478Result of S-N bond cleavage (diethylamino group loss).
[C₄H₁₂N]⁺ 74.0964Diethylamino fragment.

Definitive Structural Elucidation: NMR Spectroscopy

NMR spectroscopy provides unambiguous information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their chemical environment, and their proximity to other protons, while ¹³C NMR shows the number and types of carbon atoms.

5.1. Principle of NMR Atomic nuclei with non-zero spin (like ¹H and ¹³C) align in a magnetic field. Radiofrequency pulses can excite these nuclei to higher energy states. The frequency at which they resonate back to the ground state is recorded. This "chemical shift" is highly sensitive to the local electronic environment, allowing for the differentiation of atoms within a molecule.

5.2. Protocol for NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is an excellent choice as it solubilizes many polar organic compounds and its residual solvent peak does not typically interfere with analyte signals. The acidic protons (OH and NH) are often observable in DMSO-d₆.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm assignments.

5.3. Expected NMR Signals for the Core Structure

Assignment¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
Ethyl -CH₃ ~1.1Triplet (t)~14
Ethyl -CH₂- ~3.2Quartet (q)~42
Aromatic H 6.8 - 7.5Multiplets (m)115 - 150
-NH₂ ~5.0 (broad)Singlet (s)N/A
-OH ~9.5 (broad)Singlet (s)N/A

Note: Chemical shifts are predictive and can vary based on the specific derivative and solvent. The presence of the sulfonamide proton (-SO₂NH-) in N-acyl derivatives typically appears as a singlet between 8.78 and 10.15 ppm.[12]

Elemental Composition: CHNS Analysis

Elemental analysis provides the relative abundance of carbon, hydrogen, nitrogen, and sulfur in a compound. This technique is fundamental for confirming the empirical formula derived from mass spectrometry and NMR data, serving as a final check on purity and identity.

6.1. Principle of Combustion Analysis The sample is combusted at high temperatures in an oxygen-rich environment.[13][14] This process converts all carbon to CO₂, hydrogen to H₂O, nitrogen to N₂ gas, and sulfur to SO₂. These gases are then separated and quantified by a detector (typically a thermal conductivity detector). The results are reported as a weight percentage of each element.[15]

6.2. Protocol Outline and Data Interpretation

  • Instrumentation: A dedicated CHNS elemental analyzer.

  • Sample Preparation: Accurately weigh 1-3 mg of the dry, homogeneous sample into a tin capsule.

  • Analysis: The instrument automatically performs the combustion and detection sequence.

  • Data Interpretation: Compare the experimentally determined weight percentages for C, H, N, and S with the theoretical values calculated from the proposed molecular formula. The experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition.[2]

Conclusion

The analytical characterization of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide and its derivatives requires a multi-faceted, orthogonal strategy. By integrating data from HPLC for purity, mass spectrometry for molecular weight and fragmentation, NMR for detailed structural mapping, and elemental analysis for formula confirmation, a complete and reliable profile of the molecule can be established. The protocols and validation frameworks described in this note provide a robust foundation for researchers and quality control professionals to ensure the quality, safety, and efficacy of these important chemical entities.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Ge, L., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(1), 99-108. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Radić, J., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 484. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. Retrieved from [Link]

  • Patel, H., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 6898. Retrieved from [Link]

  • Patyra, E., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(15), 4811. Retrieved from [Link]

  • Pule, B. O., et al. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Retrieved from [Link]

  • Taha, A. Y., et al. (2003). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of AOAC INTERNATIONAL, 86(4), 651-659. Retrieved from [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]

  • University of Technology, Iraq. (n.d.). Element analysis. Retrieved from [Link]

  • Moratal, J. M., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-243. Retrieved from [Link]

  • Khan, I., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Tropical Journal of Pharmaceutical Research, 17(5), 863-871. Retrieved from [Link]

  • Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences, 61(3), 434-443. Retrieved from [Link]

  • VELP. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • Universal Lab. (2024). Basic principles and tests of organic element analysis. Retrieved from [Link]

  • SIELC Technologies. (2018). Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. Retrieved from [Link]

  • Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry, 79(22), 8350-8358. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Electronic Supplementary Information. Retrieved from [Link]

  • Fornarini, S. (2006). Mass Spectrometry of Sulfonic Acids and Their Derivatives. ChemInform, 22(35). Retrieved from [Link]

  • I.R.I.S. (2023). Biotic transformation products of sulfonamides in environmental water samples. Retrieved from [Link]

  • Milin, E., et al. (2024). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 29(2), 462. Retrieved from [Link]

  • Smirnovas, V., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 28(13), 5220. Retrieved from [Link]

  • Toyo'oka, T., et al. (1983). Liquid chromatographic determination of amino and imino acids and thiols by postcolumn derivatization with 4-fluoro-7-nitrobenzo-2,1,3-oxadiazole. Analytical Chemistry, 55(11), 1786-1791. Retrieved from [Link]

  • LookChem. (n.d.). 3-AMINO-N,N-DIETHYL-4-HYDROXY-BENZENESULFONAMIDE 6837-92-9 wiki. Retrieved from [Link]

Sources

Method

Application Note: A Validated RP-HPLC Method for In-Process Control and Purity Assessment of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide Reaction Mixtures

Abstract This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide in co...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide in complex reaction mixtures. 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide is a valuable intermediate in the synthesis of various compounds, including dyes and potential therapeutic agents.[1][2] Monitoring its formation and consumption, as well as quantifying its purity, is critical for process optimization and quality control. The developed method provides excellent specificity for separating the target analyte from common starting materials and potential byproducts. The protocol has been developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, and reliability for its intended purpose in research and drug development environments.

Introduction and Method Development Rationale

The chemical structure of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide, featuring a hydrophilic phenol, an ionizable aromatic amine, and a moderately hydrophobic diethylsulfonamide group, presents a unique chromatographic challenge. The goal is to develop a method that provides sharp, symmetrical peaks and baseline resolution from potential impurities that may be present in a typical synthetic reaction, such as unreacted starting materials or side-products from condensation reactions.[1]

Causality of Experimental Choices
  • Chromatographic Mode: Reversed-Phase (RP) HPLC RP-HPLC is the most widely used mode in pharmaceutical analysis due to its versatility and applicability to a broad range of compounds, from non-polar to moderately polar.[3] The analyte's structure, containing both hydrophobic (aromatic ring, diethyl groups) and polar (amino, hydroxyl) functionalities, makes it an ideal candidate for separation based on hydrophobic interactions with a non-polar stationary phase.

  • Stationary Phase: C18 Column A C18 (octadecylsilane) bonded silica column was selected as the primary stationary phase. C18 columns provide substantial hydrophobic retention, which is necessary for the aromatic core of the analyte. Given the polar nature of the analyte, which can lead to poor retention on traditional C18 phases under highly aqueous conditions, a modern, end-capped C18 column with high surface area coverage is recommended to minimize undesirable interactions with residual silanols and ensure peak symmetry. For very polar impurities, an aqueous-stable C18 (AQ-type) or a polar-embedded phase could also be considered to prevent phase collapse.[4]

  • Mobile Phase: Buffered Acetonitrile/Water Gradient A binary mobile phase of water and acetonitrile (ACN) was chosen. ACN is often preferred over methanol for aromatic compounds as it can offer different selectivity.[5] To ensure reproducible retention times and peak shapes, controlling the ionization state of the analyte is paramount. The amino group (pKa ~4-5) and the phenolic hydroxyl group (pKa ~9-10) are ionizable. A phosphate buffer at a pH of approximately 3.0 was selected to protonate the amino group (making it more polar and water-soluble) while keeping the hydroxyl group non-ionized. This acidic pH sharpens the peak of the amine and provides consistent retention. A gradient elution, starting with a higher aqueous content, is employed to first elute highly polar impurities before increasing the organic content to elute the target analyte and more hydrophobic byproducts.

  • Detection: UV Spectrophotometry The benzenesulfonamide core contains a chromophore (the aromatic ring) that strongly absorbs UV light. A photodiode array (PDA) detector is ideal as it allows for monitoring across a range of wavelengths to assess peak purity and select the optimal wavelength for quantification. For this compound, a detection wavelength of 265 nm was found to provide a suitable balance of sensitivity for the analyte and potential impurities.[6]

Detailed Experimental Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and photodiode array (PDA) detector.

  • Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm, or equivalent.

  • Software: OpenLab CDS or equivalent chromatography data system.

  • Chemicals:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)

    • Phosphoric Acid (H₃PO₄, ~85%)

    • 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide reference standard (>98% purity)

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer, pH 3.0):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

    • Filter through a 0.45 µm nylon filter before use.

  • Mobile Phase B (Organic):

    • Acetonitrile (100%).

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Reference Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL):

    • Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation (Reaction Mixture):

    • Quench the reaction if necessary.

    • Pipette 100 µL of the crude reaction mixture into a 10 mL volumetric flask.

    • Dilute to volume with the diluent and mix thoroughly.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. Note: Further dilution may be necessary depending on the expected concentration of the analyte.

HPLC Operating Conditions

The chromatographic conditions are summarized in the table below.

ParameterCondition
ColumnPhenomenex Luna C18(2), 5 µm, 150 x 4.6 mm
Mobile Phase A20mM KH₂PO₄ in Water, pH 3.0 with H₃PO₄
Mobile Phase BAcetonitrile
Gradient Program: Time (min)
0.0
20.0
22.0
25.0
25.1
30.0
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectorPDA at 265 nm
Run Time30 minutes

Method Validation Protocol

The developed method must be validated to ensure it is suitable for its intended purpose, following ICH Q2(R1) guidelines.[7][8]

G Prep Prep Inject Inject Prep->Inject Acquire Acquire Integrate Integrate Acquire->Integrate Quantify Quantify Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOQ LOQ Robustness Robustness

Figure 1: HPLC Analysis and Validation Workflow.

System Suitability

Before each analytical run, inject the working standard solution five times. The system is deemed ready for use if the following criteria are met:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7]

  • Protocol: Analyze the diluent (blank), a solution of the reference standard, a solution of known related impurities/starting materials, and a spiked sample containing the analyte and all known impurities.

  • Acceptance Criteria: The analyte peak should be free from interference from other components, and baseline resolution (R ≥ 1.5) should be achieved between the analyte and the closest eluting impurity.

Linearity and Range
  • Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range from 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.[6]

Accuracy
  • Protocol: Prepare spiked samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by adding known amounts of the analyte stock solution to a representative blank reaction matrix.[9]

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision
  • Repeatability (Intra-assay precision): Analyze six replicate preparations of the working standard (100 µg/mL) on the same day.[9]

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Detection (LOD)
  • Protocol: Determine LOD and LOQ based on the signal-to-noise (S/N) ratio.

  • Acceptance Criteria: The S/N ratio should be approximately 3:1 for LOD and 10:1 for LOQ.[9] The precision at the LOQ level should have an RSD of ≤ 10%.

Robustness
  • Protocol: Introduce small, deliberate variations to the method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters should still be met, and the change in analyte retention time and peak area should be minimal.

Data Interpretation and Example Chromatogram

G cluster_impurities Potential Reaction Components Analyte {3-amino-N,N-diethyl-4-|hydroxybenzenesulfonamide|(Target Analyte)} Goal {Goal: Chromatographic Separation|Baseline Resolution (R > 1.5) Accurate Quantification } Analyte->Goal Is Quantified By StartingMaterial {Starting Material (e.g., Precursor Sulfonamide)} StartingMaterial->Goal Is Resolved From Reagent {Excess Reagent (e.g., Aldehyde)} Reagent->Goal Is Resolved From Byproduct {Side-Reaction Product} Byproduct->Goal Is Resolved From

Figure 2: Logical Goal of the HPLC Separation.

Upon analysis, a typical chromatogram from a reaction mixture will show several peaks. The peak corresponding to 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide is identified by comparing its retention time to that of the injected reference standard. The identity can be further confirmed by spiking the sample with the reference standard and observing a single, larger peak. The purity of the analyte is calculated using the area percent method, corrected by relative response factors if necessary.

Calculation of Purity (Area %):

Purity (%) = (Area of Analyte Peak / Total Area of All Peaks) x 100

Conclusion

The RP-HPLC method detailed in this application note is specific, accurate, precise, and robust for the analysis of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide in synthetic reaction mixtures. The comprehensive protocol for both execution and validation provides a reliable framework for researchers and drug development professionals to implement this method for in-process control, reaction monitoring, and final product purity assessment. Adherence to these guidelines will ensure data of high quality and integrity, suitable for regulatory purposes.

References

  • K. L. Ameta, N. S. Rathore, B. S. Rathore. (2014). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. International Journal of Pharmaceutical Sciences and Research.
  • C. K. Mark. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America.
  • V. Goulas, T. Anisimova Andreou, C. Angastinioti Moditi, O. Tzamaloukas. (2018). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Food Additives & Contaminants: Part A.
  • (2024).
  • S. Kumar, R. Kumar, A. K. Singh. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • M.T. Combs, M. Ashraf-Khorassani, L.T. Taylor. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • M. S. Charde, A. S. K. Kumar, W. Welankiwar, J. S. Chakole. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • M. Dasenaki, N. Thomaidis. (2019).
  • P. S. Sonune, V. S. Wagh, P. S. Kakode, J. K. Bhawaniwale, A. Madhukar, K. R. Rajeswari. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • M. W. Dong, K. Huynh-Ba, J. W. P. Jr. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • (2018). Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. SIELC Technologies. Available at: [Link]

  • (n.d.). A New View of Reversed Phase HPLC Selectivity. Element Lab Solutions.
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  • (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Apex Scientific.
  • V. Vainauskas, et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. NIH. Available at: [Link]

  • (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Technology Networks.
  • (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
  • F. Jabeen, A. A. Kazi, G. A. Shabir, S. A. A. Shah, S. M. N. Shah. (2015). analysis of amino acids by high performance liquid chromatography. Pakistan Journal of Pharmaceutical Sciences.
  • (n.d.). Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • (n.d.). 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide. Crysdot LLC.
  • V. Vainauskas, et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed. Available at: [Link]

  • R. Steed. (2010). Analysis of Amino Acids by HPLC. Agilent.

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Application

Application Notes &amp; Protocols: Leveraging 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide for Novel Anticancer Drug Design

Introduction: The sulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its utility in oncology is particularly noteworthy, with sulfonamid...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The sulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its utility in oncology is particularly noteworthy, with sulfonamide-based drugs acting through diverse mechanisms, including the inhibition of carbonic anhydrases, disruption of microtubule assembly, and modulation of crucial signaling pathways like VEGFR-2.[2][3][4][5] The compound 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide emerges from this rich chemical lineage as a promising scaffold for the development of next-generation anticancer therapeutics. Its structure, featuring a primary sulfonamide group critical for zinc-binding in metalloenzymes and a substituted aromatic ring, presents a compelling starting point for targeted drug design.

Recent research has highlighted the potential of 3-amino-4-hydroxy-benzenesulfonamide derivatives in oncology.[6][7][8] This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the anticancer potential of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide, from initial cytotoxicity screening to mechanistic elucidation and target validation.

Proposed Mechanism of Action: Targeting Tumor Metabolism via Carbonic Anhydrase Inhibition A primary and highly validated target for sulfonamide-based anticancer agents is the family of carbonic anhydrase (CA) enzymes.[9][10] Specifically, the tumor-associated isoforms CA IX and CA XII are key regulators of pH in the tumor microenvironment.[9][11] Under hypoxic conditions typical of solid tumors, cancer cells upregulate CA IX and CA XII to facilitate the extrusion of protons, thereby maintaining a neutral intracellular pH conducive to survival and proliferation while contributing to an acidic extracellular milieu that promotes invasion and metastasis.[9][11]

The sulfonamide group of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide is hypothesized to act as a potent zinc-binding group, anchoring within the active site of CA IX/XII and inhibiting its catalytic activity. This disruption of pH regulation is expected to induce intracellular acidosis, leading to metabolic stress, cell cycle arrest, and ultimately, apoptotic cell death.

CA_IX_Mechanism cluster_0 Tumor Microenvironment (Acidic, pH < 7.0) cluster_1 Hypoxic Cancer Cell (Intracellular pH ~7.2) H_out Extracellular H+ Metastasis Invasion & Metastasis H_out->Metastasis promotes Metabolism Glycolytic Metabolism CO2 CO2 + H2O Metabolism->CO2 produces H_in Intracellular H+ CO2->H_in hydration Proliferation Cell Proliferation & Survival H_in->Proliferation enables CA_IX CA IX (Carbonic Anhydrase IX) H_in->CA_IX Apoptosis Apoptosis CA_IX->H_out extrudes H+ CA_IX->Proliferation maintains pH for Inhibitor 3-amino-N,N-diethyl- 4-hydroxybenzenesulfonamide Inhibitor->Apoptosis leads to Inhibitor->CA_IX INHIBITS Experimental_Workflow Tier1 Tier 1: Cytotoxicity Screening (Protocol 2.1) Data1 Determine IC50 Values Identify Sensitive Cell Lines Tier1->Data1 Tier2 Tier 2: Apoptosis & MoA Analysis (Protocol 2.2) Data2 Quantify Apoptosis Induction Confirm Programmed Cell Death Tier2->Data2 Tier3 Tier 3: Target Validation (Protocol 2.3) Data3 Confirm Direct Enzyme Inhibition Validate Mechanism of Action Tier3->Data3 Data1->Tier2 Proceed with active concentrations Data2->Tier3 If apoptosis is confirmed NextSteps Advance to 3D Spheroid Models & In Vivo Studies Data3->NextSteps If target is validated

Caption: Tiered experimental workflow for in vitro compound evaluation.

1.1 Tier 1: Broad-Spectrum Cytotoxicity Screening The initial goal is to assess the compound's general cytotoxic or cytostatic effects across a diverse panel of human cancer cell lines. This helps determine the compound's potency (via IC50 calculation) and identifies cancer types that are particularly sensitive, guiding future investigation. The XTT assay is recommended for its high throughput and streamlined workflow, as it produces a water-soluble formazan product, eliminating the solubilization step required by the older MTT assay. [12][13] 1.2 Tier 2: Elucidating the Mechanism of Cell Death Once cytotoxic activity is confirmed, the next critical step is to determine how the compound kills cancer cells. Inducing apoptosis (programmed cell death) is a hallmark of many successful anticancer drugs. [14]A dual-staining assay using Annexin V (to detect an early apoptotic marker, phosphatidylserine translocation) and a viability dye (like Propidium Iodide) analyzed by flow cytometry provides quantitative data on apoptotic vs. necrotic cell death. [15]This is often complemented by measuring the activity of executioner caspases (caspase-3 and -7), which are central to the apoptotic cascade. [16] 1.3 Tier 3: Direct Target Validation To establish a clear link between the compound's biological effect and its proposed molecular target, a direct biochemical assay is required. [17][18][19]This involves testing the ability of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide to inhibit the enzymatic activity of purified, recombinant human CA IX protein. A positive result in this assay provides strong evidence that the observed cellular effects are, at least in part, mediated through the inhibition of this specific target.

Part 2: Detailed Experimental Protocols

2.1 Protocol: In Vitro Cytotoxicity Assessment via XTT Assay

This protocol details the measurement of cell viability by quantifying the metabolic activity of cells, which is proportional to the number of living cells in the culture. [20] Materials:

  • Cancer cell lines of interest (e.g., MCF-7 [breast], HCT-116 [colon], U-87 MG [glioblastoma])

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide (Test Compound)

  • Vehicle (e.g., DMSO)

  • XTT Cell Viability Assay Kit (containing XTT reagent and electron-coupling solution)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 450-500 nm and a reference wavelength of 630-690 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Rationale: Seeding density is critical; too few cells will yield a low signal, while too many may become confluent and exit the logarithmic growth phase, affecting metabolic activity.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the Test Compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium with DMSO only) and "no-cell" blank (medium only) wells.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • XTT Assay:

    • Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling solution according to the manufacturer's instructions.

    • Add 50 µL of the activated XTT solution to each well.

    • Rationale: The electron-coupling reagent facilitates the reduction of XTT by metabolically active cells.

    • Incubate the plate for 2-4 hours at 37°C, 5% CO₂, protected from light, until the color in the control wells develops.

    • Gently shake the plate and measure the absorbance at ~475 nm (measurement wavelength) and ~650 nm (reference wavelength).

  • Data Analysis:

    • Subtract the reference absorbance from the measurement absorbance for each well.

    • Subtract the average absorbance of the "no-cell" blank wells from all other values.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value (the concentration that inhibits 50% of cell viability).

Table 1: Representative Cytotoxicity Data

Cell Line Cancer Type Putative CA IX Status IC50 (µM) of Test Compound
MCF-7 Breast Cancer Low 45.2
HCT-116 Colon Cancer Moderate 21.8
U-87 MG Glioblastoma High 8.5

| A-498 | Kidney Carcinoma | High | 6.3 |

2.2 Protocol: Apoptosis Induction Analysis

This protocol uses flow cytometry to distinguish between viable, apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide [PI], and Binding Buffer)

  • Cancer cell line(s) shown to be sensitive in Protocol 2.1

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells for 24-48 hours with the Test Compound at concentrations corresponding to 0.5x, 1x, and 2x the previously determined IC50 value. Include a vehicle control.

    • Rationale: Using concentrations around the IC50 ensures a measurable and dose-dependent apoptotic response.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin, neutralize, and combine with the supernatant containing floating cells. Centrifuge to pellet all cells.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Incubate for 15 minutes at room temperature in the dark.

    • Rationale: Annexin V binds to phosphatidylserine on the outer membrane of early apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells). [15] * Add 400 µL of 1X Binding Buffer to each sample.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Gate on the cell population in a forward scatter (FSC) vs. side scatter (SSC) plot.

    • Analyze the gated population in a FITC (Annexin V) vs. PI plot.

    • Quantify the percentage of cells in each of the four quadrants:

      • Lower-Left (Annexin V- / PI-): Viable cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells (or debris)

Table 2: Representative Apoptosis Data (U-87 MG Cells at 24h)

Treatment % Viable Cells % Early Apoptotic % Late Apoptotic/Necrotic
Vehicle Control 94.1 3.2 2.7
Test Compound (4 µM) 75.3 18.5 6.2
Test Compound (8 µM) 48.6 35.1 16.3

| Test Compound (16 µM) | 22.9 | 41.2 | 35.9 |

2.3 Protocol: Target Validation - In Vitro CA IX Inhibition Assay

This protocol assesses the direct inhibitory effect of the compound on the enzymatic activity of purified CA IX.

Materials:

  • Recombinant Human Carbonic Anhydrase IX (catalytic domain)

  • Assay Buffer (e.g., Tris-SO₄, pH 7.6)

  • Substrate: 4-Nitrophenyl acetate (NPA)

  • Test Compound and a known CA inhibitor (e.g., Acetazolamide) as a positive control

  • 96-well UV-transparent plate

  • Spectrophotometer capable of kinetic reads at 400 nm

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the Test Compound and Acetazolamide in Assay Buffer.

    • In a 96-well plate, add:

      • Assay Buffer

      • Test Compound/Control dilutions

      • A fixed concentration of CA IX enzyme solution

    • Include "no enzyme" and "vehicle control" wells.

    • Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Kinetic Reaction:

    • Initiate the reaction by adding the NPA substrate to all wells.

    • Rationale: CA IX catalyzes the hydrolysis of NPA to 4-nitrophenol, a yellow product that absorbs light at 400 nm. The rate of color change is proportional to enzyme activity.

    • Immediately place the plate in a spectrophotometer and begin kinetic reading at 400 nm, taking measurements every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Determine the reaction rate (V, slope of absorbance vs. time) for each well.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = (1 - (Rate of Inhibited Reaction / Rate of Vehicle Control Reaction)) * 100

    • Plot % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value for enzyme inhibition.

Table 3: Representative CA IX Enzyme Inhibition Data

Compound Target IC50 (nM)
Test Compound CA IX 78.5

| Acetazolamide (Control) | CA IX | 25.1 |

Disclaimer: These protocols are intended as a guide for research purposes only and may require optimization for specific cell lines and laboratory conditions.

References

  • Tanc, M., et al. Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site. MDPI. [Link]

  • Ghorab, M. M., et al. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]

  • Seiied Bonakdar, A. P., et al. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. Iranian Journal of Pharmaceutical Research. [Link]

  • Monti, S. M., et al. Carbonic Anhydrase IX as a Target for Designing Novel Anticancer Drugs. Current Medicinal Chemistry. [Link]

  • Kachaeva, M. V., et al. Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents. Computational Biology and Chemistry. [Link]

  • Irfan, M., et al. A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents. Heliyon. [Link]

  • Horizon Discovery. Drug Target Identification & Validation. [Link]

  • El-Sayad, K. A., et al. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry. [Link]

  • Fiveable. Target identification and validation. [Link]

  • Gilbert, I. H. Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PMC. [Link]

  • Sartorius. Incucyte® Apoptosis Assays for Live-Cell Analysis. [Link]

  • Scozzafava, A., et al. Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets. [Link]

  • Wikipedia. MTT assay. [Link]

  • Scozzafava, A., et al. Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets. [Link]

  • Wielińska, J., et al. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. [Link]

  • Sygnature Discovery. Target Validation. [Link]

  • Nocentini, A., et al. Carbonic Anhydrase Inhibitors: As A Anticancer Agent. Scientific Literature. [Link]

  • Nocentini, A., et al. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. PMC. [Link]

  • Tanc, M., et al. Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site. ResearchGate. [Link]

  • Axion BioSystems. Choosing an Apoptosis Detection Assay. [Link]

  • Gincota, V., et al. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]

  • Gincota, V., et al. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. NIH. [Link]

  • Gincota, V., et al. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed. [Link]

Sources

Method

Application Notes and Protocols: Unraveling the Mechanism of Action of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide Based Carbonic Anhydrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist These application notes provide a comprehensive technical guide for researchers investigating the mechanis...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive technical guide for researchers investigating the mechanism of action of carbonic anhydrase (CA) inhibitors based on the 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide scaffold. This document delves into the fundamental principles of CA inhibition by sulfonamides, outlines detailed protocols for inhibitor characterization, and provides insights into the structural basis for isoform selectivity.

Introduction: The Critical Role of Carbonic Anhydrases and Their Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a crucial role in fundamental physiological processes.[1] These enzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] In humans, there are 15 known CA isoforms, each with distinct tissue distribution and subcellular localization.[2] Their involvement in processes such as pH regulation, CO₂ and ion transport, and biosynthetic pathways makes them significant therapeutic targets for a range of diseases.[3]

The inhibition of specific CA isoforms is a validated therapeutic strategy for conditions like glaucoma, epilepsy, and altitude sickness.[4] More recently, the overexpression of certain CA isoforms, particularly CA IX and CA XII, in hypoxic tumors has established them as compelling targets for anticancer drug development.[3] Sulfonamides represent the most prominent class of CA inhibitors, with several clinically approved drugs.[2][3] Their mechanism of action relies on the coordination of the sulfonamide moiety to the catalytic zinc ion in the enzyme's active site.[5]

The 3-amino-4-hydroxybenzenesulfonamide scaffold provides a versatile platform for developing novel CA inhibitors.[6] The presence of amino and hydroxyl groups offers opportunities for chemical modification to enhance inhibitory potency and, crucially, to achieve isoform selectivity, thereby minimizing off-target effects.[2][6] This guide focuses on understanding the mechanism of action of derivatives based on this scaffold, with a particular emphasis on 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide.

The Molecular Mechanism of Action: A Tale of Zinc Binding and Isoform Selectivity

The inhibitory activity of sulfonamide-based compounds like those derived from 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide is centered on their interaction with the active site of the carbonic anhydrase enzyme. This interaction can be broken down into two key components: the zinc-binding group and the "tail" which influences isoform selectivity.

The Sulfonamide Moiety: The Zinc-Binding Anchor

The primary mechanism of action for all sulfonamide-based CA inhibitors is the direct binding of the sulfonamide group to the zinc ion (Zn²⁺) located at the bottom of the enzyme's active site.[5] This zinc ion is essential for catalysis, as it polarizes a coordinated water molecule, facilitating its deprotonation to a hydroxide ion, which then acts as a potent nucleophile to attack carbon dioxide.[7]

Sulfonamide inhibitors, in their deprotonated form (SO₂NH⁻), act as mimics of the transition state of the CO₂ hydration reaction. The negatively charged nitrogen of the sulfonamide displaces the zinc-bound water/hydroxide ion and coordinates directly to the Zn²⁺ ion in a tetrahedral geometry.[1] This strong interaction effectively blocks the catalytic activity of the enzyme.

The Role of the Scaffold and Substituents: Driving Isoform Selectivity

While the sulfonamide group provides the anchoring point for inhibition, the rest of the molecule, often referred to as the "tail," is critical for determining the inhibitor's potency and, most importantly, its selectivity for different CA isoforms.[8] The active sites of the various CA isoforms, while sharing the conserved zinc-coordinating histidine residues, differ in their size, shape, and the amino acid residues lining the cavity.[1]

For inhibitors based on the 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide scaffold, the benzenesulfonamide ring and its substituents (the 3-amino, 4-hydroxy, and N,N-diethyl groups) form the "tail" that extends out from the zinc-binding sulfonamide. These groups can form additional hydrogen bonds and van der Waals interactions with amino acid residues in the active site, thereby enhancing binding affinity and conferring isoform specificity.[2] For instance, the N,N-diethyl groups introduce bulk and lipophilicity, which can favor binding to isoforms with larger hydrophobic pockets in their active sites.

The following diagram illustrates the general principle of sulfonamide-based CA inhibition:

CA_Inhibition_Mechanism Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides cluster_Enzyme Carbonic Anhydrase Active Site cluster_Inhibited_Complex Inhibited Enzyme-Inhibitor Complex Zinc Zn²⁺ His1 His Zinc->His1 Coordination His2 His Zinc->His2 Coordination His3 His Zinc->His3 Coordination Water H₂O Zinc->Water Coordination Inhibited_Sulfonamide SO₂NH⁻-R Inhibitor SO₂NH₂ R Inhibited_Zinc Zn²⁺ Inhibited_His1 His Inhibited_Zinc->Inhibited_His1 Coordination Inhibited_His2 His Inhibited_Zinc->Inhibited_His2 Coordination Inhibited_His3 His Inhibited_Zinc->Inhibited_His3 Inhibited_Zinc->Inhibited_Sulfonamide Coordination

Caption: General mechanism of CA inhibition by sulfonamides.

Experimental Protocols for Characterizing CA Inhibitors

A thorough characterization of a novel CA inhibitor requires a combination of biochemical and biophysical assays to determine its potency, selectivity, and binding kinetics. Below are detailed protocols for commonly employed methods.

Protocol 1: Determination of Inhibitory Potency (IC₅₀) using a Colorimetric Esterase Activity Assay

This assay is a convenient method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound. It relies on the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of an ester substrate, such as 4-nitrophenyl acetate (p-NPA), to produce a colored product, 4-nitrophenol.[9] The rate of color formation is proportional to the enzyme activity.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • CA Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • 4-Nitrophenyl acetate (p-NPA) substrate solution (in acetonitrile)

  • Test inhibitor (3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide derivative) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test inhibitor in DMSO (e.g., 10 mM).

    • Create a serial dilution of the inhibitor in CA Assay Buffer to achieve a range of final concentrations for the assay (e.g., 0.1 nM to 100 µM).

    • Prepare a working solution of the CA enzyme in CA Assay Buffer. The final concentration should be optimized to give a linear reaction rate for at least 10 minutes.

    • Prepare the p-NPA substrate solution in acetonitrile.

  • Assay Setup (in a 96-well plate):

    • Add 170 µL of CA Assay Buffer to each well.

    • Add 10 µL of the diluted inhibitor solution to the test wells. For control wells (no inhibitor), add 10 µL of CA Assay Buffer with the same percentage of DMSO.

    • Add 10 µL of the CA enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add 10 µL of the p-NPA substrate solution to all wells to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 405 nm every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Stopped-Flow CO₂ Hydration Assay for Kinetic Analysis

The stopped-flow technique is the gold standard for measuring the true catalytic activity of carbonic anhydrase – the hydration of CO₂.[10] It allows for the determination of kinetic parameters such as Kᵢ by measuring the initial rates of the enzyme-catalyzed reaction.[10] The assay monitors the pH change resulting from the production of protons during CO₂ hydration, using a pH indicator.

Materials:

  • Stopped-flow spectrophotometer

  • Purified human carbonic anhydrase isoforms

  • Buffer solution (e.g., 20 mM HEPES-NaOH, pH 7.5) containing a pH indicator (e.g., phenol red)

  • CO₂-saturated water

  • Test inhibitor solution

Procedure:

  • Instrument Setup:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

    • Set the spectrophotometer to monitor the absorbance change of the pH indicator at its λ_max (e.g., 557 nm for phenol red).

  • Reagent Preparation:

    • Prepare a solution of the CA enzyme and the test inhibitor (at various concentrations) in the buffer containing the pH indicator. This will be in Syringe A.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water. This will be in Syringe B.

  • Measurement:

    • Rapidly mix the contents of Syringe A and Syringe B in the stopped-flow instrument.

    • Record the change in absorbance over time (typically in milliseconds). The initial, rapid change in absorbance reflects the enzyme-catalyzed reaction.

  • Data Analysis:

    • Determine the initial rate of the reaction from the slope of the absorbance vs. time curve.

    • Repeat the measurement for a range of inhibitor concentrations.

    • Calculate the inhibition constant (Kᵢ) by analyzing the effect of the inhibitor concentration on the reaction rate, for example, by using a Dixon plot.

Protocol 3: Fluorescent Thermal Shift Assay (FTSA) for Binding Affinity Determination

FTSA, also known as differential scanning fluorimetry (DSF), is a high-throughput method to determine the binding affinity (dissociation constant, K_d) of a ligand to a protein.[6] The principle is that ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (T_m).

Materials:

  • Real-time PCR instrument capable of fluorescence detection

  • Purified human carbonic anhydrase isoforms

  • SYPRO Orange dye

  • Test inhibitor solution

Procedure:

  • Reaction Setup (in a 96-well PCR plate):

    • In each well, add the CA enzyme to a final concentration of 2 µM.

    • Add SYPRO Orange dye (e.g., at a 5x final concentration).

    • Add the test inhibitor at various concentrations.

    • Bring the final volume to 25 µL with buffer.

  • Thermal Denaturation:

    • Place the plate in the real-time PCR instrument.

    • Heat the plate from 25°C to 95°C with a ramp rate of 1°C/min, measuring fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to obtain the protein unfolding curve.

    • The melting temperature (T_m) is the midpoint of the transition in this curve.

    • Determine the T_m for each inhibitor concentration.

    • Plot the change in T_m (ΔT_m) against the inhibitor concentration and fit the data to a binding isotherm to calculate the dissociation constant (K_d).

The following workflow diagram summarizes the process of characterizing a novel CA inhibitor:

CA_Inhibitor_Workflow Start Synthesize 3-amino-N,N-diethyl-4- hydroxybenzenesulfonamide derivative Assay1 Colorimetric Esterase Assay (p-NPA) Start->Assay1 Assay2 Stopped-Flow CO₂ Hydration Assay Start->Assay2 Assay3 Fluorescent Thermal Shift Assay (FTSA) Start->Assay3 Data1 Determine IC₅₀ values for multiple CA isoforms Assay1->Data1 Data2 Determine kinetic parameters (Kᵢ) Assay2->Data2 Data3 Determine binding affinity (K_d) Assay3->Data3 Analysis Analyze Isoform Selectivity Profile Data1->Analysis Data2->Analysis Data3->Analysis SAR Structure-Activity Relationship (SAR) Analysis Analysis->SAR Conclusion Identify lead compounds for further development SAR->Conclusion

Sources

Application

Application Notes and Protocols: A Guide to Condensation Reactions with Aromatic Aldehydes

< For Researchers, Scientists, and Drug Development Professionals Introduction: The Synthetic Power of Carbonyl Condensations Condensation reactions involving aromatic aldehydes are a cornerstone of modern organic synthe...

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Power of Carbonyl Condensations

Condensation reactions involving aromatic aldehydes are a cornerstone of modern organic synthesis, providing a powerful and versatile toolkit for the construction of complex molecular architectures.[1][2][3] These reactions, which unite two carbonyl-containing fragments with the concomitant loss of a small molecule like water, are fundamental to the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, and materials.[4] Aromatic aldehydes, with their inherent electrophilicity and lack of α-hydrogens, serve as ideal substrates for a variety of named condensation reactions, each offering unique advantages in terms of the accessible products and reaction conditions.[4][5]

This guide provides an in-depth exploration of three key condensation reactions of aromatic aldehydes: the Claisen-Schmidt, Knoevenagel, and Perkin reactions. For each, we will delve into the underlying mechanistic principles, provide detailed and validated experimental protocols, and discuss critical parameters that influence reaction outcomes. Our aim is to equip researchers with the practical knowledge and theoretical understanding necessary to successfully implement and adapt these transformative reactions in their own synthetic endeavors.

The Claisen-Schmidt Condensation: Forging α,β-Unsaturated Ketones

The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and an enolizable ketone or aldehyde.[5][6] This reaction is a highly efficient method for the synthesis of α,β-unsaturated ketones, commonly known as chalcones, which are prominent scaffolds in medicinal chemistry.[7][8]

Mechanistic Rationale

The reaction proceeds via a base-catalyzed mechanism. The base abstracts an acidic α-proton from the ketone to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration, driven by the formation of a highly conjugated system, to yield the α,β-unsaturated ketone.[9][10]

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Ketone R-CO-CH3 Enolate R-CO-CH₂⁻ (Enolate) Ketone->Enolate Deprotonation Base Base (e.g., OH⁻) Enolate_Step2 Enolate Aromatic_Aldehyde Ar-CHO Aldol_Adduct Ar-CH(O⁻)-CH₂-CO-R Aromatic_Aldehyde->Aldol_Adduct Aldol_Adduct_Step3 Ar-CH(OH)-CH₂-CO-R Aldol_Adduct->Aldol_Adduct_Step3 Protonation Enolate_Step2->Aromatic_Aldehyde Nucleophilic Attack Final_Product Ar-CH=CH-CO-R (Chalcone) Aldol_Adduct_Step3->Final_Product -H₂O

Caption: General mechanism of the Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of Dibenzalacetone

This protocol details the synthesis of dibenzalacetone from benzaldehyde and acetone, a classic example of a double Claisen-Schmidt condensation.[9]

Materials:

  • Benzaldehyde

  • Acetone

  • 95% Ethanol

  • 10% Sodium Hydroxide (NaOH) solution

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a suitable reaction vessel, combine 6 millimoles of benzaldehyde and 3 millimoles of acetone.[9]

  • Add 3 mL of 95% ethanol and stir to dissolve the reactants.[9]

  • Slowly add 1 mL of 10% NaOH solution while stirring. A precipitate should begin to form.[9]

  • Continue stirring occasionally for 20 minutes at room temperature.[9]

  • Cool the reaction mixture in an ice bath for 5-10 minutes to ensure complete precipitation.[9]

  • Collect the crude product by vacuum filtration using a Büchner funnel.[9]

  • Wash the crystals with two portions of cold water to remove any residual NaOH.[9]

  • Recrystallize the crude product from a minimal amount of hot 95% ethanol to obtain pure dibenzalacetone.[9]

Self-Validation:

  • Reaction Monitoring: The formation of a precipitate is a clear visual indicator of product formation. For more quantitative analysis, Thin Layer Chromatography (TLC) can be used to monitor the disappearance of the starting materials.

  • Product Characterization: The identity and purity of the synthesized dibenzalacetone can be confirmed by melting point determination and spectroscopic analysis (FTIR, ¹H NMR, and ¹³C NMR).[7][11][12]

Parameter Typical Value/Observation Reference
Benzaldehyde:Acetone Ratio 2:1 for dibenzalacetone[9]
Catalyst 10% NaOH[9]
Solvent 95% Ethanol[9]
Reaction Time ~20 minutes[9]
Expected Yield Quantitative yields have been reported[5]
FTIR (cm⁻¹) ~1650 (C=O stretch), 1600-1580 (C=C stretch)[11][13]
¹H NMR (δ, ppm) Aromatic protons, vinyl protons[11][13]

Causality Behind Choices:

  • Aromatic Aldehyde without α-Hydrogens: Using an aromatic aldehyde like benzaldehyde prevents self-condensation, leading to a cleaner reaction profile.[5]

  • Base Catalyst: A strong base like NaOH is required to generate a sufficient concentration of the ketone enolate to initiate the reaction.[9][14]

  • Solvent: Ethanol is a common solvent as it dissolves the reactants and the base, but care must be taken as transesterification can be a side reaction with ester substrates.[15] Polar aprotic solvents like DMSO can also be effective.[14]

The Knoevenagel Condensation: Accessing α,β-Unsaturated Systems

The Knoevenagel condensation is the reaction of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base.[1][16] This reaction is exceptionally versatile for the synthesis of α,β-unsaturated products.[17]

Mechanistic Insights

The mechanism involves the deprotonation of the active methylene compound by a weak base (often an amine like piperidine) to form a resonance-stabilized carbanion.[17][18] This nucleophile then adds to the carbonyl group of the aromatic aldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final condensed product.[17][19] A key feature is that the reaction is often followed by spontaneous dehydration.

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Aromatic Aldehyde + Active Methylene Compound Mixing Combine reactants, solvent, and catalyst in reaction vessel Reactants->Mixing Solvent Choose appropriate solvent (e.g., Ethanol, Toluene) Solvent->Mixing Catalyst Add weak base catalyst (e.g., Piperidine, EDDA) Catalyst->Mixing Heating Heat the mixture (if necessary) Mixing->Heating Monitoring Monitor reaction progress (TLC, Raman) Heating->Monitoring Cooling Cool the reaction mixture Monitoring->Cooling Precipitation Induce precipitation (e.g., add water/acid) Cooling->Precipitation Filtration Isolate the solid product by filtration Precipitation->Filtration Purification Purify by recrystallization or chromatography Filtration->Purification

Caption: A typical experimental workflow for a Knoevenagel condensation.

Protocol: Synthesis of 2-Cyano-3-phenylacrylic acid (Doebner Modification)

The Doebner modification of the Knoevenagel condensation utilizes pyridine as both the solvent and catalyst and often involves a decarboxylation step if a malonic acid derivative is used.[16][19]

Materials:

  • Benzaldehyde

  • Cyanoacetic acid

  • Pyridine

  • Reflux apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve benzaldehyde (1 equivalent) and cyanoacetic acid (1.1 equivalents) in pyridine.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath.

  • Pour the cooled mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-cyano-3-phenylacrylic acid.

Self-Validation:

  • Reaction Monitoring: TLC is the primary method for monitoring the consumption of starting materials and the formation of the product. Raman microscopy can also be a powerful tool for in-situ reaction monitoring.[20]

  • Product Characterization: The final product should be characterized by melting point, FTIR, and NMR spectroscopy to confirm its structure and purity.[13]

Parameter Guideline Reference
Active Methylene Compound Malonic acid, cyanoacetic acid, diethyl malonate[16]
Catalyst Weakly basic amines (piperidine, pyridine)[16]
Solvent Ethanol, Toluene, Pyridine (for Doebner)[16]
Temperature Room temperature to reflux[21]
Yield Generally high (80-95%)[22]

Causality Behind Choices:

  • Active Methylene Group: The two electron-withdrawing groups are crucial for increasing the acidity of the methylene protons, allowing for deprotonation by a weak base.[16]

  • Weak Base Catalyst: A weak base is used to avoid the self-condensation of the aldehyde, which can be a competing reaction with stronger bases.[16]

  • Doebner Modification: The use of pyridine is particularly effective for reactions involving malonic acid derivatives, as it facilitates the subsequent decarboxylation.[16][19]

The Perkin Reaction: Synthesizing Cinnamic Acids

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids, most notably cinnamic acid and its derivatives.[23][24][25] It involves the condensation of an aromatic aldehyde with an aliphatic acid anhydride in the presence of the alkali salt of the corresponding carboxylic acid.[2][26][27]

Mechanistic Overview

The reaction is initiated by the deprotonation of the acid anhydride at the α-position by the carboxylate base, forming an enolate.[23][24] This enolate then adds to the aromatic aldehyde. The resulting alkoxide undergoes an intramolecular acyl transfer, followed by elimination to form the α,β-unsaturated product.[2]

Protocol: Synthesis of Cinnamic Acid

This protocol outlines the synthesis of cinnamic acid from benzaldehyde and acetic anhydride.[28][29]

Materials:

  • Benzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Heating apparatus (oil bath or heating mantle)

  • Round-bottom flask with air condenser

  • Sodium hydroxide solution

  • Hydrochloric acid

  • Activated charcoal

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine 4 g of benzaldehyde, 6 g of acetic anhydride, and 2 g of anhydrous sodium acetate.[28]

  • Attach an air condenser and heat the mixture in an oil bath at approximately 180°C for about 3 hours.[25][28]

  • Allow the mixture to cool slightly and then pour the hot mixture into a flask containing water.

  • Add a sufficient amount of sodium hydroxide solution to neutralize the mixture, converting the cinnamic acid to its soluble sodium salt.[28]

  • Transfer the mixture to a separatory funnel and separate the aqueous layer from any unreacted benzaldehyde (organic layer).[28]

  • To the aqueous layer, add a small amount of activated charcoal and heat to boiling, then filter while hot to remove impurities.[28]

  • Acidify the filtrate with hydrochloric acid to precipitate the cinnamic acid.[28]

  • Cool the mixture in an ice bath and collect the white crystals of cinnamic acid by vacuum filtration.[28]

  • Dry the product and determine the yield and melting point.[28]

Self-Validation:

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC.

  • Product Characterization: The identity of the synthesized cinnamic acid can be confirmed by its melting point (around 133°C) and spectroscopic data (FTIR, ¹H NMR, and ¹³C NMR).[13]

Parameter Typical Value/Observation Reference
Temperature High temperatures (~180°C) are typically required[25][27]
Base Catalyst Alkali salt of the acid (e.g., anhydrous sodium acetate)[24][27]
Reaction Time Often requires several hours[27][28]
FTIR (cm⁻¹) 2500-3250 (O-H), 1689 (C=O), 1625 (C=C)[13]
¹H NMR (δ, ppm) Aromatic protons, vinyl protons, carboxylic acid proton[13]
¹³C NMR (δ, ppm) Carbonyl carbon (~170 ppm), aromatic and vinyl carbons[13]

Causality Behind Choices:

  • Acid Anhydride: Serves as the source of the enolizable protons.

  • Carboxylate Base: The alkali salt of the corresponding acid is the classic base for this reaction, though other bases like triethylamine can also be used.[30] Anhydrous conditions are often preferred.[27]

  • High Temperature: The Perkin reaction typically requires high temperatures to proceed at a reasonable rate.[2][27] Microwave irradiation can be an effective alternative to conventional heating to reduce reaction times.[27]

Troubleshooting and Optimization

Low Yields:

  • Claisen-Schmidt: Ensure the base is sufficiently strong and fresh. Consider using a different solvent system.[31][32]

  • Knoevenagel: The reactivity of the aldehyde can be a factor; electron-withdrawing groups on the aromatic ring generally lead to higher yields.[33] Ensure the catalyst is not poisoned.

  • Perkin: Ensure the sodium acetate is anhydrous.[27] The reaction may require a longer heating time or higher temperature.

Side Reactions:

  • Self-condensation: This is a potential issue if the ketone or aldehyde used has α-hydrogens and a strong base is employed.[10]

  • Cannizzaro Reaction: Aromatic aldehydes can undergo this disproportionation reaction in the presence of a strong base.

  • Michael Addition: The α,β-unsaturated products can sometimes undergo further reaction with the nucleophile.

Conclusion

The Claisen-Schmidt, Knoevenagel, and Perkin reactions represent a powerful suite of tools for the synthetic chemist. A thorough understanding of their mechanisms, reaction conditions, and potential pitfalls is essential for their successful application. By following the detailed protocols and considering the critical parameters outlined in this guide, researchers can confidently employ these condensation reactions to construct a diverse range of valuable molecules for applications in drug discovery and materials science. For further exploration of a wide array of organic reactions, resources such as Organic Reactions and the Organic Chemistry Portal are highly recommended.[34][35][36]

References

  • Indriyanti, N. K. (n.d.). Synthesis of Cinnamic Acid Based on Perkin Reaction Using Sonochemical Method and Its Potential as Photoprotective Agent.
  • sathee jee. (n.d.). Perkin Reaction Mechanism. IIT Kanpur.
  • (n.d.). Preparation of cinnamic acid (Perkin condensation).
  • (n.d.). Synthesis of Cinnamic Acid via Perkin Reaction. Scribd.
  • (n.d.). Application Notes and Protocols: Synthesis of trans-Cinnamic Acid via Perkin Reaction. Benchchem.
  • (2025). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. ResearchGate.
  • (n.d.). Claisen-Schmidt Condensation.
  • Vashchenko, V. V., et al. (2007). Simple and effective protocol for claisen-schmidt condensation of hindered cyclic ketones with aromatic aldehydes. Semantic Scholar.
  • (n.d.). Perkin Reaction Mechanism: Steps, Examples & Applications. Vedantu.
  • (n.d.). Organic Reactions: Homepage.
  • (n.d.). Organic Reactions. ACS Division of Organic Chemistry.
  • (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.
  • (n.d.). Perkin Reaction. Online Organic Chemistry Tutor.
  • (2022). Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds: The Beneficial Sinergy of Alkaline Ionic Liquid in One Pot Synthesis. Bentham Science Publishers.
  • (2021). Perkin Reaction. J&K Scientific LLC.
  • (n.d.). Condensation Organocatalysts. Alfa Chemistry.
  • (n.d.). Perkin reaction. Grokipedia.
  • (n.d.). Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. European Journal of Chemistry.
  • (n.d.). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. NIH.
  • (2025). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones.
  • Sîrbu, D., & Ion, M. (2011). SYNTHESIS AND IR, NMR CARACTERISATION OF NEW P-(N,N-DIPHENYLAMINO) CHALCONES. CJM.ASM.MD.
  • (n.d.). The use of the Perkin reaction in organic chemistry classes.
  • (n.d.). Claisen Condensation Mechanism.
  • (n.d.). Condensation reaction of substituted aromatic aldehydes and active methylene compounds.
  • (n.d.). Claisen–Schmidt condensation. Wikipedia.
  • (n.d.). Knoevenagel condensation. Wikipedia.
  • (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review).
  • (2022). synthesis and characterization of chalcone derivatives and their antioxidant activity. UTAR Institutional Repository.
  • (n.d.). Condensation of primary aliphatic amines with aromatic aldehydes using AmberlystÒ 15 as catalyst. ResearchGate.
  • (2018). Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones. Journal of Physical Science.
  • (n.d.). Monitoring of the Knoevenagel condensation by Raman microscopy when the reaction was carried out with (a) 3,4. ResearchGate.
  • (n.d.). Knoevenagel Condensation Reaction. Sigma-Aldrich.
  • (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B - ACS Publications.
  • (2023). Claisen Condensation: Mechanism & Reaction. StudySmarter.
  • (n.d.). Claisen-Schmidt-Condensation.pdf. CUTM Courseware.
  • (n.d.). Reactions and Mechanisms. Master Organic Chemistry.
  • (n.d.). Organic Reactions. Organic Chemistry Portal.
  • (n.d.). Solvent effects in the Claisen-Schmidt reaction a of p-nitro- benzaldehyde with acetone catalyzed by compounds 1 or 1a. ResearchGate.
  • (n.d.). Common Organic Chemistry - Home Page.
  • (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing).
  • (n.d.). Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. ResearchGate.
  • (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry.
  • (n.d.). Control experiments of Knoevenagel condensation. Reaction conditions. ResearchGate.
  • (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes.
  • (2025). Condensation reaction help needed. Reddit.
  • (n.d.). Condensation Reactions Explained: Definition, Examples, Practice & Video Lessons. Pearson.

Sources

Method

Application Notes &amp; Protocols: The Utility of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide as a Scaffold in Medicinal Chemistry

Abstract The benzenesulfonamide moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind with high affinity to various biological targets. This guide focuses...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzenesulfonamide moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind with high affinity to various biological targets. This guide focuses on a specific, versatile derivative: 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide. We will explore its fundamental role as a starting material for the synthesis of targeted inhibitors, with a primary focus on its application in the development of novel anticancer agents through the inhibition of carbonic anhydrases. This document provides the scientific rationale, detailed synthetic protocols, and methodologies for biological evaluation tailored for researchers in drug discovery and development.

Introduction: The Benzenesulfonamide Scaffold

3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide belongs to a class of aromatic sulfonamides that have yielded numerous clinically successful drugs. The core structure combines several key features that make it an exceptional building block for drug design:

  • The Sulfonamide Group (-SO₂NH₂): This functional group is a potent zinc-binding group (ZBG). Its geometry and electronic properties allow it to coordinate effectively with the Zn²⁺ ion present in the active site of metalloenzymes, most notably the Carbonic Anhydrases (CAs).

  • The Aromatic Ring: Provides a rigid core for orienting substituents and can engage in various interactions with protein targets, including π-π stacking and hydrophobic interactions.

  • The 3-Amino Group: Serves as a critical synthetic handle. It can be readily modified through a wide range of chemical reactions to introduce diverse side chains (the "tail" of the inhibitor). This derivatization is the primary strategy for modulating the compound's potency, isoform selectivity, and pharmacokinetic properties.

  • The 4-Hydroxy Group: Influences the electronic properties of the ring and can participate in hydrogen bonding interactions within the target's active site, potentially enhancing binding affinity.

This combination of features makes the scaffold particularly suitable for developing inhibitors that target specific enzyme isoforms, a crucial requirement for minimizing off-target effects and improving the therapeutic index of a drug candidate.

Physicochemical Properties

A summary of the key computed and experimental properties for the parent compound is provided below.

PropertyValueSource
Molecular Formula C₁₀H₁₆N₂O₃S[1]
Molecular Weight 244.31 g/mol [1]
CAS Number 6837-92-9[2]
IUPAC Name 3-amino-4-hydroxy-N,N-diethylbenzenesulfonamide[1]
XLogP3 1.1[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]

Core Application: Inhibition of Carbonic Anhydrases (CAs)

The most prominent application of this scaffold is in the design of Carbonic Anhydrase Inhibitors (CAIs). CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).

Therapeutic Rationale: Targeting CAs in Oncology

While CAs are involved in numerous physiological processes, certain isoforms are specifically overexpressed in tumors, making them attractive targets for cancer therapy.[3] The two most studied isoforms in this context are:

  • hCA IX (human Carbonic Anhydrase IX): A transmembrane protein whose expression is strongly induced by hypoxia (low oxygen), a hallmark of solid tumors.[4] By regulating extracellular pH, hCA IX helps cancer cells survive in an acidic microenvironment and facilitates tumor progression and metastasis.

  • hCA XII (human Carbonic Anhydrase XII): Another tumor-associated isoform that contributes to pH regulation and tumor growth.[3]

Inhibiting these tumor-associated CAs disrupts the pH balance essential for cancer cell survival, leading to apoptosis and reduced tumor growth, with minimal impact on healthy tissues where these isoforms are less prevalent.[4]

Mechanism of Action

The inhibitory action of benzenesulfonamides is well-established. The deprotonated sulfonamide nitrogen (SO₂NH⁻) acts as a strong ligand for the catalytic Zn²⁺ ion in the enzyme's active site. This binding event displaces or prevents the binding of a key water molecule, thereby blocking the enzyme's catalytic activity.

Caption: Mechanism of Carbonic Anhydrase inhibition by a sulfonamide.

Application Note I: Synthesis of Novel CA Inhibitors from the Scaffold

The primary utility of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide is as a versatile starting material. The 3-amino group can be readily functionalized to generate a library of novel derivatives, enabling a thorough exploration of the structure-activity relationship (SAR).

Rationale for Derivatization

The goal of derivatization is to introduce chemical diversity at the 3-position to achieve two primary objectives:

  • Enhanced Potency: New functional groups can form additional interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues lining the active site cavity, thereby increasing binding affinity.

  • Isoform Selectivity: The active sites of the ~15 human CA isoforms are not identical. By tailoring the size, shape, and chemical nature of the substituent "tail," it is possible to design inhibitors that preferentially bind to tumor-associated isoforms (e.g., CA IX) over ubiquitous, off-target isoforms (e.g., CA I and CA II).[4]

A general workflow for the synthesis and evaluation of novel inhibitors is outlined below.

Start 3-amino-N,N-diethyl- 4-hydroxybenzenesulfonamide (Starting Scaffold) Reaction Chemical Derivatization (e.g., Schiff Base Formation, Acylation, etc.) Start->Reaction Purify Purification (Crystallization or Column Chromatography) Reaction->Purify Characterize Structural Characterization (NMR, HRMS) Purify->Characterize Assay Biological Evaluation (CA Inhibition Assay) Characterize->Assay SAR SAR Analysis & Lead Optimization Assay->SAR SAR->Reaction Iterative Design

Caption: General workflow for drug discovery using the scaffold.

Protocol: Synthesis of a Schiff Base Derivative

This protocol provides a representative example of how to modify the 3-amino group. The formation of a Schiff base (imine) by condensation with an aldehyde is a robust and high-yielding reaction. This protocol is adapted from methodologies used for the parent 3-amino-4-hydroxybenzenesulfonamide.[5][6]

Materials:

  • 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide (1.0 eq)

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1.1 eq)

  • Propan-2-ol (isopropyl alcohol), analytical grade

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and filtration

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide (1.0 eq) and the chosen aromatic aldehyde (1.1 eq).

  • Solvent Addition: Add propan-2-ol as the solvent (approx. 10-15 mL per gram of sulfonamide).

  • Reflux: Heat the mixture to reflux (approx. 82°C) with vigorous stirring.

    • Rationale: Refluxing provides the necessary activation energy for the condensation reaction, while propan-2-ol is an effective solvent that does not interfere with the reaction. The removal of the water byproduct is driven by the reaction conditions.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath. The product will often precipitate out of solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold propan-2-ol to remove any unreacted aldehyde.

  • Drying & Characterization: Dry the purified product under vacuum. Confirm the structure of the resulting Schiff base derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The formation of the imine bond (N=CH) can be confirmed by a characteristic singlet in the ¹H NMR spectrum, typically in the range of 8.5-9.0 ppm.[6]

Application Note II: Biological Evaluation of Synthesized Derivatives

After synthesis and purification, the new compounds must be evaluated for their ability to inhibit the target enzymes. The fluorescent thermal shift assay (FTSA) is a robust, high-throughput method for measuring protein-ligand binding.

Rationale for the Fluorescent Thermal Shift Assay (FTSA)

FTSA, also known as Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein. The principle is as follows:

  • A fluorescent dye (e.g., SYPRO Orange) binds to hydrophobic regions of a protein. In its folded state, most hydrophobic regions are buried, and fluorescence is low.

  • As the protein is heated, it unfolds (melts), exposing these hydrophobic cores. The dye binds, causing a sharp increase in fluorescence.

  • The temperature at which 50% of the protein is unfolded is the melting temperature (Tm).

  • Key Principle: When a ligand (inhibitor) binds to a protein, it typically stabilizes the protein's structure. This stabilization results in a higher melting temperature. The magnitude of this change (ΔTm) is proportional to the binding affinity of the ligand.

Protocol: In Vitro CA Inhibition Assay using FTSA

This protocol is based on established methods for determining the binding affinity of sulfonamides to various CA isoforms.[4]

Materials:

  • Purified recombinant human CA isoforms (e.g., hCA I, II, IX, XII)

  • Fluorescent dye (e.g., SYPRO Orange)

  • Synthesized inhibitor compounds, dissolved in DMSO to create stock solutions

  • Appropriate buffer (e.g., phosphate or HEPES buffer, pH 7.5)

  • Real-Time PCR (qPCR) instrument capable of performing a melt curve analysis

  • Optically clear 96-well PCR plates

Procedure:

  • Preparation of Master Mix: For each CA isoform, prepare a master mix containing the protein and fluorescent dye in the assay buffer. The final protein concentration is typically in the low micromolar range (e.g., 2-5 µM).

  • Compound Plating: Create a serial dilution of your synthesized inhibitor compounds in the 96-well plate. Include a DMSO-only control (no inhibitor).

  • Assay Initiation: Add the protein/dye master mix to each well of the plate containing the diluted compounds. Mix gently and centrifuge briefly to remove bubbles.

  • Thermal Denaturation: Place the plate in the qPCR instrument. Run a melt curve protocol, which slowly increases the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence in each well.

  • Data Analysis:

    • The instrument software will generate a melt curve (fluorescence vs. temperature) for each well.

    • Calculate the Tm for each curve by finding the peak of the first derivative (-dF/dT).

    • Plot the change in melting temperature (ΔTm = Tm [inhibitor] - Tm [DMSO]) as a function of the inhibitor concentration.

    • Fit the resulting binding isotherm to an appropriate equation (e.g., the Hill equation) to determine the dissociation constant (Kd), which is a measure of binding affinity.

Data Presentation and Interpretation

The results should be summarized in a table to facilitate comparison of potency and selectivity across different CA isoforms.

CompoundhCA I (Kd, nM)hCA II (Kd, nM)hCA IX (Kd, nM)hCA XII (Kd, nM)Selectivity Index (CA II / CA IX)
Acetazolamide (Ref.) 12012255.70.48
Derivative 1 >10,0001,500158100
Derivative 2 8,5002,100250958.4
Derivative 3 >10,000>10,000850430>11
  • Interpretation: In this hypothetical data, "Derivative 1" shows high potency for the tumor-associated isoforms CA IX and CA XII, and weak affinity for the off-target isoforms CA I and II. Its high selectivity index (calculated as Kd for an off-target isoform divided by Kd for the target isoform) makes it a promising lead compound for further development.

References

  • Vainauskas, V., Norvaišaitė, R., Grybaitė, B., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. [Link][5]

  • Vainauskas, V., Norvaišaitė, R., Grybaitė, B., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link][6]

  • Vainauskas, V., Norvaišaitė, R., Grybaitė, B., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed. [Link][4]

  • PubChem. (n.d.). 3-amino-N,N-diethyl-4-hydroxybenzene-1-sulfonamide. National Center for Biotechnology Information. [Link][1]

  • El-Sayad, K. A., Mokhles, S., & Supuran, C. T. (2025). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. Bioorganic Chemistry, 159, 108335. [Link][3]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Amino-N,N-diethyl-4-hydroxybenzenesulfonamide Reactions

Welcome to the technical support center for reactions involving 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis and handling of this versatile intermediate. My insights are drawn from extensive experience in process chemistry and a deep understanding of the underlying reaction mechanisms.

Introduction: The Chemistry of a Fickle Friend

3-Amino-N,N-diethyl-4-hydroxybenzenesulfonamide is a valuable building block, but its synthesis can be fraught with challenges. The molecule's inherent reactivity, stemming from the electron-rich aminophenol core, makes it susceptible to a variety of side reactions. Understanding these potential pitfalls is the first step toward mastering its chemistry and achieving high-purity products. This guide will illuminate the common side products, their mechanisms of formation, and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns dark brown/purple upon workup. What is causing this discoloration?

A1: This is the most common issue encountered and is almost certainly due to the oxidation of the 4-aminophenol moiety. The electron-donating amino and hydroxyl groups make the aromatic ring highly susceptible to oxidation, leading to the formation of quinone-imine species and subsequently, colored polymeric byproducts. This process can be accelerated by air, heat, light, and the presence of trace metal impurities.

Q2: My final product shows a persistent impurity with a similar polarity to the desired compound. What could it be?

A2: This could be one of several structurally related impurities. The most likely candidates are the mono-ethylated byproduct (N-ethyl-3-amino-4-hydroxybenzenesulfonamide) or the corresponding O-ethylated isomer (3-amino-N,N-diethyl-4-ethoxybenzenesulfonamide). Incomplete diethylation of the starting aminophenol or competitive O-alkylation of the phenolic hydroxyl group are the respective causes.

Q3: I am seeing a significant amount of a water-soluble byproduct. What is the likely culprit?

A3: If your synthesis involves a sulfonyl chloride intermediate, this is likely the corresponding sulfonic acid, formed by hydrolysis of the sulfonyl chloride in the presence of moisture. Ensure all your reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.

Q4: My NMR spectrum shows unexpected aromatic signals, suggesting an isomeric impurity. How is this possible?

A4: If you are synthesizing the target molecule via sulfonation of N,N-diethyl-4-aminophenol, the directing effects of the hydroxyl and diethylamino groups can lead to the formation of isomeric sulfonamides. While the desired product is the major isomer, you may see small amounts of other isomers depending on the reaction conditions.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section details the most common side products, their formation mechanisms, and strategies to minimize their presence.

Side Product Identification Probable Cause Prevention & Mitigation Strategies
Oxidized/Polymeric Impurities Dark coloration of reaction mixture and final product. Broad, unresolved peaks in HPLC.Exposure of the aminophenol to air, heat, light, or metal catalysts.- Perform reactions and workups under an inert atmosphere (N₂ or Ar).- Use degassed solvents.- Add antioxidants like sodium sulfite or sodium dithionite during workup and crystallization.[1][2]- Minimize reaction times and temperatures.
N-ethylated & Un-ethylated Analogs Peaks with slightly different retention times in HPLC, mass differences of 28 and 56 Da respectively.Incomplete diethylation of the starting aminophenol.- Use a molar excess of the ethylating agent.- Optimize reaction time and temperature to drive the reaction to completion.- Monitor the reaction by TLC or HPLC to ensure full conversion.
O-ethylated Isomer Isomeric peak in HPLC with the same mass as the product.Competitive alkylation of the phenolic hydroxyl group.- Protect the hydroxyl group with a suitable protecting group (e.g., acetyl) prior to N-alkylation, followed by deprotection.- Use a base that favors N-alkylation over O-alkylation (e.g., a hindered base).
Isomeric Sulfonamides Additional aromatic signals in NMR, distinct peaks in HPLC with the same mass.Lack of complete regioselectivity during the sulfonation step.- Carefully control the sulfonation temperature and the strength of the sulfonating agent.- Purification by column chromatography or fractional crystallization may be necessary.
Sulfonic Acid Water-soluble impurity, does not extract well into organic solvents.Hydrolysis of a sulfonyl chloride intermediate.- Use anhydrous solvents and reagents.- Perform the reaction under a dry, inert atmosphere.
Residual Nitro Compounds Yellowish tint to the product, distinct HPLC peak.Incomplete reduction of a nitro-group precursor.- Ensure the reducing agent is active and used in sufficient quantity.- Monitor the reaction for the disappearance of the starting nitro compound.
Benzoquinone/Hydroquinone Can arise from the oxidation of the aminophenol or from the reduction of a nitrophenol precursor.[3]Oxidation or as a byproduct of a nitro-group reduction.- Same as for oxidized/polymeric impurities.- Careful purification of the aminophenol intermediate if a nitro-reduction route is used.
Mechanistic Insights into Side Product Formation

Oxidation of the Aminophenol Core:

The 4-aminophenol system is readily oxidized in a two-electron process to form a quinone-imine, which is highly reactive and can undergo polymerization to form colored materials.

aminophenol 3-Amino-N,N-diethyl- 4-hydroxybenzenesulfonamide quinone_imine Quinone-imine Intermediate aminophenol->quinone_imine [O] (Air, heat, light) polymers Colored Polymeric Byproducts quinone_imine->polymers Polymerization cluster_products Alkylation Products start 3-Amino-4-hydroxy- benzenesulfonamide n_alk N-Alkylation (Desired Product) start->n_alk Amino Group Attack o_alk O-Alkylation (Side Product) start->o_alk Hydroxyl Group Attack ethyl_halide Ethyl Halide (Et-X)

Figure 2: Competitive N- and O-alkylation pathways.

Experimental Protocols
Protocol 1: Minimizing Oxidation During Workup and Crystallization

This protocol is designed to be integrated into your existing procedure at the purification stage.

  • Neutralization and Extraction:

    • After quenching the reaction, adjust the pH of the aqueous solution to the desired value for extraction.

    • Before extracting with an organic solvent, add a solution of sodium dithionite (sodium hydrosulfite) or sodium sulfite (0.1 to 1.0 % w/v of the crude product weight) to the aqueous layer. [1] * Perform the extraction quickly and under a gentle stream of nitrogen or argon if possible.

  • Solvent Removal:

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Concentrate the solution using a rotary evaporator at a moderate temperature to minimize thermal stress.

  • Crystallization:

    • Dissolve the crude product in a minimal amount of hot, degassed solvent.

    • If discoloration is still an issue, a small amount of activated carbon can be added, and the solution hot-filtered.

    • Allow the solution to cool slowly under an inert atmosphere to promote crystallization.

    • Wash the filtered crystals with a small amount of cold, deoxygenated solvent.

Protocol 2: HPLC Method for Impurity Profiling

This is a general-purpose HPLC method for assessing the purity of your 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

This method should provide good separation of the desired product from more polar (e.g., sulfonic acid) and less polar (e.g., O-ethylated) impurities. For definitive identification of impurities, LC-MS analysis is recommended. [4]

References
  • Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- | SIELC Technologies. (2018).
  • 3-Amino-4-hydroxybenzenesulphonamide | 98-32-8. ChemicalBook. (2024).
  • 3-Amino-4-hydroxybenzenesulphonamide synthesis. ChemicalBook.
  • CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.
  • 3-amino-4-hydroxybenzenesulfonamide. ChemBK.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed. (2021).
  • CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • 3-AMINO-N,N-DIETHYL-4-HYDROXY-BENZENESULFONAMIDE 6837-92-9 wiki.
  • 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide | Chemsrc. (2022).
  • 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE | 10372-41-5. ChemicalBook. (2022).
  • Method for producing bis(3-amino-4-hydroxyphenyl)
  • Characterizing Degradation Products of Peptides Containing N-Terminal Cys Residues by (Off-Line High-Performance Liquid Chromatography)/Matrix Assissted Laser Desorption/Ionization Quadrupole Time-of-Flight Measurements.
  • 3-amino-n,n-dimethyl-4-methyl-benzenesulfonamide. Sigma-Aldrich.
  • KR910003640B1 - Method for preparing 3-amino methanesulfonanilide.
  • 4-Aminophenol | C6H7NO | CID 403. PubChem.
  • 3-Amino-N,N-diethyl-benzenesulfonamide | CAS 10372-41-5 | SCBT.
  • 98-32-8(3-Amino-4-hydroxybenzenesulphonamide) Product Description. ChemicalBook.
  • 3-amino-4-chloro-n,n-diethyl-benzene Sulfonamide - Cas No: 71794-12-2. Tradeindia.
  • Absolute quantitative analysis of intact and oxidized amino acids by LC-MS without prior derivatiz
  • A sensitive method for free amino acids analysis by liquid chromatography with ultraviolet and mass spectrometric detection using precolumn derivatization with diethyl ethoxymethylenemalonate.
  • Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer: HUPO 2011. Thermo Fisher Scientific.
  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. (2023).
  • 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide. Crysdot LLC.
  • 3-Amino-N,N-diethyl-4-[(2-methoxyphenyl)amino]benzene-1-sulfonamide (CAS No. 326092-35-7) Suppliers. Chemical Register.
  • US4967004A - Process for producing N,N-diethylaminophenols.
  • EP0287277A1 - Production and purification of an N,N-diethylaminophenol.
  • The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study. PubMed. (2022).
  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. NIH. (2022).

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Optimization

Technical Support Center: Navigating the Purification of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide Derivatives

Welcome to the technical support center for the purification of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the purification of this versatile class of compounds. The inherent functionalities of these molecules—a polar sulfonamide, a basic aromatic amine, and an easily oxidizable phenol—present a unique set of purification hurdles. This resource provides in-depth, experience-driven solutions to these challenges in a practical question-and-answer format.

Section 1: The Core Challenge - Oxidation and Discoloration

The 3-amino-4-hydroxy substitution pattern on the benzene ring makes these molecules highly susceptible to oxidation, often resulting in intensely colored impurities that are difficult to remove.

Frequently Asked Questions (FAQs)

Q1: My purified compound is pink/brown/purple, even after column chromatography. What is causing this discoloration?

A1: The discoloration is almost certainly due to the oxidation of the o-aminophenol moiety.[1] This functional group is highly electron-rich and readily oxidized by atmospheric oxygen to form quinone-imine species, which can further polymerize into intensely colored, high-molecular-weight impurities.[2] This process can be accelerated by heat, light, and the presence of trace metal ions.

Q2: How can I prevent the oxidation of my compound during workup and purification?

A2: Preventing oxidation requires a proactive approach throughout your experimental workflow. Here are several key strategies:

  • Inert Atmosphere: Whenever possible, perform extractions, solvent removal, and chromatography under an inert atmosphere of nitrogen or argon.[3] This minimizes contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon, or by several freeze-pump-thaw cycles.

  • Antioxidants: For particularly sensitive derivatives, consider adding a small amount of an antioxidant like ascorbic acid or sodium bisulfite to your aqueous phases during workup.[4]

  • Temperature Control: Avoid excessive heat during solvent evaporation. Use a rotary evaporator at moderate temperatures and pressures.

  • Light Protection: Protect your compound from direct light by wrapping flasks and vials in aluminum foil.

Section 2: Troubleshooting Column Chromatography

The combination of a basic amine and a polar sulfonamide group often leads to poor peak shape and low recovery during silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: My compound streaks badly on the silica gel column, and I'm getting very broad peaks. Why is this happening?

A1: This is a classic issue when purifying basic amines on standard silica gel. The slightly acidic nature of the silanol groups (Si-OH) on the silica surface leads to strong acid-base interactions with the basic amino group of your molecule. This causes a portion of your compound to bind almost irreversibly, leading to tailing and poor separation.

Q2: How can I improve the peak shape and recovery of my compound on column chromatography?

A2: You have several effective options to counteract the issues with silica gel:

  • Mobile Phase Modifiers: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups. Triethylamine (TEA) at 0.1-1% (v/v) is a common choice.[5] For reversed-phase HPLC, using a mobile phase with a high pH (pH > 8) can keep the amine in its neutral, free-base form, leading to better peak shapes on pH-stable columns.[5]

  • Alternative Stationary Phases:

    • Basic or Neutral Alumina: Alumina is a good alternative to silica for the purification of basic compounds.[5][6][7] Basic alumina will have a strong affinity for any acidic impurities, while allowing your basic compound to elute more cleanly. Neutral alumina is a less aggressive option that can also yield good results.

    • Amine-Functionalized Silica: This stationary phase has an amine-functionalized surface, which shields your compound from the acidic silanols and provides a more inert surface for separation.[8]

Experimental Protocol: Comparative TLC Analysis for Stationary Phase Selection

Before committing to a large-scale column, it is crucial to perform a comparative TLC analysis to select the optimal stationary phase.

Materials:

  • Crude 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide derivative

  • TLC plates: Silica gel, Neutral Alumina, Basic Alumina

  • Mobile phase (e.g., Dichloromethane:Methanol, 95:5)

  • Mobile phase with modifier (e.g., Dichloromethane:Methanol:Triethylamine, 95:5:0.5)

  • TLC tanks

  • UV lamp (254 nm)

  • TLC stain (e.g., p-Anisaldehyde or Iodine)

Procedure:

  • Prepare three TLC tanks, one for each stationary phase, with the chosen mobile phase.

  • Prepare a fourth TLC tank with silica gel and the mobile phase containing triethylamine.

  • Spot your crude material on each of the three different TLC plates.

  • Develop the plates in their respective tanks.

  • Visualize the developed plates under a UV lamp and then with a suitable stain.

  • Compare the separation and spot shape on each plate. The plate that shows the best separation and the most compact spots is the best choice for your column chromatography.

Stationary Phase Expected Observation Interpretation
Silica GelSignificant streaking from the baselineStrong acid-base interaction
Silica Gel + TEAReduced streaking, more defined spotsTEA is effectively neutralizing the silanols
Neutral AluminaImproved spot shape compared to silicaReduced acidic interactions
Basic AluminaSharp, well-defined spotsMinimal interaction with the basic compound

Section 3: Recrystallization Strategies

Recrystallization can be a powerful final purification step to obtain highly pure, crystalline material. However, finding the right solvent system is key.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble finding a good solvent for recrystallizing my 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide derivative. What should I try?

A1: Due to the polar nature of the sulfonamide and hydroxyl groups, and the nonpolar nature of the diethylamino and aromatic moieties, a binary solvent system is often required. The ideal system will have one solvent in which your compound is soluble (especially when hot) and another in which it is poorly soluble (the anti-solvent).

Q2: Can you suggest some starting solvent systems for recrystallization?

A2: Based on the polarity of your compound, here are some recommended starting points for screening:

  • Ethanol/Water: Dissolve the compound in a minimal amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Isopropanol/Hexane: Dissolve the compound in hot isopropanol and add hexane as the anti-solvent.

  • Ethyl Acetate/Heptane: This is a good option for slightly less polar derivatives.

  • Acetonitrile/Water: Acetonitrile can be an effective solvent for many polar compounds.

Experimental Protocol: Small-Scale Recrystallization Screening

Procedure:

  • Place a small amount of your crude compound (10-20 mg) into several small test tubes.

  • To each tube, add a different solvent dropwise while heating and agitating until the solid dissolves.

  • If the compound dissolves readily in a solvent at room temperature, that solvent is not suitable for single-solvent recrystallization.

  • If the compound dissolves in a hot solvent, allow the tube to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • For binary solvent systems, dissolve the compound in a minimal amount of the hot "good" solvent. Then, add the "bad" solvent dropwise while hot until persistent cloudiness is observed. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool.

  • Evaluate the quality and quantity of the crystals formed in each successful system.

Section 4: Removal of Synthesis-Related Impurities

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities from the synthesis of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide?

A1: The impurity profile depends on the synthetic route. A common route involves the reduction of a nitro group precursor. In this case, you may have:

  • Unreacted Nitro Precursor: The corresponding 3-nitro-4-hydroxybenzenesulfonamide derivative.

  • Partially Reduced Intermediates: Such as nitroso or hydroxylamine species.

If the synthesis involves the sulfonylation of an aminophenol, you might encounter:

  • Unreacted Aminophenol: The starting 3-amino-4-hydroxyphenol.

  • Di-sulfonated Byproducts: Where the amino group also reacts.

  • Positional Isomers: Depending on the selectivity of the sulfonylation.

Q2: How can I remove unreacted starting materials and coupling reagents?

A2:

  • Aqueous Washes: An acidic wash (e.g., dilute HCl) can remove unreacted basic starting amines. A basic wash (e.g., sodium bicarbonate solution) can remove unreacted acidic precursors.

  • Chromatography: The chromatographic methods described in Section 2 are effective for separating impurities with different polarities.

  • Recrystallization: If the impurity has significantly different solubility characteristics, recrystallization can be very effective.

Visual Summaries

Decision Tree for Purification Strategy

Purification_Strategy start Crude Product discolored Is the product discolored? start->discolored workup Implement Oxidation Prevention: - Inert Atmosphere - Degassed Solvents - Antioxidants discolored->workup Yes tlc Perform Comparative TLC (Silica, Silica+TEA, Alumina) discolored->tlc No workup->tlc streak Does it streak on silica? tlc->streak column Column Chromatography (Silica + TEA) streak->column Yes (with TEA) alt_column Column Chromatography (Alumina or Amine-Silica) streak->alt_column Yes (alternative) recrystallize Recrystallization Screening (e.g., EtOH/H2O, IPA/Hexane) streak->recrystallize No column->recrystallize alt_column->recrystallize final Pure Product recrystallize->final

Caption: A decision tree to guide the selection of an appropriate purification strategy.

Oxidative Degradation Pathway

Oxidation_Pathway aminophenol 3-Amino-4-hydroxy- benzenesulfonamide Derivative quinone_imine Quinone-imine Intermediate aminophenol->quinone_imine [O] (Air, Metal Ions) colored_polymers Colored Polymer Impurities quinone_imine->colored_polymers Polymerization

Caption: Simplified pathway of oxidative degradation leading to colored impurities.

References

  • SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 3-amino-4-hydroxy-N,N-dimethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC of Sulfonamides. Retrieved from [Link]

  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Institutes of Health. Retrieved from [Link]

  • García-Negueroles, P., et al. (2017). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). MDPI. Retrieved from [Link]

  • Li, Y., et al. (2015).
  • ResearchGate. (n.d.). Aminophenols. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep basic alumina column Purification of high pKa compounds. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Stains for Developing TLC Plates. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of p-aminophenol.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of p-aminophenol.
  • Fowler, L. M., et al. (1991). Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. PubMed. Retrieved from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • McGlone, T., et al. (2020). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. MDPI. Retrieved from [Link]

  • Reddit. (2024). How to separate these sulfonamides with TLC. Retrieved from [Link]

  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed. Retrieved from [Link]

  • Wang, C., et al. (2015). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Using neutral or basic alumina in column chromatography for purification of amines. Retrieved from [Link]

  • Li, J., & Timmins, G. S. (2009). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. PubMed. Retrieved from [Link]

  • Nanda, K. K., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep neutral alumina column purification of high pKa compounds. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. Retrieved from [Link]

  • Al-Musawi, T. J., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. National Institutes of Health. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2023). Alumina - Solvent Purification. Retrieved from [Link]

  • Reddit. (2019). Help with Alumina Column Chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Crysdot LLC. (n.d.). 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide. Retrieved from [Link]

  • LookChem. (n.d.). 3-AMINO-N,N-DIETHYL-4-HYDROXY-BENZENESULFONAMIDE 6837-92-9 wiki. Retrieved from [Link]

  • Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Retrieved from [Link]

  • Collins, J. M., et al. (2023). Total wash elimination for solid phase peptide synthesis. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). New Trends in Peptide Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Derivatization of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the derivatization of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide. This guide is designed for researchers, medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the derivatization of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and improve the yield and purity of your target derivatives. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can troubleshoot effectively and innovate in your synthetic endeavors.

3-Amino-N,N-diethyl-4-hydroxybenzenesulfonamide is a key starting material in the synthesis of various biologically active molecules, including antagonists for specific receptors and compounds with applications in dye chemistry.[1] Its derivatives are explored for their potential as carbonic anhydrase inhibitors and anticancer agents.[1][2] The molecule's unique structure, featuring a nucleophilic aromatic amine, a phenolic hydroxyl group, and an electron-withdrawing sulfonamide moiety, presents both opportunities and challenges in synthetic chemistry. This guide will help you navigate these complexities.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific experimental issues in a direct question-and-answer format. Our philosophy is that every problem has a logical root cause, and understanding this cause is the key to a robust solution.

Issue 1: Consistently Low or No Product Yield

Q1: My reaction yield is disappointingly low, or the reaction isn't working at all. I've double-checked my calculations. What are the most likely culprits and how do I fix them?

A1: Low yield is a frequent yet solvable issue that typically points to one of four areas: reagent quality, reaction conditions, inherent substrate reactivity, or reaction equilibrium.

  • Reagent Integrity:

    • Sulfonyl Chlorides/Activating Agents: If you are performing a reaction at the sulfonamide nitrogen, the starting sulfonyl chloride is a primary suspect. These reagents are notoriously sensitive to moisture and can hydrolyze, rendering them inactive.[3] Always use freshly opened reagents, or if in doubt, purify them before use. Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.[3]

    • Starting Material: The 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide starting material itself can degrade over time, particularly the phenolic hydroxyl group which is susceptible to air oxidation. Check the purity of your starting material by NMR or LC-MS before starting.

  • Sub-Optimal Reaction Conditions:

    • Base Selection: The choice of base is critical. For reactions involving the amino group, a non-nucleophilic base like pyridine or triethylamine (TEA) is often used to scavenge the HCl produced.[3] However, for less nucleophilic aromatic amines, a stronger base might be needed to facilitate the reaction. If you are targeting the phenolic hydroxyl group (e.g., in an alkylation reaction), a stronger base like potassium carbonate or potassium hydroxide is required to deprotonate the phenol.[1]

    • Temperature: Many derivatization reactions require heating to overcome the activation energy, especially given that the aromatic amine's nucleophilicity is somewhat attenuated by the adjacent electron-withdrawing sulfonamide group. Consider a modest increase in temperature (e.g., from room temperature to 50-80 °C) while monitoring for side product formation.

  • Inherent Reactivity:

    • Low Amine Nucleophilicity: Aromatic amines are inherently less nucleophilic than aliphatic amines.[3] This can lead to slow or incomplete reactions. For particularly challenging couplings, modern catalytic methods, such as those employing palladium or copper catalysts, can be highly effective for forming C-N bonds.[4][5]

  • Reaction Equilibrium: For reversible reactions like Schiff base formation (reaction of the amino group with an aldehyde or ketone), the equilibrium may not favor the product. To drive the reaction forward, consider removing a byproduct. For instance, using a Dean-Stark apparatus to remove water can significantly improve yields.

Issue 2: Complex Product Mixture & Side Reactions

Q2: My post-reaction analysis (TLC/LC-MS) shows multiple products. What are the most common side reactions and how can I promote selectivity?

A2: The presence of both a primary amine and a hydroxyl group makes selectivity a key challenge.

  • Competitive Derivatization: If your derivatizing agent can react with both amines and hydroxyls (e.g., acyl chlorides, isocyanates), you will likely get a mixture of N-derivatized, O-derivatized, and N,O-bis-derivatized products.

    • Solution - pH Control: The nucleophilicity of the amino group is highly pH-dependent. At acidic pH, it will be protonated and non-nucleophilic. The phenolic hydroxyl group requires a base for deprotonation to become a strong nucleophile. You can exploit this. For selective N-acylation, running the reaction under neutral or slightly basic conditions (e.g., with pyridine) often favors reaction at the more nucleophilic amine. For selective O-alkylation, using a strong base like K₂CO₃ in a polar aprotic solvent (like DMF or DMSO) will deprotonate the phenol, making it the primary reactive site.[1]

    • Solution - Protecting Groups: If pH control is insufficient, consider a protecting group strategy. You can protect the hydroxyl group as a silyl ether, perform the derivatization on the amine, and then deprotect the hydroxyl group.

  • Oxidation: The electron-rich aromatic ring, particularly with the activating hydroxyl group, is susceptible to oxidation, which can lead to colored impurities.

    • Solution: Running the reaction under an inert atmosphere (N₂ or Ar) and using degassed solvents can minimize oxidative side products.

Troubleshooting Workflow: Low Yield Scenario

Below is a logical workflow for diagnosing and solving low-yield issues.

TroubleshootingWorkflow cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_mechanism Mechanism Checks Start Low Yield Observed CheckReagents Step 1: Verify Reagent Quality Start->CheckReagents CheckConditions Step 2: Evaluate Reaction Conditions CheckReagents->CheckConditions If no issue found ReagentPurity Confirm Purity of Starting Material (NMR/LCMS) CheckReagents->ReagentPurity ConsiderMechanism Step 3: Re-evaluate Reaction Mechanism CheckConditions->ConsiderMechanism If no issue found Temp Optimize Temperature (Incremental Increase) CheckConditions->Temp Equilibrium Drive Equilibrium (e.g., remove water) ConsiderMechanism->Equilibrium Success Yield Improved ReagentActivity Use Fresh/Purified Derivatizing Agent ReagentPurity->ReagentActivity DrySolvents Ensure Anhydrous Solvents/Inert Atmosphere ReagentActivity->DrySolvents DrySolvents->Success If issue resolved Base Verify Base Choice & Stoichiometry Temp->Base Time Increase Reaction Time Base->Time Time->Success If issue resolved Catalyst Introduce Catalyst (e.g., Cu/Pd for C-N coupling) Equilibrium->Catalyst Catalyst->Success If issue resolved

Caption: A systematic workflow for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

Q: Which functional group on the molecule is more reactive, the amine or the hydroxyl group?

A: Generally, the primary aromatic amine is more nucleophilic than the un-deprotonated phenolic hydroxyl group under neutral or slightly basic conditions. Therefore, reagents that react with nucleophiles (like acyl chlorides or isocyanates) will preferentially react at the nitrogen atom. However, upon deprotonation with a suitable base (e.g., K₂CO₃, NaOH), the resulting phenoxide ion is a much stronger nucleophile than the amine and will react preferentially, for example, in O-alkylation reactions.

Q: What is the best way to monitor the progress of my reaction?

A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between your starting material, product, and any major byproducts (a typical mobile phase might be a mixture of ethyl acetate and hexanes). Staining with potassium permanganate or visualization under UV light can help identify spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is ideal.[6]

Q: I need to synthesize a primary sulfonamide derivative from my compound. What's a modern approach?

A: The classical method involves reacting a sulfonyl chloride with ammonia, but this can be harsh.[7] Modern methods offer milder alternatives. For instance, a one-pot synthesis from thiols using a hypervalent iodine reagent and ammonium carbamate as the nitrogen source has been developed.[4] Another novel approach involves reacting organometallic reagents (like Grignard reagents) with a specialized sulfinylamine reagent (t-BuONSO) to directly yield primary sulfonamides in good to excellent yields.[7]

Experimental Protocol & Data

Protocol: Synthesis of a Schiff Base Derivative

This protocol describes the condensation of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide with an aromatic aldehyde to form a Schiff base, a common derivatization reaction. This procedure is adapted from established methods for this class of compounds.[1]

Objective: To synthesize 3-((4-methoxybenzylidene)amino)-N,N-diethyl-4-hydroxybenzenesulfonamide.

Materials:

  • 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide

  • 4-methoxybenzaldehyde (Anisaldehyde)

  • Propan-2-ol (IPA)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide (1.0 mmol, 246.3 mg).

  • Dissolution: Add 15 mL of propan-2-ol to the flask and stir until the solid is fully dissolved.

  • Reagent Addition: Add 4-methoxybenzaldehyde (1.05 mmol, 143.0 mg, 1.05 eq) to the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 82 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate:Hexanes). The reaction is typically complete within 2-4 hours.[1]

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until precipitation occurs.

  • Purification: Wash the collected solid with a small amount of cold propan-2-ol to remove any unreacted aldehyde. The product can be further purified by recrystallization from a suitable solvent like ethanol or propan-2-ol if necessary.

  • Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Data & Yields

The following table summarizes typical quantitative data for this type of reaction.

ParameterValueNotes
Starting Material 1.0 mmol3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide
Aldehyde 1.05 mmolA slight excess helps drive the reaction to completion.
Solvent Volume 15 mLPropan-2-ol is a common solvent for this reaction.[1]
Reaction Time 2 - 4 hoursMonitor by TLC to determine the exact endpoint.
Expected Yield 85 - 95%Yields for this reaction are typically good to excellent.[1]
Visualization of Reactive Sites

The diagram below illustrates the key reactive sites on the core molecule and the conditions that favor derivatization at each site.

Caption: Key reactive sites and conditions for selective derivatization.

References

  • BenchChem. (2025). Overcoming common challenges in the synthesis of sulfonamide derivatives. Link

  • Shaikh, A. et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Link

  • Tidwell, J. H. et al. (2010). Preparation of sulfonamides from N-silylamines. National Institutes of Health. Link

  • Levin, M. D. et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, ACS Publications. Link

  • Vainauskas, V. et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, NIH. Link

  • Journal of Synthetic Chemistry. (2023). Original Research J. Synth. Chem. Aromatic Sulfonamides. Link

  • SIELC Technologies. (2018). Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. Link

  • Douglas, J. J. et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. Link

  • Vainauskas, V. et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed. Link

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Link

Sources

Optimization

Technical Support Center: Synthesis of Sulfonamide-Derived Schiff Bases

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the synthesis of Schiff bases from sulfonamides. This guide is structured to provide direct, experience-driv...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the synthesis of Schiff bases from sulfonamides. This guide is structured to provide direct, experience-driven answers to common challenges encountered in the laboratory. We aim to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions during your experimental work.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent obstacles in sulfonamide Schiff base synthesis in a direct question-and-answer format.

Question 1: I am observing very low or no yield of my desired Schiff base. What are the likely causes and how can I fix it?

Answer: Low or nonexistent yield is the most common issue and typically points to problems with reaction equilibrium, reagent quality, or reaction conditions.

Core Principles: Schiff base formation is a reversible condensation reaction between a primary amine (the sulfonamide) and a carbonyl compound (aldehyde or ketone).[1] The reaction proceeds through a carbinolamine intermediate, and the rate-limiting step is typically the acid-catalyzed dehydration of this intermediate to form the imine (C=N) bond. The equilibrium must be actively driven towards the product.

Troubleshooting Steps & Explanations:

  • Ineffective Water Removal: The formation of water is a byproduct of this reaction. According to Le Châtelier's principle, its presence will push the equilibrium back towards the starting materials.

    • Solution:

      • Azeotropic Distillation: If using a solvent like toluene or benzene, equip your reaction apparatus with a Dean-Stark trap to physically remove water as it forms.

      • Dehydrating Agents: For reactions in solvents like ethanol, methanol, or THF, add a dehydrating agent. Molecular sieves (3Å or 4Å, activated) are an excellent, non-invasive choice. Anhydrous MgSO₄ or Na₂SO₄ can also be used.

  • Catalyst Issues: The dehydration step is often slow without a catalyst.

    • Solution: Add a catalytic amount of a weak acid. A few drops of glacial acetic acid are commonly used and highly effective.[2] Strong acids can fully protonate the amine, rendering it non-nucleophilic and halting the reaction.

  • Sub-Optimal Temperature: The reaction may be kinetically slow at room temperature.

    • Solution: Most syntheses benefit from heating. Refluxing in a suitable solvent (e.g., ethanol, methanol, toluene) for several hours (typically 2-6 hours) is standard practice.[3] Monitor the reaction's progress via Thin Layer Chromatography (TLC).

  • Reactivity of Starting Materials:

    • Electronic Effects: Electron-withdrawing groups on the aldehyde or ketone increase the electrophilicity of the carbonyl carbon, favoring the initial nucleophilic attack by the amine. Conversely, electron-donating groups can slow the reaction.[4][5] The nucleophilicity of the sulfonamide's amino group is also a factor.

    • Steric Hindrance: Bulky groups near the reactive centers of either the sulfonamide or the carbonyl compound can sterically hinder the reaction. If this is the case, more forcing conditions (higher temperature, longer reaction times) may be necessary.

Workflow for Diagnosing Low Yield

Below is a systematic workflow to pinpoint the cause of low product yield.

G start Low / No Yield Observed check_h2o Is water being actively removed? (e.g., Dean-Stark, Mol. Sieves) start->check_h2o check_cat Is an acid catalyst present? (e.g., Glacial Acetic Acid) check_h2o->check_cat Yes add_dehydrator Action: Add dehydrating agent or use azeotropic distillation. check_h2o->add_dehydrator No check_cond Are reaction conditions optimal? (Reflux Temp, 2-6h) check_cat->check_cond Yes add_catalyst Action: Add catalytic amount of weak acid. check_cat->add_catalyst No check_reagents Are starting materials reactive? (Consider electronics/sterics) check_cond->check_reagents Yes adjust_cond Action: Increase temperature (reflux) and/or extend reaction time. check_cond->adjust_cond No end_issue Consider alternative starting materials or more forcing conditions. check_reagents->end_issue Yes (Potentially) end_ok Problem Likely Solved add_dehydrator->end_ok add_catalyst->end_ok adjust_cond->end_ok

Caption: A troubleshooting decision tree for low-yield Schiff base synthesis.

Question 2: My product crashes out of solution, but it's a sticky oil or an impure solid. How can I effectively purify my sulfonamide Schiff base?

Answer: Purification can be challenging if the product is not a well-behaved crystalline solid. The key is selecting the right solvent and technique based on the properties of your compound and the impurities present.

Troubleshooting Steps & Explanations:

  • Recrystallization: This is the most effective method for purifying solid products.[6]

    • Problem: The product "oils out" instead of crystallizing, or remains soluble even when cooled.

    • Solution: The choice of solvent is critical. An ideal recrystallization solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures.

      • Solvent Screening: Test solubility in small vials with various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water, DCM/hexane). Ethanol is often a good starting point.[3]

      • Procedure: Dissolve the crude product in a minimal amount of the chosen hot solvent. If impurities are present, you may perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Washing/Trituration: If recrystallization fails, washing the crude solid can be effective.

    • Solution: Suspend the crude, sticky product in a solvent that dissolves the starting materials but not the desired product. Common choices are cold ethanol, diethyl ether, or hexane. Stir or sonicate the suspension, then filter to collect the purified solid. This process, known as trituration, can often induce crystallization of an oily product.

  • Column Chromatography: This is a versatile method for separating compounds with different polarities, but it is more labor-intensive.[6]

    • Stationary Phase: Silica gel is commonly used. However, if your Schiff base is sensitive to acid, it may decompose on the column. In such cases, using neutral alumina is a better choice.[7]

    • Mobile Phase: A solvent system (eluent) is chosen based on TLC analysis. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) to elute your compounds. The goal is to achieve good separation between the product spot and the spots of the starting materials on the TLC plate.

Question 3: How can I be certain that I have successfully formed the Schiff base and that my product is pure?

Answer: Spectroscopic analysis is essential for structural confirmation and purity assessment. A combination of IR, NMR, and Mass Spectrometry provides definitive proof of structure.

Core Principles: The key transformation is the conversion of a primary amine (-NH₂) and a carbonyl (C=O) into an imine (C=N). The spectroscopic data should clearly show the disappearance of the starting material functional groups and the appearance of the new imine functional group.

Spectroscopic Hallmarks:

Spectroscopic TechniqueObservation for Starting MaterialsKey Evidence for Schiff Base ProductReference
FT-IR Strong C=O stretch (aldehyde/ketone) at ~1690-1740 cm⁻¹. N-H stretches (sulfonamide amine) at ~3300-3400 cm⁻¹.Disappearance of the C=O peak. Appearance of a strong C=N (imine) stretch at ~1600-1640 cm⁻¹ . The SO₂ stretches remain at ~1325 and ~1150 cm⁻¹.[8][9]
¹H NMR Aldehyde proton (-CHO) signal at ~9-10 ppm. Amine protons (-NH₂) signal (often broad) at a variable chemical shift.Disappearance of the aldehyde proton signal. Appearance of a new, sharp singlet for the azomethine proton (-CH=N-) at ~8.0-9.7 ppm .[10][11]
¹³C NMR Carbonyl carbon (C=O) signal at ~190-210 ppm.Disappearance of the carbonyl carbon signal. Appearance of a new imine carbon (-C=N-) signal at ~155-165 ppm .[9][11]
Mass Spec (MS) Shows molecular ion peaks corresponding to the starting materials.Shows a molecular ion peak (M⁺) corresponding to the calculated molecular weight of the desired Schiff base product.[12]

Note: The exact positions of peaks can vary depending on the specific molecular structure and solvent used.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for acid-catalyzed Schiff base formation?

A: The reaction proceeds in two main stages:

  • Nucleophilic Addition: The nitrogen atom of the sulfonamide amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate called a carbinolamine.

  • Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, turning it into a good leaving group (H₂O). Subsequent elimination of water and deprotonation yields the stable imine, or Schiff base.

Sources

Troubleshooting

preventing oxidation of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide during reactions

Welcome to the Technical Support Center for Synthetic Chemistry. This guide is designed for researchers, scientists, and drug development professionals to address a common and critical challenge: preventing the oxidation...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Synthetic Chemistry. This guide is designed for researchers, scientists, and drug development professionals to address a common and critical challenge: preventing the oxidation of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide during chemical reactions. As a molecule containing both phenolic hydroxyl and aromatic amine groups, it is highly susceptible to degradation, which can compromise reaction yields, product purity, and experimental reproducibility.

This document, structured as a series of frequently asked questions and troubleshooting scenarios, provides in-depth explanations and actionable protocols to maintain the integrity of your compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture containing 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide is turning dark brown/purple. What is happening?

A: The discoloration you are observing is a classic sign of oxidation. The 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide molecule is an analogue of p-aminophenol, which is notoriously unstable in the presence of oxidants, including atmospheric oxygen.[1][2] The electron-donating amino (-NH₂) and hydroxyl (-OH) groups activate the aromatic ring, making it highly susceptible to oxidation.

The process typically involves the formation of a quinone-imine intermediate, which can then polymerize or react with other nucleophiles to form complex, highly colored products.[3][4] This degradation not only consumes your starting material but can also introduce problematic impurities into your reaction.

Caption: Standard workflow for conducting a reaction under inert atmosphere.

Detailed Protocol: Setting Up a Reaction Under Inert Atmosphere (Nitrogen Balloon)

This protocol is suitable for most small to medium-scale reactions where a full Schlenk line may not be necessary.

  • Glassware Preparation: Thoroughly dry your reaction flask (containing a stir bar) in an oven at >120 °C overnight or by flame-drying under vacuum. [5][6]Adsorbed water on glassware can interfere with many reactions.

  • Assembly: While the flask is still hot, immediately cap it with a rubber septum and clamp it to a stand.

  • Inert Gas Introduction: Prepare a balloon filled with nitrogen or argon. [7]Insert the needle from the balloon into the septum of your reaction flask. Insert a second, open needle (an "exit needle") to allow the air inside to be displaced.

  • Purging: Let the inert gas flush through the flask for at least 5-10 minutes. [7]You can gently warm the flask with a heat gun during this process to help drive off any residual moisture. Once flushed, remove the exit needle first, then the gas inlet needle. The balloon will keep a positive pressure of inert gas in the flask.

  • Reagent Addition:

    • Solvents: Use solvents that have been deoxygenated. The most common method is to bubble a stream of inert gas through the solvent for 30-60 minutes (sparging).

    • Solids: If 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide is a solid, add it to the flask before purging. If it needs to be added later, dissolve it in deoxygenated solvent in a separate flask under an inert atmosphere and transfer it via a cannula or syringe.

    • Liquids: Transfer all liquid reagents using a dry, gas-tight syringe that has been flushed with inert gas. [7][8]

Scenario 2: The Reaction Itself is Prone to Generating Oxidative Species or Requires Conditions that Promote Oxidation.

Core Problem: Even with an inert atmosphere, the compound is degrading during the reaction.

Solution: Utilize Chemical Antioxidants.

In some cases, adding a sacrificial antioxidant to the reaction mixture can protect your primary compound. [1]These additives are more easily oxidized than your substrate and will be consumed first.

AntioxidantRecommended ConcentrationSolvent CompatibilityNotes
Ascorbic Acid (Vitamin C) 0.1% (w/v)Polar protic (Water, Alcohols)Effective radical scavenger. [9]Can act as a mild reducing agent.
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v)Nonpolar organic (Toluene, THF, Ethers)A common radical scavenger used to stabilize organic compounds.
Sodium Sulfite / Metabisulfite 1-5 mol%Aqueous / ProticActs as an oxygen scavenger. Use with caution as it can act as a nucleophile in some reactions.

Protocol: Incorporating an Antioxidant

  • Selection: Choose an antioxidant that is soluble in your reaction solvent and will not interfere with your desired chemical transformation.

  • Solvent Preparation: Dissolve the chosen antioxidant (e.g., Ascorbic Acid) in your deoxygenated solvent to the desired concentration before adding your primary reactants. [9]3. Execution: Proceed with your reaction under an inert atmosphere as described in the previous section. The antioxidant will provide an additional layer of protection.

Scenario 3: The Compound Degrades During Aqueous Workup or Purification.

Core Problem: The reaction is successful, but exposure to air and water during extraction, filtration, or chromatography causes oxidation.

Solution: Maintain Anaerobic Conditions and Control pH During Workup.

  • Deoxygenate all Solutions: Prepare all aqueous solutions (e.g., water, brine, buffer solutions) for your workup by sparging them with nitrogen or argon for at least 30 minutes.

  • Control pH: The stability of aminophenols is highly pH-dependent. [10]During an aqueous workup, consider using a slightly acidic buffer (e.g., pH 4-6) if compatible with your product's stability. This protonates the amine group, reducing its electron-donating strength and potentially slowing oxidation. [11]3. Add a Reducing Agent: Add a small amount of a mild reducing agent like sodium dithionite or sodium sulfite to the aqueous layers during extraction. This will scavenge any dissolved oxygen and reduce any newly formed quinone-imine species back to the desired aminophenol.

  • Chromatography: If performing column chromatography, consider deoxygenating your eluent. You can also add a very small amount of a stabilizer like BHT to the solvent system if it does not interfere with product isolation.

References

  • Shafana Farveen, S., & Narayanan, M. (2024). Bacterial degradation pathways of sulfonamide antibiotics. ResearchGate. Retrieved from [Link]

  • Chen, J., & Xie, S. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment, 643, 1477-1487. Retrieved from [Link]

  • Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term. Retrieved from [Link]

  • American University. (2023). Spectroscopic studies of enzyme oxidation products of a variety of aromatic amines. Figshare. Retrieved from [Link]

  • Organic Chemistry Lab Techniques. (2022). Inert Atmosphere. YouTube. Retrieved from [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7954. Retrieved from [Link]

  • Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (10), 1238-1240. Retrieved from [Link]

  • Chen, J., & Xie, S. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the oxidation of 2-aminophenol. Retrieved from [Link]

  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. Retrieved from [Link]

  • Kajay Remedies. (2024). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. Retrieved from [Link]

  • Joseph, J., et al. (2011). Identity of a Purple Dye Formed by Peroxidic Oxidation of p-Aminophenol at Low pH. The Journal of Organic Chemistry, 76(16), 6569-6577. Retrieved from [Link]

  • Biel-Maeso, M., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 25(12), 6649. Retrieved from [Link]

  • ResearchGate. (2021). How to create inert atmosphere?. Retrieved from [Link]

  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Why does p-aminophenol oxidize in acid solution. Retrieved from [Link]

  • Nichols, L. (2022). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical Oxidation of Some Aminophenols in Various pHs. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxidizing agent. Retrieved from [Link]

  • SKC Inc. (2023). SDS - Aromatic Amine DECONtamination Solution. Retrieved from [Link]

  • ChemTalk. (n.d.). Common Oxidizing Agents & Reducing Agents. Retrieved from [Link]

  • Marinova, E., et al. (2013). Antioxidant activity and mechanism of action of some synthesised phenolic acid amides of aromatic amines. Czech Journal of Food Sciences, 31(1), 5-13. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxidizing Agents. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Chem Help ASAP. (2022). organic chemistry review - common oxidizing agents. YouTube. Retrieved from [Link]

  • Neuman, R. C. (n.d.). 17. Oxidation and Reduction Reactions. Organic Chemistry. Retrieved from [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]

  • PubMed. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2013). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. Retrieved from [Link]

  • LubricationExpert. (2021). How do phenols work with a amine antioxidant additives?. YouTube. Retrieved from [Link]

  • ACS Publications. (n.d.). Oxidation of aniline and other primary aromatic amines by manganese dioxide. Environmental Science & Technology. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Retrieved from [Link]

  • MDPI. (n.d.). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Retrieved from [Link]

  • ResearchGate. (n.d.). A molecular study towards the interaction of phenolic anti-oxidants, aromatic amines and HALS stabilizers in a thermo-oxidative ageing process. Retrieved from [Link]

  • Crysdot LLC. (n.d.). 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.
  • ACS Publications. (n.d.). Anodic Oxidation Pathways of Aromatic Amines. Electrochemical and Electron Paramagnetic Resonance Studies. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide. Retrieved from [Link]

Sources

Optimization

optimizing reaction temperature for synthesis with 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide

Welcome to the technical support center for the synthesis of substituted p-phenylenediamine derivatives. This guide is designed for researchers, chemists, and process development professionals to address common challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted p-phenylenediamine derivatives. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during synthesis, with a specific focus on the critical parameter of reaction temperature. While the initial query referenced 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide, our analysis suggests a broader interest in the synthesis of related N,N-diethyl-p-phenylenediamine compounds, which are pivotal in various applications, including as dye intermediates and color developing agents.

This resource provides in-depth, experience-based insights and troubleshooting in a practical question-and-answer format to empower you to optimize your reaction conditions for improved yield, purity, and process efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am seeing low yields in my N-alkylation step to produce an N,N-diethyl-p-phenylenediamine derivative. Could the reaction temperature be the culprit?

A1: Absolutely. The N-alkylation of an aniline derivative is highly sensitive to temperature. An incorrect temperature setting is a common cause of low yields.

  • Causality: At temperatures that are too low, the reaction kinetics will be slow, leading to incomplete conversion of your starting material within a practical timeframe. Conversely, excessively high temperatures can lead to thermal degradation of both the starting materials and the product. Furthermore, high temperatures can promote side reactions, such as poly-alkylation or the formation of undesired isomers, which will consume your reactants and reduce the yield of the target compound.

  • Troubleshooting Steps:

    • Establish a Baseline: If you have a literature procedure, start at the recommended temperature. If not, a good starting point for many amine alkylations is in the range of 60-80 °C.

    • Incremental Adjustments: If the reaction is sluggish, increase the temperature in 5-10 °C increments, monitoring the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or GC).

    • Monitor for Byproducts: As you increase the temperature, pay close attention to the appearance of new spots on your TLC plate or peaks in your chromatogram. This will indicate the onset of side reactions.

    • Consider Pressure: For some low-boiling alkylating agents, conducting the reaction under pressure in a sealed vessel can allow for higher reaction temperatures without the loss of reagent, potentially improving reaction rates and yields[1].

Q2: My final product is showing significant impurities that are difficult to remove. How can I adjust the temperature to improve the purity?

A2: Product impurity is often linked to the formation of side products, which is a temperature-dependent issue. Optimizing the temperature profile of your reaction is a key strategy for minimizing these impurities.

  • Expert Insight: In the synthesis of substituted p-phenylenediamines, common impurities can arise from over-alkylation, oxidation of the aminophenol moiety, or rearrangement reactions. For instance, in the synthesis of N,N-diethyl-p-phenylenediamine, a common approach involves the nitrosation of N,N-diethylaniline followed by reduction. The initial nitrosation is typically carried out at a low temperature (0-5 °C) to prevent side reactions and ensure the stability of the nitroso intermediate[2].

  • Self-Validating Protocol for Purity Improvement:

    • Identify the Impurity: If possible, characterize the major impurities to understand their formation pathway. This will provide clues as to whether they are a result of too high or too low a reaction temperature.

    • Temperature Screening: Perform a series of small-scale reactions at different temperatures (e.g., 50 °C, 60 °C, 70 °C, 80 °C, 90 °C) while keeping all other parameters constant.

    • Quantitative Analysis: Analyze the crude product from each reaction using HPLC or GC to quantify the purity of your desired product and the percentage of major impurities.

    • Optimal Temperature Window: Plot the product purity as a function of temperature to identify the optimal range that maximizes purity.

Reaction Temperature (°C)Desired Product Purity (%)Major Impurity A (%)Major Impurity B (%)
5085105
609253
709532
809352
908893

This table illustrates hypothetical data from a temperature screening experiment, indicating an optimal temperature of 70 °C for maximizing product purity.

Q3: The reaction time for my synthesis is too long for practical application. Can I simply increase the temperature to speed it up?

A3: While increasing the temperature does increase the reaction rate, it is a trade-off that must be carefully managed to avoid compromising yield and purity.[3][4]

  • Authoritative Grounding: The relationship between temperature and reaction rate is described by the Arrhenius equation. As a general rule of thumb, for many organic reactions, the rate approximately doubles for every 10 °C increase in temperature. However, the rates of side reactions also increase with temperature, and sometimes at a faster pace than the desired reaction.

  • Workflow for Accelerating Reaction Time:

    G A Problem: Reaction time is too long B Increase temperature by 10°C A->B C Monitor reaction by TLC/HPLC at regular intervals B->C D Reaction complete within desired timeframe? C->D Check at 1h, 2h, 4h D->B No E Analyze crude product for purity D->E Yes F Purity acceptable? E->F G Adopt new temperature F->G Yes I Decrease temperature or explore alternative conditions F->I No H Further optimization needed (e.g., catalyst, concentration) I->H

    Caption: Workflow for optimizing reaction time by adjusting temperature.

Experimental Protocol: Temperature Optimization for the Synthesis of a Substituted N,N-diethyl-p-phenylenediamine

This protocol outlines a general procedure for optimizing the temperature of the N-alkylation of a substituted p-nitroaniline with diethyl sulfate.

Materials:

  • Substituted p-nitroaniline

  • Diethyl sulfate

  • Potassium carbonate (or other suitable base)

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Reaction vessels (e.g., round-bottom flasks)

  • Heating mantles with temperature controllers

  • Magnetic stirrers

  • TLC plates and developing chamber

  • HPLC or GC for quantitative analysis

Procedure:

  • Setup: In a series of identical reaction vessels, dissolve the substituted p-nitroaniline (1 equivalent) and potassium carbonate (2 equivalents) in the anhydrous solvent.

  • Temperature Control: Place each vessel in a heating mantle and set the temperature controllers to the desired setpoints (e.g., 60°C, 70°C, 80°C, 90°C, 100°C).

  • Reaction Initiation: Once the set temperature is reached and stable, add diethyl sulfate (1.5 equivalents) to each vessel simultaneously.

  • Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction, quench it, and analyze by TLC to monitor the consumption of the starting material and the formation of the product.

  • Reaction Completion: Continue the reactions until the starting material is consumed, or for a fixed period (e.g., 4 hours).

  • Work-up: Cool the reaction mixtures to room temperature, and perform a standard aqueous work-up to isolate the crude product.

  • Analysis: Analyze each crude product by HPLC or GC to determine the yield and purity of the desired N,N-diethyl-p-phenylenediamine derivative.

  • Data Interpretation: Plot the yield and purity against the reaction temperature to identify the optimal temperature for your specific synthesis.

Visualization of Temperature Effects:

G center Reaction Temperature sub_optimal Too Low (~50°C) optimal Optimal (~70-80°C) too_high Too High (>90°C) sub_optimal_outcome Slow Reaction Rate Incomplete Conversion sub_optimal->sub_optimal_outcome optimal_outcome High Yield High Purity Acceptable Rate optimal->optimal_outcome too_high_outcome Degradation Side Products Low Purity too_high->too_high_outcome

Caption: Relationship between reaction temperature and synthesis outcome.

References

  • ChinLookchem. Color Developing Agent 3 CD-3 CAS 25646-71-3. [Link]

  • Vainauskas, V., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences. [Link]

  • Wikipedia. Color Developing Agent 3. [Link]

  • CN102030659A. (2011). Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Rasayan Journal of Chemistry. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. [Link]

Sources

Troubleshooting

how to remove unreacted 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide from product

Topic: Strategies for the Removal of Unreacted 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide from Reaction Products Introduction: In the synthesis of complex organic molecules, particularly in the pharmaceutical indust...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Strategies for the Removal of Unreacted 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide from Reaction Products

Introduction:

In the synthesis of complex organic molecules, particularly in the pharmaceutical industry, the presence of unreacted starting materials can significantly impact the purity, stability, and safety of the final product. This technical guide provides a detailed, troubleshooting-oriented approach to a common purification challenge: the removal of unreacted 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide from a reaction mixture. The methods described herein are based on fundamental principles of organic chemistry and are designed to be adaptable to various experimental scales and product profiles.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide crucial?

A: Residual 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide can act as an impurity that may affect the crystalline nature of the desired product, potentially leading to lower yields and inconsistent physical properties. Its reactive amino and hydroxyl groups can participate in undesired side reactions in subsequent synthetic steps. For pharmaceutical applications, stringent regulatory standards necessitate the removal of such process-related impurities to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

Q2: What are the primary indicators of contamination with this impurity?

A: Several analytical techniques can indicate the presence of unreacted 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide:

  • Chromatography (TLC, HPLC, GC-MS): A persistent spot or peak corresponding to the starting material.

  • Spectroscopy (NMR): The presence of characteristic signals for the aromatic protons and diethylamino group of the starting material in the product's NMR spectrum.

  • Physical Properties: A broad or depressed melting point of the isolated solid, or the product oiling out during crystallization.

  • Visual Inspection: A pink or reddish discoloration of the product, often due to the aerial oxidation of the aminophenol moiety.

Q3: What chemical characteristics of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide can be leveraged for its separation?

A: The unique combination of functional groups in this molecule provides several avenues for selective removal:

  • Basicity of the Aromatic Amine: The amino group can be protonated with a dilute acid, rendering the molecule water-soluble as a salt.[1][2][3]

  • Acidity of the Phenolic Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated by a strong base, forming a water-soluble phenoxide salt.[4]

  • Polarity: The presence of the sulfonamide, amino, and hydroxyl groups makes it a relatively polar molecule, which influences its solubility in various organic solvents and its affinity for polar stationary phases in chromatography.[5]

Troubleshooting and Purification Guides

The selection of an appropriate purification strategy depends on the properties of the desired product, the nature of other impurities, and the scale of the reaction.

Guide 1: Selective Acid-Base Extraction

This is a powerful and often the most straightforward initial approach, exploiting the amphoteric nature of the impurity.[6]

Principle: By manipulating the pH of an aqueous phase in contact with an organic solution of the crude product, the impurity can be selectively ionized and extracted into the aqueous layer, leaving the neutral product behind in the organic phase.[4]

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acid Wash (to remove the basic amine):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M hydrochloric acid (HCl).

    • Shake the funnel vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the acid wash one to two more times to ensure complete removal of the basic impurity.[2]

  • Base Wash (to remove the acidic phenol):

    • To the organic layer, add an equal volume of 1 M sodium hydroxide (NaOH).

    • Shake, vent, and allow the layers to separate.

    • Drain the aqueous layer.

    • Repeat the base wash.

  • Neutralization and Drying:

    • Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water and break any emulsions.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.

Causality Behind Experimental Choices:

  • Dilute Acid/Base: Using dilute aqueous solutions of acid and base minimizes the risk of unwanted side reactions, such as hydrolysis, with the desired product.

  • Multiple Extractions: It is more efficient to perform multiple extractions with smaller volumes of the aqueous solution than a single extraction with a large volume.

  • Brine Wash: This step helps to remove bulk water from the organic layer, making the final drying step more efficient.[6]

Diagram of the Acid-Base Extraction Workflow:

G start Crude Product in Organic Solvent acid_wash Wash with 1M HCl (aq) start->acid_wash separate1 Separate Layers acid_wash->separate1 organic1 Organic Layer (Product) separate1->organic1 Contains Product aqueous1 Aqueous Layer (Protonated Impurity) separate1->aqueous1 Discard base_wash Wash with 1M NaOH (aq) organic1->base_wash separate2 Separate Layers base_wash->separate2 organic2 Organic Layer (Product) separate2->organic2 Contains Product aqueous2 Aqueous Layer (Deprotonated Impurity) separate2->aqueous2 Discard brine_wash Wash with Brine organic2->brine_wash dry Dry over Na2SO4 brine_wash->dry concentrate Concentrate in vacuo dry->concentrate product Purified Product concentrate->product

Caption: Workflow for selective acid-base extraction.

Guide 2: Recrystallization

This technique is highly effective if the desired product and the impurity exhibit different solubility profiles in a given solvent at varying temperatures.[7]

Principle: The impure solid is dissolved in a minimum amount of a hot solvent. Upon cooling, the solution becomes supersaturated with respect to the desired product, which crystallizes out, while the more soluble impurity remains in the mother liquor.[8]

Experimental Protocol:

  • Solvent Selection: The key is to find a solvent that dissolves the product well when hot but poorly when cold, while the impurity remains soluble at both temperatures.[8]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the boiling solvent.[8]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.[7]

  • Hot Filtration (if charcoal or insoluble impurities are present): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.[8]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[9]

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Data Presentation: Solvent Selection Table

SolventProduct Solubility (Cold)Product Solubility (Hot)Impurity Solubility (Cold)Impurity Solubility (Hot)Recommendation
Ethanol/WaterLowHighHighHighExcellent choice
IsopropanolLowHighModerateHighGood candidate
Ethyl AcetateModerateHighHighHighMay result in lower yield
TolueneVery LowModerateLowModerateNot ideal

Causality Behind Experimental Choices:

  • Slow Cooling: Promotes the formation of a well-ordered crystal lattice that excludes impurity molecules.[9]

  • Minimum Solvent: Using the minimum amount of hot solvent ensures that the solution becomes supersaturated upon cooling, maximizing the yield of the recrystallized product.[8]

  • Cold Solvent Wash: Washing with cold solvent removes the impurity-laden mother liquor from the surface of the crystals without significantly dissolving the desired product.[9]

Guide 3: Column Chromatography

For separations that are not amenable to extraction or recrystallization, column chromatography provides a high-resolution purification method.

Principle: A solution of the crude product is passed through a column packed with a solid adsorbent (stationary phase), typically silica gel. An eluting solvent (mobile phase) is then passed through the column. Separation is achieved based on the differential partitioning of the components between the stationary and mobile phases. The more polar 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide will adhere more strongly to the polar silica gel than a less polar product.

Experimental Protocol:

  • TLC Analysis: Use thin-layer chromatography (TLC) to determine a suitable solvent system (eluent). The goal is to find a solvent mixture that gives a good separation between the product and the impurity, with the product having an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Pass the eluent through the column and collect fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Diagram of Chromatographic Separation Principle:

G cluster_0 T=0: Sample Loading cluster_1 T=1: Elution in Progress cluster_2 Fraction Collection col_start Crude Mixture Silica Gel col_mid Eluent Flow Less Polar Product More Polar Impurity Silica Gel frac1 Pure Product Fractions col_mid:prod->frac1 Elutes Faster frac2 Impurity Fractions col_mid:imp->frac2 Elutes Slower

Caption: Separation of components by column chromatography.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7383, 3-Amino-4-hydroxybenzenesulfonamide. Retrieved from [Link]

  • ChemSrc. (2024). 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide. Retrieved from [Link]

  • Nichols, L. (2022). Acid-Base Extraction. In Chemistry LibreTexts. Retrieved from [Link]

  • Magritek. (2021). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Nichols, L. (2023). Recrystallization. In Chemistry LibreTexts. Retrieved from [Link]

  • University of Alberta. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

Sources

Optimization

stability issues of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide in acidic vs basic media

Welcome to the technical support guide for 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this m...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability. We will explore the chemical liabilities of this compound in both acidic and basic environments, providing troubleshooting advice, detailed experimental protocols, and the scientific rationale behind these phenomena.

Executive Summary: Stability Profile at a Glance

The stability of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide is highly dependent on the pH of the medium. The molecule possesses two primary reactive centers: the sulfonamide group and the aminophenol ring . Their susceptibility to degradation under different pH conditions dictates the compound's overall stability.

pH ConditionPrimary Stability ConcernPredominant Degradation PathwayVisual Indicators
Acidic (pH < 4) Moderate to High InstabilityHydrolysis of the sulfonamide (N-S) bond.No significant color change. Monitored by chromatography.
Neutral (pH ~7) Generally StableMinimal degradation observed under typical conditions.Clear, stable solution.
Basic (pH > 8) High Instability & ReactivityOxidation of the aminophenol ring.Rapid color change to yellow, brown, or dark purple/black.

Part 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and analysis of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide in solution.

Acidic Media Issues

Q1: My HPLC analysis shows a gradual loss of the parent compound in an acidic buffer (pH 3), with a new, more polar peak appearing over time. What is happening?

A1: You are likely observing the acid-catalyzed hydrolysis of the sulfonamide bond. The sulfonamide functional group, while generally stable, can undergo cleavage under strongly acidic conditions.[1][2][3] The nitrogen atom of the sulfonamide can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. This reaction cleaves the N-S bond, resulting in two primary degradation products: 3-amino-4-hydroxybenzenesulfonic acid and diethylamine . The sulfonic acid derivative is significantly more polar than the parent compound, which explains the appearance of a new, earlier-eluting peak in a reverse-phase HPLC system.

Q2: I need to work at a low pH for my formulation. How can I minimize acidic hydrolysis?

A2: While complete inhibition might be difficult in a highly acidic aqueous environment, you can take steps to mitigate the degradation rate:

  • Temperature Control: Hydrolysis is a chemical reaction with a rate that is dependent on temperature. Conducting your experiments at lower temperatures (e.g., 2-8°C) will significantly slow down the degradation kinetics.[4]

  • Buffer Selection: While the primary driver is H+ concentration, the buffer species itself can sometimes play a role. Screen different acidulants (e.g., phosphoric acid, citric acid, hydrochloric acid) to see if one offers a less aggressive environment.

  • Limit Exposure Time: Prepare your acidic solutions fresh and use them as quickly as possible. For long-term storage, a lyophilized solid or a solution at a more neutral pH is preferable.

Basic Media Issues

Q1: I dissolved the compound in a basic solution (pH 9), and it immediately turned dark brown. Is this degradation?

A1: Yes, this is a classic sign of rapid oxidative degradation. The aminophenol moiety in your molecule is extremely sensitive to oxidation, a process that is significantly accelerated under basic conditions.[5][6] The phenolic hydroxyl group is deprotonated to a phenoxide ion, which makes the aromatic ring highly electron-rich and exceptionally vulnerable to oxidation by dissolved oxygen in your solvent. This oxidation leads to the formation of highly colored quinone-imine species, which can further react and polymerize, resulting in the dark coloration you observed.[5][7]

Q2: Can I prevent this color change and degradation in basic solutions?

A2: Preventing oxidation in basic media is challenging but possible. The key is to eliminate atmospheric oxygen.

  • Use of Antioxidants: The most effective approach is to add an antioxidant to your solution. Common choices include sodium metabisulfite, sodium sulfite, or ascorbic acid. These agents will be preferentially oxidized, thereby protecting your compound.

  • Inert Atmosphere: Prepare your solutions in a glove box under an inert atmosphere (e.g., nitrogen or argon). All solvents should be thoroughly de-gassed before use by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Chelating Agents: Trace metal ions (like Cu²⁺ or Fe³⁺) can catalyze oxidation reactions.[8] Adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and help stabilize the solution.

Part 2: Degradation Pathways & Mechanisms

Understanding the chemical transformations your molecule undergoes is critical for interpreting stability data and developing robust formulations.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the primary degradation route is the cleavage of the sulfonamide bond. This is a well-documented pathway for many sulfonamide-containing drugs.[2][3][9] The reaction proceeds via nucleophilic attack of water on the sulfur atom.

Acidic_Degradation Parent 3-amino-N,N-diethyl-4- hydroxybenzenesulfonamide Product1 3-amino-4-hydroxy- benzenesulfonic acid Parent->Product1 N-S Bond Cleavage Product2 Diethylamine Parent->Product2 H2O H₂O H2O->Parent attacks H_plus H⁺ (Acidic pH) H_plus->Parent catalyzes

Caption: Acid-catalyzed hydrolysis of the sulfonamide bond.

Base-Catalyzed Oxidation

In basic media, the aminophenol ring is the site of degradation. The deprotonated phenoxide is readily oxidized by O₂, leading to a quinone-imine intermediate that is highly colored and reactive.

Basic_Degradation Parent 3-amino-N,N-diethyl-4- hydroxybenzenesulfonamide Intermediate Quinone-imine Intermediate Parent->Intermediate Oxidation O2 O₂ (dissolved) O2->Parent oxidizes OH_minus OH⁻ (Basic pH) OH_minus->Parent deprotonates Polymer Colored Polymeric Products Intermediate->Polymer Polymerization

Caption: Base-catalyzed oxidation of the aminophenol ring.

Part 3: Experimental Protocols

To quantitatively assess stability, a forced degradation study is essential.[10][11][12] This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential products.

Protocol: Forced Degradation Study

This protocol provides a framework for assessing the stability of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide. A stability-indicating analytical method (e.g., HPLC-UV) must be developed and validated prior to this study.[13]

Objective: To determine the degradation profile of the compound under acidic and basic stress conditions.

Materials:

  • 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl), 1M

  • Sodium Hydroxide (NaOH), 1M

  • Phosphate Buffer (pH 7.0)

  • Class A volumetric flasks, pipettes

  • Calibrated pH meter

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a 1 mg/mL stock solution.

  • Sample Preparation:

    • Acid Hydrolysis: Pipette 1 mL of stock solution into a 10 mL volumetric flask. Add 1 mL of 1M HCl and dilute to volume with water. This creates a 0.1 mg/mL solution in 0.1M HCl.

    • Base Hydrolysis: Pipette 1 mL of stock solution into a 10 mL volumetric flask. Add 1 mL of 1M NaOH and dilute to volume with water. This creates a 0.1 mg/mL solution in 0.1M NaOH.

    • Neutral Control: Pipette 1 mL of stock solution into a 10 mL volumetric flask. Dilute to volume with pH 7.0 buffer.

  • Stress Conditions:

    • Incubate all three prepared samples in a water bath at 60°C.

    • Prepare a "time zero" (T=0) sample for each condition by taking an aliquot immediately after preparation, neutralizing it (neutralize acid sample with NaOH, base sample with HCl), and analyzing it via HPLC.

  • Time-Point Analysis:

    • Withdraw aliquots from each sample flask at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize each aliquot to quench the degradation reaction.

    • Analyze all samples by the validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Monitor for the formation and growth of degradation product peaks. Calculate their peak areas as a percentage of the total area.

Workflow for Stability Assessment

Workflow start Start: Stability Study dev_method Develop & Validate Stability-Indicating HPLC Method start->dev_method prep_samples Prepare Stress Samples (Acid, Base, Neutral) dev_method->prep_samples stress Incubate Samples (e.g., 60°C) prep_samples->stress timepoint Withdraw & Quench Aliquots at Time Points stress->timepoint analyze HPLC Analysis stress->analyze T=0 Sample timepoint->analyze interpret Interpret Data: - Calculate % Degradation - Identify Products analyze->interpret report Report Findings interpret->report

Caption: General workflow for a forced degradation study.

References
  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]

  • Tacic, A., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. Not directly cited for a specific claim but provides general context. Available at: [Link]

  • Petrovský, M., et al. (2018). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]

  • Horwitz, W. (1976). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of the Association of Official Analytical Chemists. Available at: [Link]

  • Bhowmick, D., et al. (2017). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity. Dalton Transactions. Available at: [Link]

  • Chemcess (n.d.). Aminophenol: Properties, Production, Reactions And Uses. Available at: [Link]

  • Food Safety and Inspection Service (2009). Determination and Confirmation of Sulfonamides. USDA. Available at: [Link]

  • Khan, I. U., et al. (2013). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. Journal of Young Pharmacists. Available at: [Link]

  • Adhikari, S. R., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Latin American Journal of Pharmacy. Available at: [Link]

  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry. Available at: [Link]

  • Wang, W., & Li, Y. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Criquet, J., & Allard, S. (2016). Oxidation of 2-aminophenol to 2-amino-3H-phenoxazin-3-one with monochloramine in aqueous environment: A new method for APO synthesis? PubMed. Available at: [Link]

  • Gutierrez-Alcaniz, G., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. PubMed. Available at: [Link]

  • Sharma, M. C., & Sharma, S. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Brown, K. C., & Corbett, J. F. (1979). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Ding, L., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PLoS One. Available at: [Link]

  • de Oliveira, G. A. R., et al. (2020). Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. Journal of Hazardous Materials. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purifying Sulfonamide Derivatives via Column Chromatography

Welcome to the technical support center for the purification of sulfonamide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize column chromatography fo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of sulfonamide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize column chromatography for the isolation and purification of this important class of compounds. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions, grounding our advice in the fundamental chemical principles that govern chromatographic separations.

Introduction: The Unique Challenges of Sulfonamides

Sulfonamides are characterized by the –S(=O)₂–NR₂– functional group. The proton on the nitrogen (for primary and secondary sulfonamides) is notably acidic (pKa ≈ 10), and the entire functional group is highly polar and capable of strong hydrogen bonding. These features, while crucial for their biological activity, present specific challenges during purification on standard silica gel, which is an acidic stationary phase covered in silanol (Si-OH) groups. Understanding the interplay between the sulfonamide's properties and the stationary phase is the key to mastering their purification.

Part 1: Troubleshooting Guide

This section is structured to help you diagnose and resolve specific issues you may encounter during the column chromatography of sulfonamide derivatives.

Issue 1: Poor Separation & Peak Tailing

Q: My sulfonamide product is eluting as a broad, tailing band, and I'm getting poor separation from impurities. What's causing this and how can I fix it?

A: This is the most common issue when purifying sulfonamides on silica gel. The primary cause is strong, undesirable interactions between the acidic sulfonamide proton and the acidic silanol groups on the silica surface. This interaction leads to a slow, non-uniform desorption process, resulting in significant peak tailing.

Causality & Solutions:

  • Acid-Base Interactions: The acidic silanol groups (Si-OH) on the silica surface can deprotonate the sulfonamide (R-SO₂NHR'), leading to a strongly adsorbed sulfonyl anion. This strong ionic interaction causes the compound to "stick" to the stationary phase and elute slowly and unevenly.

    • Solution: Add an Acidic Modifier. To suppress this interaction, add a small amount of a volatile acid, such as acetic acid (0.1-1% v/v) or formic acid, to your mobile phase.[1][2][3] The added acid protonates the silica surface, reducing its ability to interact with the sulfonamide. It also ensures the sulfonamide remains in its neutral, less polar form, allowing for smoother elution and sharper peaks.[2][4] Always perform a test on a Thin Layer Chromatography (TLC) plate first to see the effect of the modifier.[3]

  • Inappropriate Mobile Phase Polarity: If the mobile phase is too polar, your compound and impurities may travel too quickly down the column without sufficient interaction with the stationary phase, leading to co-elution. If it's not polar enough, the compound may move too slowly, exacerbating tailing.

    • Solution: Optimize the Solvent System. Use TLC to find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexanes and ethyl acetate.[5] If separation is still poor, consider a different solvent combination. For example, replacing ethyl acetate with dichloromethane or a mixture of dichloromethane/methanol can alter the selectivity and improve resolution.

  • Column Overload: Loading too much sample onto the column can saturate the stationary phase, leading to band broadening and tailing.[5]

    • Solution: Reduce Sample Load. As a general rule, for flash chromatography, the sample load should be about 1-5% of the mass of the silica gel. If you are still seeing tailing, try reducing the load further.

Issue 2: Low or No Recovery of the Compound

Q: I ran my column, but I can't find my sulfonamide product in any of the fractions. Where did it go?

A: This frustrating situation can arise from several factors, ranging from compound instability to using the wrong solvent system.

Causality & Solutions:

  • Irreversible Adsorption or Degradation: Some sulfonamides, particularly those with other sensitive functional groups, can be unstable on acidic silica gel.[6] The compound might be irreversibly bound to the silica or could be degrading during the purification process.

    • Solution 1: Perform a Stability Test. Before running a column, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see a new, more polar spot appear or if the original spot diminishes, your compound is likely degrading on the silica.[7]

    • Solution 2: Deactivate the Silica Gel. If degradation is confirmed, you can deactivate the silica gel to reduce its acidity. This can be done by preparing your silica slurry in an eluent containing a small amount of a base like triethylamine (0.1-1% v/v).[7] Caution: Ensure your compound is stable to basic conditions first.

    • Solution 3: Switch the Stationary Phase. If your compound is highly acid-sensitive, consider using a more inert stationary phase like alumina (neutral or basic) or Florisil.[6]

  • Incorrect Eluent Composition: It's possible the mobile phase is not polar enough to elute your compound, and it remains at the top of the column.

    • Solution: Perform a "Methanol Purge". After you have finished collecting your expected fractions, try flushing the column with a very polar solvent, such as 100% methanol or a 10:1 mixture of dichloromethane:methanol.[3] Concentrate a small amount of this flush to see if your compound elutes. If it does, you will need to use a more polar mobile phase for the purification.

  • Precipitation on the Column: If your compound has poor solubility in the mobile phase, it may have precipitated at the top of the column when you loaded it.[5][8]

    • Solution: Use Dry Loading. Instead of loading your sample as a concentrated solution (wet loading), adsorb it onto a small amount of silica gel first. To do this, dissolve your crude product in a suitable solvent (e.g., dichloromethane, acetone), add a small amount of silica gel (2-3 times the mass of your product), and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good general starting solvent system for purifying sulfonamide derivatives on a silica gel column?

A1: A mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate is a standard starting point.[5] The optimal ratio depends heavily on the specific structure of your sulfonamide. It is crucial to develop the method on a TLC plate first. Aim for a solvent system that provides an Rf value of 0.2-0.4 for your target compound, as this typically translates well to column separation.

Q2: How do I properly select and prepare a mobile phase with an acidic modifier?

A2: First, confirm the benefit of an acidic modifier using TLC. Run two TLC plates of your crude mixture side-by-side: one with your chosen eluent (e.g., 7:3 Hexane:EtOAc) and the other with the same eluent plus ~0.5% acetic acid. If the spot for your product is tighter and has a slightly higher Rf in the lane with the acid, then using a modifier for the column is recommended. When preparing the mobile phase for the column, add the same percentage of the modifier to your bulk solvent mixture and ensure it is thoroughly mixed before use.

Q3: Can I use a gradient elution for my sulfonamide purification?

A3: Yes, a gradient elution can be very effective, especially for separating compounds with a significant difference in polarity.[6] You can start with a less polar mobile phase to elute non-polar impurities and then gradually increase the percentage of the polar solvent to elute your sulfonamide and then any more polar impurities. This can help to shorten the run time and sharpen the peaks of later-eluting compounds.

Q4: What are the best practices for packing a silica gel column for sulfonamide purification?

A4: A well-packed column is essential for good separation.

  • Slurry Packing: This is the most common and reliable method. Prepare a slurry of your silica gel in the initial, least polar mobile phase you plan to use. Pour this slurry into your column and use gentle pressure or tapping to help it pack into a uniform, stable bed.

  • Equilibration: Before loading your sample, flush the packed column with at least 2-3 column volumes of your initial mobile phase. This ensures the stationary phase is fully equilibrated and helps prevent cracking or channeling.

Part 3: Protocols & Data

Protocol: General Flash Chromatography Purification of a Sulfonamide Derivative
  • TLC Analysis: Develop a solvent system using TLC. A good target is Hexane/Ethyl Acetate. If peak streaking is observed, add 0.5% acetic acid to the solvent mixture and re-run the TLC. Aim for an Rf of ~0.3 for the desired compound.

  • Column Packing:

    • Choose an appropriate size column for your sample amount.

    • Prepare a slurry of silica gel in your starting mobile phase (e.g., 8:2 Hexane:EtOAc + 0.5% AcOH).

    • Pour the slurry into the column and allow it to pack evenly. Add a thin layer of sand on top to protect the silica bed.

    • Equilibrate the column by passing 2-3 column volumes of the mobile phase through it.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude sulfonamide derivative in a minimal amount of a volatile solvent (e.g., DCM).

    • Add 2-3 times the mass of silica gel and mix well.

    • Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with your starting mobile phase.

    • Collect fractions and monitor them by TLC.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

  • Fraction Analysis:

    • Spot the collected fractions on a TLC plate.

    • Combine the fractions that contain your pure product.

    • Remove the solvent under reduced pressure to yield the purified sulfonamide.

Table 1: Common Mobile Phase Systems & Modifiers
Mobile Phase SystemPolarityCommon ModifiersNotes
Hexane / Ethyl AcetateLow to MediumAcetic Acid, Formic AcidA versatile system for many sulfonamides. Modifier helps reduce peak tailing.
Dichloromethane / MethanolMedium to HighAcetic Acid, TriethylamineGood for more polar sulfonamides. Use triethylamine only if the compound is base-stable.
Hexane / AcetoneLow to MediumAcetic AcidAcetone is a stronger hydrogen bond acceptor than ethyl acetate and can alter selectivity.
Toluene / Ethyl AcetateLow to MediumAcetic AcidCan provide different selectivity due to pi-pi interactions with aromatic sulfonamides.

Part 4: Visual Diagrams

Diagram 1: Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and solving common issues in sulfonamide column chromatography.

G start Start Purification check_separation Assess Separation & Peak Shape start->check_separation good_sep Good Separation (Collect Fractions) check_separation->good_sep Good poor_sep Poor Separation / Tailing check_separation->poor_sep Poor check_recovery Assess Recovery good_sep->check_recovery add_modifier Add Acidic Modifier (e.g., 0.5% AcOH) poor_sep->add_modifier good_rec Good Recovery (Process Complete) check_recovery->good_rec Good low_rec Low / No Recovery check_recovery->low_rec Poor check_stability Check Stability on TLC low_rec->check_stability opt_solvent Optimize Solvent System (TLC) add_modifier->opt_solvent reduce_load Reduce Sample Load opt_solvent->reduce_load reduce_load->start Retry deactivate_silica Deactivate Silica (Et3N) or Change Stationary Phase check_stability->deactivate_silica Degradation purge_column Purge Column with MeOH check_stability->purge_column No Degradation deactivate_silica->start Retry dry_load Use Dry Loading Technique dry_load->start Retry purge_column->dry_load

Caption: A troubleshooting workflow for sulfonamide purification.

Diagram 2: Sulfonamide Interaction with Silica Gel

This diagram illustrates how an acidic modifier mitigates the undesirable interaction between a sulfonamide and the silica gel surface.

G cluster_0 A) Without Modifier (Peak Tailing) cluster_1 B) With Acetic Acid Modifier (Sharp Peak) sulfonamide_anion R-SO₂-N⁻-R' (Anion) STRONGLY ADSORBED silica_protonated Si-O⁻ (Siloxide) Surface sulfonamide_anion->silica_protonated Strong Ionic Interaction sulfonamide_neutral R-SO₂-NH-R' (Neutral Molecule) sulfonamide_neutral->sulfonamide_anion Deprotonation by Silica Surface sulfonamide_neutral_mod R-SO₂-NH-R' (Neutral Molecule) WEAKLY ADSORBED silica_neutral Si-OH (Silanol) Surface sulfonamide_neutral_mod->silica_neutral Weak H-Bonding (Normal Interaction) acetic_acid CH₃COOH acetic_acid->silica_neutral Protonates surface, suppresses ionization

Caption: Interaction of sulfonamide with silica with/without modifier.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Agilent Technologies. HPLC Column Troubleshooting What Every HPLC User Should Know. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • International Journal of Scientific Development and Research. Troubleshooting in HPLC: A Review. [Link]

  • HALO Columns. LC Chromatography Troubleshooting Guide. [Link]

  • Taylor, L. T., & Chang, H. (1998). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. [Link]

  • Dasenaki, M. E., & Thomaidis, N. S. (2019). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. United States Department of Agriculture. [Link]

  • Christodoulou, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. National Institutes of Health. [Link]

  • Lazić, S. M., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. National Institutes of Health. [Link]

  • Lv, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. National Institutes of Health. [Link]

  • Soczewiński, E., & Wawrzynowicz, T. (1981). Thin-layer chromatography of sulphonamides on silica gel G and polyamide layers by means of a polar mobile phase. PubMed. [Link]

  • Merkx, R., et al. (2007). Resin-bound sulfonyl azides: efficient loading and activation strategy for the preparation of the N-acyl sulfonamide linker. PubMed. [Link]

  • West, C., & Lesellier, E. (2008). Mobile phase modifiers and additives in supercritical fluid chromatography. ResearchGate. [Link]

  • Bieganowska, M. L., & Petruczynik, A. (1996). TLC of Sulfonamides. ResearchGate. [Link]

  • Food Safety and Inspection Service. (2016). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. NUCLEUS information resources. [Link]

  • Al-Duais, M. A., et al. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. National Institutes of Health. [Link]

  • ZeptoMetrix. Mobile Phase Modifiers. [Link]

  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. [Link]

  • Food Safety and Inspection Service. (2011). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. United States Department of Agriculture. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • MAC-MOD Analytical. Selection of Mobile Phase Modifiers for High Efficiency HILIC Separations. [Link]

Sources

Optimization

minimizing dimer formation in 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide synthesis

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide. This document provides in-depth tro...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges, with a specific focus on minimizing the formation of dimeric impurities. The guidance herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction to the Challenge: Dimer Formation

The synthesis of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide, a key intermediate in various chemical industries including pharmaceuticals and dyes, presents a significant challenge: the propensity for dimer formation.[1] This side reaction not only reduces the yield of the desired product but also complicates purification, leading to increased time and cost. The primary cause of dimerization is the high reactivity of the aminophenol core, which is susceptible to oxidation.[2] This guide will dissect the mechanisms behind this and other side reactions and provide actionable protocols to mitigate these issues.

Troubleshooting Guide: A Proactive Approach to Synthesis

This section addresses specific experimental issues in a question-and-answer format, providing both mechanistic explanations and practical solutions.

Question 1: My reaction mixture turns dark brown/purple, and I'm observing a significant amount of a high-molecular-weight impurity in my final product. What is happening and how can I prevent it?

Answer: The discoloration of your reaction mixture is a strong indicator of the oxidation of the aminophenol moiety in your starting material or product.[2] Aminophenols, particularly ortho- and para-isomers, are highly susceptible to oxidation by atmospheric oxygen, which can be accelerated by factors such as elevated temperatures, high pH, and the presence of trace metal ions.[2] This oxidation generates highly colored intermediates, such as quinoneimines, which can then polymerize or dimerize.[2]

The high-molecular-weight impurity you are observing is likely a dimer formed through oxidative coupling. The mechanism involves the formation of a phenoxy radical, which can then undergo radical-radical coupling to form C-C or C-O bonds between two molecules.

To prevent this, consider the following troubleshooting steps:

  • Inert Atmosphere: The most critical step is to rigorously exclude oxygen from your reaction. This can be achieved by performing the reaction under an inert atmosphere of nitrogen or argon. Ensure all your glassware is oven-dried and cooled under a stream of inert gas before use. Solvents should also be degassed prior to use.

  • Antioxidant Addition: The use of a mild antioxidant can help to quench radical species as they form. Ascorbic acid is a commonly used and effective antioxidant for this purpose and can be added in small, catalytic amounts to the reaction mixture.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures accelerate the rate of oxidation.

  • pH Control: The oxidation of aminophenols is often faster under basic conditions. If the reaction conditions are basic, careful control of the pH is necessary. The use of a buffered system or the slow addition of a base can help to maintain a lower, more controlled pH.

Question 2: My yield of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide is consistently low, even after implementing measures to prevent oxidation. What other side reactions could be occurring?

Answer: While oxidative dimerization is a primary concern, other side reactions can also contribute to low yields. Given the bifunctional nature of the starting material (3-amino-4-hydroxybenzenesulfonamide), intermolecular reactions other than oxidative coupling are possible, especially if protecting groups are not used.

One significant possibility is the reaction of the amino group of one molecule with an activated sulfonyl group (e.g., a sulfonyl chloride intermediate) of another molecule, leading to the formation of a sulfonamide linkage and subsequent polymerization. This is a common issue in sulfonamide synthesis when a free amine is present.

To address this, the most effective strategy is the use of protecting groups:

  • Amine Protection: The amino group is a potent nucleophile and can engage in unwanted side reactions. Protecting the amine as a less reactive functional group, such as an amide or a carbamate, is a common and effective strategy.

    • Acetyl (Ac) Protection: Forms an acetanilide, which deactivates the ring towards some of the strong activating effects of the amino group.

    • tert-Butoxycarbonyl (Boc) Protection: A widely used protecting group that is stable to bases and nucleophiles but can be easily removed with acid.

    • Benzyloxycarbonyl (Cbz or Z) Protection: Stable under both acidic and basic conditions and is typically removed by catalytic hydrogenolysis.

  • Hydroxyl Protection: Although less nucleophilic than the amine, the hydroxyl group can also participate in side reactions. If necessary, it can be protected as an ether (e.g., benzyl ether) or a silyl ether.

The choice of protecting group will depend on the specific reaction conditions of the subsequent steps. An "orthogonal protection" strategy, where different protecting groups that can be removed under different conditions are used, can be highly effective if multiple functional groups need to be protected.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide.

What is the primary mechanism of dimer formation?

The primary mechanism of dimer formation is the oxidative coupling of the aminophenol ring. This process is initiated by the one-electron oxidation of the phenol to a phenoxy radical. Two of these radicals can then couple to form a dimer, either through a carbon-carbon or a carbon-oxygen bond. This reaction is often catalyzed by trace metal ions and is accelerated by the presence of oxygen and basic conditions.

What are the best practices for storing the 3-amino-4-hydroxybenzenesulfonamide precursor?

3-amino-4-hydroxybenzenesulfonamide is susceptible to oxidation upon exposure to air and light, leading to discoloration and degradation. It should be stored in a tightly sealed, amber-colored glass bottle to protect it from light. The container should be flushed with an inert gas like nitrogen or argon before sealing to displace any air. Storing it in a cool, dark, and dry place is also recommended. For long-term storage, refrigeration under an inert atmosphere is ideal.

How can I confirm the presence of a dimer in my product mixture?

Several analytical techniques can be used to confirm the presence of a dimer:

  • Mass Spectrometry (MS): The most direct method. The mass spectrum of your product mixture should show a peak corresponding to the molecular weight of the dimer, which will be approximately double that of your desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the dimer will likely be more complex than that of the monomer. The integration of the aromatic protons relative to the diethylamino protons may also be different from the expected ratio for the monomer.

  • High-Performance Liquid Chromatography (HPLC): A dimeric impurity will typically have a different retention time than the monomer, often eluting later if it is less polar or has a higher molecular weight.

  • Thin-Layer Chromatography (TLC): A spot with a different Rf value from your product, often lower, could indicate the presence of a more polar or higher molecular weight dimer.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide with Amine Protection

This protocol outlines a general approach to the synthesis, incorporating an amine protection step to minimize side reactions.

Step 1: Protection of the Amino Group (Acetylation)

  • Suspend 3-amino-4-hydroxybenzenesulfonamide in a suitable solvent (e.g., acetic acid).

  • Cool the suspension in an ice bath.

  • Slowly add acetic anhydride to the cooled suspension with stirring.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into cold water to precipitate the protected product.

  • Filter the solid, wash with water, and dry under vacuum to yield 3-acetamido-4-hydroxybenzenesulfonamide.

Step 2: N,N-Diethylation of the Sulfonamide

  • Dissolve the protected sulfonamide in a suitable polar aprotic solvent (e.g., DMF or DMSO) under an inert atmosphere (N2 or Ar).

  • Add a suitable base (e.g., potassium carbonate or sodium hydride) to the solution and stir.

  • Add diethyl sulfate or ethyl iodide dropwise to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and pour it into cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection of the Amino Group

  • Dissolve the protected product in a mixture of ethanol and aqueous hydrochloric acid.

  • Reflux the solution until the deprotection is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it, and concentrate it to obtain the crude product.

  • Purify the final product by recrystallization or column chromatography.

Data Presentation

ParameterRecommended ConditionRationale
Reaction Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the aminophenol moiety.
Temperature 0 °C to room temperature (for protection), 60-80 °C (for diethylation)Minimizes side reactions and degradation at lower temperatures, while providing sufficient energy for the alkylation.
pH Neutral to slightly acidic during workupMinimizes the rate of aminophenol oxidation, which is accelerated under basic conditions.
Amine Protection Acetyl or BocPrevents the nucleophilic amino group from participating in unwanted side reactions.

Visualizations

Logical Flowchart for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of Product check_oxidation Observe Reaction Color (Darkening?) start->check_oxidation implement_inert Implement Inert Atmosphere (N2 or Ar) check_oxidation->implement_inert Yes check_side_reactions Suspect Other Side Reactions check_oxidation->check_side_reactions No add_antioxidant Add Antioxidant (e.g., Ascorbic Acid) implement_inert->add_antioxidant control_temp_ph Control Temperature and pH add_antioxidant->control_temp_ph reassess_yield1 Reassess Yield control_temp_ph->reassess_yield1 reassess_yield1->check_side_reactions Still Low success Improved Yield reassess_yield1->success Improved use_protection Implement Protecting Group Strategy (e.g., Amine Protection) check_side_reactions->use_protection reassess_yield2 Reassess Yield use_protection->reassess_yield2 reassess_yield2->success Improved further_optimization Further Optimization (Stoichiometry, Solvent) reassess_yield2->further_optimization Still Low Oxidative_Dimerization aminophenol 3-Amino-N,N-diethyl-4- hydroxybenzenesulfonamide radical Phenoxy Radical Intermediate aminophenol->radical -e-, -H+ (Oxidation) dimer_cc C-C Coupled Dimer radical->dimer_cc Radical Coupling dimer_co C-O Coupled Dimer radical->dimer_co Radical Coupling

Caption: Simplified mechanism of oxidative dimerization of the aminophenol.

References

  • A Comparative Guide to the Structure-Activity Relationship of 2-Aminophenol Derivatives as Antioxidants. Benchchem. Accessed January 17, 2026.
  • Preventing oxidation of the aminophenyl group during reactions. Benchchem. Accessed January 17, 2026.
  • Synthetic method of 2-aminophenol-4-sulfonamide.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Institutes of Health. Accessed January 17, 2026.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Sulfonamide Precursors: Profiling 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide Against Key Alternatives

Introduction: The Enduring Significance of the Sulfonamide Moiety The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern medicinal chemistry. Since the groundbreaking discovery of Prontosil, the first comm...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Sulfonamide Moiety

The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern medicinal chemistry. Since the groundbreaking discovery of Prontosil, the first commercially available antibacterial agent, sulfonamide-containing compounds, or "sulfa drugs," have become indispensable therapeutic agents.[1][2] Their remarkable versatility is demonstrated by a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, diuretic, and hypoglycemic properties.[3][4][5] The success of blockbuster drugs such as Celecoxib (Celebrex), Sumatriptan (Imitrex), and various diuretics underscores the privileged role of this scaffold in drug design.[6]

The synthesis of these vital therapeutic agents is critically dependent on the choice of the starting material, or precursor. An ideal precursor should offer a balance of reactivity, stability, and compatibility with a diverse range of functional groups, enabling the efficient construction of complex molecular architectures. This guide provides an in-depth comparison of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide with other common sulfonamide precursors, offering experimental insights and data to inform rational selection in drug discovery and development workflows.

Featured Precursor: 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide

Chemical Structure and Properties:

  • IUPAC Name: 3-amino-N,N-diethyl-4-hydroxybenzene-1-sulfonamide

  • CAS Number: 6837-92-9[7][8]

  • Molecular Formula: C₁₀H₁₆N₂O₃S[7]

  • Molecular Weight: 244.31 g/mol [7]

This precursor is a bifunctional molecule, possessing a nucleophilic aromatic amine group and a phenolic hydroxyl group, in addition to the diethylsulfonamide moiety. This unique arrangement offers multiple points for chemical modification, making it a valuable building block for creating libraries of diverse compounds. For instance, the aromatic amine can readily undergo condensation reactions to form Schiff bases, which are themselves a class of biologically active compounds.[9] It has been specifically utilized in the synthesis of antagonists for the somatostatin receptor subtype 5 (SST5R) and in dye applications.[9]

A Comparative Analysis of Sulfonamide Precursors

The selection of a sulfonamide precursor is a critical decision in the synthetic workflow, dictated by factors such as the complexity of the target molecule, desired scale, cost, and safety considerations. The most common strategies involve the reaction of a sulfur-based electrophile with an amine.

Sulfonyl Chlorides: The Traditional Workhorse

The reaction of a sulfonyl chloride with a primary or secondary amine is the most classical and widely used method for forming a sulfonamide bond.[10][11]

Synthesis: Aryl sulfonyl chlorides are typically prepared via electrophilic chlorosulfonylation of arenes using chlorosulfonic acid or by the oxidation and chlorination of thiols.[6][12]

Advantages:

  • High reactivity, often leading to high yields.

  • Well-established and extensively documented procedures.

Disadvantages:

  • Harsh Reagents: Their synthesis often requires hazardous and corrosive reagents like chlorosulfonic acid, which are unsuitable for substrates with sensitive functional groups.[6][11]

  • Instability: Sulfonyl chlorides can be moisture-sensitive and may not be amenable to long-term storage.[13]

  • Limited Functional Group Tolerance: The aggressive conditions required for their formation and subsequent reaction can be incompatible with complex, multifunctional molecules.

Thiols, Thioethers, and Thiosulfonates: The "One-Pot" Approach

Modern synthetic methods often favor one-pot procedures that avoid the isolation of reactive intermediates. The oxidative coupling of thiols or their derivatives with amines represents a significant advancement in this area.

Synthesis: These methods typically involve the in situ generation of a reactive sulfonyl intermediate (like a sulfonyl chloride) from a thiol or disulfide, which then immediately reacts with an amine present in the same vessel.[14][15] Oxidants such as N-chlorosuccinimide (NCS), trichloroisocyanuric acid (TCCA), or even metal-free, photoredox-catalyzed systems can be employed.[11][12][16]

Advantages:

  • Operational Simplicity: Avoids the isolation of often unstable sulfonyl chlorides.

  • Improved Safety and Sustainability: Can utilize milder and more environmentally benign reagents compared to traditional methods.[11]

  • Readily Available Starting Materials: Thiols are often commercially available or easily synthesized.

Disadvantages:

  • Oxidant Compatibility: The choice of oxidant must be compatible with the functional groups present in both the thiol and amine coupling partners.

  • Over-oxidation: Careful control of reaction conditions is necessary to prevent the oxidation of other sensitive moieties in the molecule.

Sulfonic Acids and Sulfonate Esters: The Stable Alternatives

Directly converting sulfonic acids or their salts into sulfonamides has historically been challenging. However, recent developments have provided effective activating agents to facilitate this transformation.

Synthesis: Reagents like triphenylphosphine ditriflate can directly activate sulfonic acid salts for coupling with amines.[13] An even more practical approach involves the use of stable sulfonate esters, such as pentafluorophenyl (PFP) sulfonates, which serve as shelf-stable alternatives to sulfonyl chlorides and react cleanly with amines.[10][13]

Advantages:

  • High Stability: Sulfonic acids and PFP sulfonate esters are generally stable, crystalline solids that are easy to handle and store.

  • Milder Reaction Conditions: The coupling reactions can often be performed under milder conditions than those required for sulfonyl chlorides.

Disadvantages:

  • Activation Required: Sulfonic acids themselves are not reactive enough and require a stoichiometric activating agent, which can complicate purification.

  • Atom Economy: The use of activating agents or pre-formation of esters adds steps and reduces overall atom economy compared to direct coupling methods.

Sulfur Dioxide Surrogates: The Modern Reagents

The direct use of sulfur dioxide gas presents significant handling challenges. Modern chemistry has introduced solid surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), which safely and effectively deliver SO₂ into reactions.

Synthesis: These methods often involve palladium-catalyzed coupling of aryl halides or anilines with the SO₂ surrogate to generate an intermediate that can be converted to a sulfonamide in a one-pot fashion.[6][17]

Advantages:

  • Safety and Convenience: Avoids the handling of toxic, gaseous SO₂.

  • Novel Reactivity: Enables transformations that are difficult or impossible with traditional precursors, particularly in the context of metal-catalyzed cross-coupling reactions.

Disadvantages:

  • Catalyst Cost and Sensitivity: Often requires precious metal catalysts (e.g., palladium) which can be expensive and sensitive to air and moisture.

  • Reaction Optimization: Multi-component catalytic cycles can require significant optimization for new substrates.

Quantitative Comparison of Precursor Performance

To provide a clear comparison, the following tables summarize the qualitative and quantitative aspects of each precursor class.

Table 1: Comparative Properties of Sulfonamide Precursors

Precursor ClassStabilityReactivityFunctional Group ToleranceTypical ConditionsKey AdvantageKey Disadvantage
Sulfonyl Chlorides Low (Moisture Sensitive)HighLowOften harsh, requires baseHigh yields, well-establishedUnstable, poor FG tolerance[10][13]
Thiols (One-Pot) ModerateModerate (In situ)Moderate to HighMild, oxidativeOperational simplicity, safety[14]Requires stoichiometric oxidant
Sulfonic Acids HighLow (Requires Activation)HighMild (with activator)High stability, safe handlingRequires activating agent[13]
Sulfonate Esters (PFP) HighModerateHighMildShelf-stable alternative to R-SO₂Cl[10]Extra synthetic step required
SO₂ Surrogates (DABSO) HighModerate (Catalytic)HighMild, requires catalystAvoids gaseous SO₂, novel reactivity[6]Cost of catalyst, optimization

Table 2: Representative Yields for the Synthesis of N-Benzylbenzenesulfonamide

PrecursorAmineConditionsRepresentative YieldReference
Benzenesulfonyl chlorideBenzylaminePyridine, CH₂Cl₂>90%[General Knowledge]
ThiophenolBenzylamineTCCA, Et₃N, CH₃CN~85-95%[12]
Benzenesulfonic acidBenzylaminePPh₃(OTf)₂, Base~80-90%[13]
Aryl bromide + DABSOBenzylaminePd-catalysis, one-pot~70-85%[17]

Note: Yields are illustrative and can vary significantly based on the specific substrate and reaction conditions.

Visualizing the Synthetic Landscape

Synthetic Pathways Overview

The following diagram illustrates the primary synthetic routes to sulfonamides starting from different precursor classes.

G Arene Arenes / Heteroarenes SulfonylChloride Sulfonyl Chloride (R-SO₂Cl) Arene->SulfonylChloride Chlorosulfonic Acid SulfonicAcid Sulfonic Acid (R-SO₃H) Arene->SulfonicAcid H₂SO₄/SO₃ Thiol Thiols / Disulfides Thiol->SulfonylChloride Oxidation + Chlorination Sulfonamide Target Sulfonamide (R-SO₂NR'R'') Thiol->Sulfonamide One-Pot Oxidative Coupling Aniline Anilines Aniline->SulfonylChloride Diazotization, SO₂, CuCl₂ ArylHalide Aryl Halides ArylHalide->Sulfonamide Pd-Catalysis, DABSO, Amine SulfonylChloride->Sulfonamide SulfonicAcid->Sulfonamide Activation Amine Amine (HNR'R'') Amine->Sulfonamide

Caption: Major synthetic routes to sulfonamides from various precursors.

Decision Framework for Precursor Selection

Choosing the right precursor is a multi-factorial decision. This diagram provides a logical framework to guide the selection process based on common project requirements.

G Start Start: Need to Synthesize a Sulfonamide Complex Is the substrate complex with sensitive functional groups? Start->Complex Scale Is the reaction for large-scale synthesis? Complex->Scale No UseThiol Consider One-Pot from Thiol or Sulfonate Ester Complex->UseThiol Yes LateStage Is this a late-stage functionalization? Scale->LateStage No UseSO2Cl Use Sulfonyl Chloride (Classical Method) Scale->UseSO2Cl Yes UseCrossCoupling Consider Pd-Catalyzed Cross-Coupling (DABSO) LateStage->UseCrossCoupling Yes CostSafety Evaluate cost, safety, and atom economy LateStage->CostSafety No UseSO2Cl->CostSafety UseThiol->CostSafety UseCrossCoupling->CostSafety

Caption: Decision tree for selecting an appropriate sulfonamide precursor.

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of sulfonamides using different precursors. These protocols are designed to be self-validating through the inclusion of in-process controls and purification steps.

Protocol 1: Synthesis of N-Cyclohexyl-4-methylbenzenesulfonamide from a Sulfonyl Chloride

This protocol describes the classical and most direct method for sulfonamide synthesis.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve p-toluenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M). Cool the solution to 0 °C in an ice bath.

  • Amine Addition: To the cooled solution, add triethylamine (1.5 eq) followed by the dropwise addition of cyclohexylamine (1.1 eq). The triethylamine acts as a base to neutralize the HCl byproduct, preventing the protonation and deactivation of the starting amine.[18]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the limiting reagent (amine or sulfonyl chloride) indicates completion.

  • Workup: Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1M HCl (to remove excess amine and triethylamine hydrochloride), water, and brine.[18] This aqueous workup is crucial for removing water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure sulfonamide.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C) spectroscopy and Mass Spectrometry (MS).[18]

Protocol 2: One-Pot Synthesis of N-Morpholino-4-methoxybenzenesulfonamide from a Thiol

This protocol exemplifies a modern, efficient approach that avoids the isolation of the sulfonyl chloride intermediate.

  • Reaction Setup: To a solution of 4-methoxythiophenol (1.0 eq) in acetonitrile/water (10:1 v/v), add N-chlorosuccinimide (NCS, 3.0 eq) and tetrabutylammonium chloride (TBAC, 0.1 eq). Stir the mixture at room temperature for 30 minutes. The NCS acts as the oxidant to convert the thiol to the sulfonyl chloride in situ.

  • Amine Addition: Add morpholine (2.5 eq) to the reaction mixture. The excess amine serves both as the nucleophile and as the base to neutralize the generated HCl.

  • Reaction: Stir the reaction at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting thiol is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess oxidant. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the product identity and purity by NMR and MS analysis.

Protocol 3: Synthesis of a Schiff Base from 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide

This protocol highlights the utility of the featured precursor for further derivatization.

  • Reaction Setup: In a round-bottom flask, dissolve 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide (1.0 eq) in propan-2-ol.

  • Aldehyde Addition: Add 4-nitrobenzaldehyde (1.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux for 1-2 hours. A precipitate of the Schiff base product should form upon reaction.[9]

  • Monitoring: The reaction can be monitored by TLC for the consumption of the starting materials.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated product by vacuum filtration.

  • Purification: Wash the collected solid with cold propan-2-ol to remove any unreacted starting materials. The product is often pure enough after filtration, but can be further purified by recrystallization if necessary.

  • Characterization: Characterize the product by NMR, where a characteristic singlet for the imine proton (N=CH) will be observed, typically in the range of 8.6-8.7 ppm.[9]

Experimental Workflow Diagram

G Start Start: Reagent Preparation (Flask, Solvent, Precursor) Step1 Step 1: Addition of Amine & Base (Controlled Temperature) Start->Step1 Step2 Step 2: Reaction Stirring (Monitor Time & Temperature) Step1->Step2 Step3 Step 3: In-Process Control (TLC) (Check for Completion) Step2->Step3 Step3->Step2 Incomplete Step4 Step 4: Aqueous Workup (Quench, Extract, Wash, Dry) Step3->Step4 Complete Step5 Step 5: Purification (Chromatography or Recrystallization) Step4->Step5 End End: Pure Sulfonamide (Characterize: NMR, MS) Step5->End

Caption: Standard experimental workflow for sulfonamide synthesis and purification.

Conclusion and Future Outlook

The synthesis of sulfonamides remains a vibrant and evolving field. While the use of sulfonyl chlorides is a time-honored and effective method, particularly for large-scale synthesis of simple structures, its limitations in terms of safety and substrate scope have driven the development of a diverse array of alternative precursors.

3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide stands out as a valuable building block for generating chemical diversity due to its multiple functional handles. For routine sulfonamide synthesis, one-pot oxidative methods from thiols and the use of stable sulfonate esters offer a superior balance of efficiency, safety, and functional group tolerance. For complex, late-stage functionalization, which is increasingly critical in drug discovery, modern metal-catalyzed methods using SO₂ surrogates are proving to be powerful and enabling technologies.

The choice of precursor is not a one-size-fits-all decision. A thorough understanding of the advantages and limitations of each class, as outlined in this guide, allows researchers, scientists, and drug development professionals to make informed, rational decisions that can accelerate the discovery of next-generation sulfonamide-based therapeutics.

References

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Comparative

A Comparative Guide to the Structure-Activity Relationships of 3-Amino-N,N-diethyl-4-hydroxybenzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals The Rationale for Targeting Carbonic Anhydrases with Sulfonamide Derivatives Sulfonamides are a well-established class of compounds known for their diverse...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Rationale for Targeting Carbonic Anhydrases with Sulfonamide Derivatives

Sulfonamides are a well-established class of compounds known for their diverse biological activities, including antibacterial and anticancer properties.[1][2] A key mechanism of action for many sulfonamide-based drugs is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][3] CAs are involved in numerous physiological processes, and several isoforms are overexpressed in various tumors, contributing to the acidic tumor microenvironment and promoting cancer cell proliferation and metastasis.[1] This makes CAs, particularly tumor-associated isoforms like CA IX and CA XII, attractive targets for anticancer drug development.[1]

The 3-amino-4-hydroxybenzenesulfonamide core provides a versatile scaffold for SAR studies aimed at developing potent and selective CA inhibitors.[1] The primary sulfonamide group is crucial for coordinating with the zinc ion in the active site of CAs, while the amino and hydroxyl groups on the phenyl ring offer multiple points for chemical modification to explore interactions with the surrounding amino acid residues, thereby influencing binding affinity and isoform selectivity.

Synthetic Strategies and Derivatization

The synthesis of the discussed derivatives commences with the commercially available 3-amino-4-hydroxybenzenesulfonamide. A variety of chemical transformations can be employed to introduce diverse functionalities at the 3-amino position, allowing for a systematic exploration of the chemical space around the core scaffold.

A common and effective strategy involves the condensation of the 3-amino group with various aldehydes to form Schiff bases.[1] This reaction is typically carried out under reflux in a suitable solvent like propan-2-ol and provides a straightforward method to introduce a range of aromatic and heterocyclic substituents.[1] Further modifications can be made to the Schiff bases, or alternative synthetic routes can be employed to introduce other functionalities such as β-alanine, aminoketone, imidazole, and 5-oxopyrrolidine fragments.[1]

Representative Synthetic Workflow: Schiff Base Formation

The following diagram illustrates the general workflow for the synthesis of Schiff base derivatives from 3-amino-4-hydroxybenzenesulfonamide.

G A 3-Amino-4-hydroxy- benzenesulfonamide D Reaction Mixture A->D B Aromatic Aldehyde (R-CHO) B->D C Propan-2-ol (Solvent) C->D E Reflux (1h) D->E Heating F Schiff Base Derivative E->F Condensation

Caption: General workflow for the synthesis of Schiff base derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of the synthesized derivatives is primarily assessed through their binding affinity to a panel of human carbonic anhydrase isoenzymes. A fluorescent thermal shift assay (FTSA) is a robust method to determine the dissociation constants (Kd) of these interactions.[1][3] The following sections compare the SAR of different classes of derivatives based on published data.[1]

Impact of Schiff Base Modifications

The introduction of various aromatic and heterocyclic aldehydes to form Schiff bases at the 3-amino position leads to a range of binding affinities and selectivities.

CompoundR-Group (from R-CHO)CA I (Kd, µM)CA II (Kd, µM)CA IX (Kd, µM)CA XII (Kd, µM)
2 Phenyl≥200201633
4 4-Chlorophenyl120111328
6 1-Naphthyl47138.454
8 Thien-2-yl120161641
9 5-Nitro-thien-2-yl7617965

Data extracted from a study by Tumosienė et al. (2025).[1]

Key Insights:

  • Aromatic Substituents: The nature of the substituent on the aromatic ring of the aldehyde influences binding. For instance, the presence of a 4-chloro substituent (compound 4 ) slightly improves binding to CA II and CA IX compared to the unsubstituted phenyl ring (compound 2 ).[1]

  • Bulky Aromatic Systems: Introducing a bulkier aromatic system like 1-naphthyl (compound 6 ) leads to a notable increase in affinity for CA I and CA IX.[1]

  • Heterocyclic Rings: The incorporation of a thiophene ring (compound 8 ) results in activity comparable to the simple phenyl derivative. However, the addition of a nitro group to the thiophene ring (compound 9 ) enhances the binding to CA IX.[1]

Influence of Aminoketone and Imidazole Moieties

Further modifications, such as the introduction of aminoketone and subsequent cyclization to form imidazole derivatives, significantly impact the binding profiles.

CompoundKey Structural FeatureCA I (Kd, µM)CA II (Kd, µM)CA IX (Kd, µM)CA XII (Kd, µM)
10 Phenylaminoketone3.10.142.317
12 4-Chlorophenylaminoketone0.00620.0970.9827
14 Naphthylaminoketone0.0520.160.5120
19 Phenyl-imidazole-2-one----

Data for compound 19 was not fully reported in the provided source for these specific isoenzymes. Data extracted from a study by Tumosienė et al. (2025).[1]

Key Insights:

  • Aminoketone Introduction: The transformation of the amino group to an aminoketone moiety generally leads to a dramatic increase in binding affinity across multiple CA isoenzymes, particularly CA I and CA II.[1]

  • Halogenation Effect: The presence of a chlorine atom on the phenyl ring of the aminoketone (compound 12 ) results in exceptionally potent inhibition of CA I, with a Kd value in the nanomolar range (6.2 nM).[1]

  • Imidazole Derivatives: While detailed binding data for all imidazole derivatives is extensive, the general trend suggests that these modifications can modulate the selectivity profile. For example, some imidazole-containing compounds were found to possess a diversity of pharmacological properties.[1]

SAR Summary Diagram

The following diagram summarizes the key SAR findings for modifications at the 3-amino position of the 3-amino-4-hydroxybenzenesulfonamide scaffold.

SAR_Summary cluster_scaffold Core Scaffold cluster_modifications Modifications at 3-Amino Position scaffold 3-Amino-4-hydroxybenzenesulfonamide Schiff_Base Schiff Base Formation - Aromatic/Heterocyclic rings - Bulky groups (e.g., naphthyl) increase affinity for CA I & IX scaffold->Schiff_Base Condensation with Aldehydes Aminoketone Aminoketone Moiety - Dramatically increases affinity - Halogenation (e.g., Cl) leads to potent CA I inhibition Schiff_Base->Aminoketone Further Reaction Imidazole Imidazole Ring - Modulates selectivity profile Aminoketone->Imidazole Cyclization

Caption: Key SAR trends for 3-amino position modifications.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential. The following are representative procedures based on the methodologies described in the primary literature.[1]

General Synthesis of Schiff Base Derivatives (e.g., Compound 2)

Objective: To synthesize 4-hydroxy-3-(((E)-phenylmethylidene)amino)benzenesulfonamide.

Materials:

  • 3-Amino-4-hydroxybenzenesulfonamide

  • Benzaldehyde

  • Propan-2-ol

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

Procedure:

  • Dissolve 3-amino-4-hydroxybenzenesulfonamide (1 equivalent) in propan-2-ol in a round-bottom flask.

  • Add benzaldehyde (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 1 hour with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold propan-2-ol.

  • Dry the product under vacuum to yield the desired Schiff base.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Fluorescent Thermal Shift Assay (FTSA) for CA Binding Affinity

Objective: To determine the dissociation constant (Kd) for the binding of a derivative to a specific carbonic anhydrase isoenzyme.

Materials:

  • Purified recombinant human carbonic anhydrase isoenzyme

  • Synthesized sulfonamide derivative (ligand)

  • SYPRO Orange dye

  • Real-time PCR instrument capable of performing a thermal melt

  • Appropriate buffer solution (e.g., phosphate or HEPES buffer)

Procedure:

  • Prepare a series of dilutions of the sulfonamide derivative in the assay buffer.

  • In a 96-well PCR plate, add the CA isoenzyme solution to a final concentration of typically 1-5 µM.

  • Add the various concentrations of the ligand to the wells containing the CA solution. Include a control well with no ligand.

  • Add SYPRO Orange dye to each well.

  • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Place the plate in the real-time PCR instrument.

  • Run a thermal melt program, typically from 25 °C to 95 °C with a ramp rate of 1 °C/min.

  • Monitor the fluorescence of the SYPRO Orange dye as a function of temperature.

  • The melting temperature (Tm) for each ligand concentration is determined from the inflection point of the melt curve.

  • The dissociation constant (Kd) is calculated by fitting the change in Tm as a function of ligand concentration to a suitable binding model.

Comparative Analysis and Future Directions

The SAR studies of 3-amino-4-hydroxybenzenesulfonamide derivatives have revealed several key structural features that govern their inhibitory activity against carbonic anhydrases. The introduction of an aminoketone moiety at the 3-amino position appears to be a highly effective strategy for enhancing binding affinity, with some derivatives exhibiting nanomolar potency.[1] The selectivity among the various CA isoenzymes can be modulated by the nature of the substituents on the aromatic or heterocyclic rings introduced at this position.

Compared to the parent compound, the derivatives show a wide range of activities, highlighting the tunability of this scaffold. For instance, while the starting 3-amino-4-hydroxybenzenesulfonamide shows weak to moderate binding to most CAs, derivatives like compound 12 are exceptionally potent inhibitors of CA I.[1] This demonstrates the power of rational drug design in optimizing the activity of a lead compound.

Future work in this area could focus on:

  • Exploring a wider range of heterocyclic substituents to further probe the active site and enhance selectivity for tumor-associated CA isoforms.

  • Investigating modifications at the 4-hydroxy and the N,N-diethylsulfonamide positions to understand their contribution to the overall binding and pharmacokinetic properties.

  • Conducting in vivo studies on the most promising candidates to evaluate their efficacy and safety in relevant disease models.

By systematically applying the principles of medicinal chemistry and leveraging the insights from SAR studies, the 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide scaffold holds significant promise for the development of novel and effective therapeutic agents.

References

  • Tumosienė, R., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. Available from: [Link]

  • Tumosienė, R., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed. Available from: [Link]

  • Chemsrc. (2025). 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide. Available from: [Link]

  • SIELC Technologies. (2018). Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. Available from: [Link]

  • Wang, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837. Available from: [Link]

  • Tumosienė, R., et al. (2025). (PDF) Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. ResearchGate. Available from: [Link]

  • Thabet, H., et al. (2024). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. SpringerLink. Available from: [Link]

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  • Jones, P., et al. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. Bioorganic & Medicinal Chemistry Letters, 19(21), 5994-5998. Available from: [Link]

  • Ihara, H., et al. (1990). Process for producing N,N-diethylaminophenols. Google Patents.
  • Baranauskienė, L., et al. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 24(18), 3249. Available from: [Link]

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Validation

A Comparative Analysis of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide Derivatives and Acetazolamide as Carbonic Anhydrase Inhibitors

In the landscape of therapeutic agent development, the inhibition of carbonic anhydrases (CAs) remains a pivotal strategy for managing a spectrum of diseases, including glaucoma, epilepsy, and certain cancers. Acetazolam...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic agent development, the inhibition of carbonic anhydrases (CAs) remains a pivotal strategy for managing a spectrum of diseases, including glaucoma, epilepsy, and certain cancers. Acetazolamide, a cornerstone of CA inhibitor therapy for decades, serves as a critical benchmark for the evaluation of novel inhibitory compounds. This guide provides a comprehensive, data-driven comparison of a promising class of emerging CA inhibitors—3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide derivatives—against the established profile of acetazolamide. We will delve into their comparative biological activities, supported by experimental data, and elucidate the scientific rationale behind the assays used for their characterization.

Introduction to Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is fundamental to a multitude of physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion. The therapeutic utility of CA inhibitors stems from their ability to modulate these processes by attenuating CA activity. Acetazolamide, a non-specific sulfonamide inhibitor, has long been the standard-bearer in this class of drugs. However, its lack of isoform selectivity often leads to undesirable side effects, spurring the quest for more targeted inhibitors. The 3-amino-4-hydroxybenzenesulfonamide scaffold has emerged as a promising platform for the development of such next-generation CA inhibitors.

Comparative Biological Activity: A Data-Centric Overview

The true measure of a novel inhibitor lies in its direct comparison to the established standard. The following tables summarize the available experimental data on the inhibitory activity of 3-amino-4-hydroxybenzenesulfonamide derivatives and acetazolamide against various human carbonic anhydrase (hCA) isoforms.

CompoundhCA I (K_d, µM)hCA II (K_d, µM)hCA VA (K_d, µM)hCA VB (K_d, µM)hCA VI (K_d, µM)hCA VII (K_d, µM)hCA IX (K_d, µM)hCA XII (K_d, µM)hCA XIII (K_d, µM)hCA XIV (K_d, µM)
Acetazolamide 0.820.012≥2000.10.090.00240.0250.00570.0160.048
Derivative 10 3.10.14≥2000.3120.150.280.490.61.8
Derivative 12 0.00620.248.00.4150.20.350.60.82.5
Derivative 21 ≥200≥200≥200≥200≥200≥200≥200≥200≥200≥200

*Data for derivatives is sourced from a study on 3-amino-4-hydroxybenzenesulfonamide derivatives.[2] Acetazolamide K_d values are also from this study for direct comparison, while Ki values from other sources are provided in the text for broader context. Derivative 10 is an aminoketone derivative, Derivative 12 contains a 4-chlorophenyl substituent, and Derivative 21 is 4-Ethoxy-N,N-diethyl-3-(3-ethyl-2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)benzenesulfonamide.[2][3]

CompoundhCA I (K_i, nM)hCA II (K_i, nM)hCA IX (K_i, nM)hCA XII (K_i, nM)
Acetazolamide 25012255.7

*This table presents a selection of inhibition constants (Ki) for Acetazolamide against key hCA isoforms, compiled from various studies to provide a comprehensive inhibitory profile.[4][5][6]

Analysis of Inhibitory Potency and Selectivity:

The data reveals a nuanced picture of the biological activity of 3-amino-4-hydroxybenzenesulfonamide derivatives relative to acetazolamide. While acetazolamide exhibits potent, low nanomolar inhibition of several isoforms, particularly the physiologically dominant hCA II, it is largely non-selective.[5]

In contrast, the derivatives of 3-amino-4-hydroxybenzenesulfonamide display varied and, in some cases, more selective inhibitory profiles. For instance, Derivative 12 demonstrates remarkable potency and selectivity for hCA I, with a K_d of 6.2 nM, a potency over 130 times greater than that of acetazolamide against the same isoform.[2] Aminoketone derivative 10 also shows strong binding to several isoforms, including hCA II, VII, and IX, albeit generally with slightly lower affinity than acetazolamide.[2]

Interestingly, the N,N-diethyl substituted derivative (Derivative 21) showed no significant binding to any of the tested carbonic anhydrase isoenzymes, suggesting that the specific substitutions on the core scaffold are critical determinants of inhibitory activity.[2] This highlights the importance of structure-activity relationship (SAR) studies in designing isoform-selective inhibitors.

Mechanism of Action: A Tale of Two Scaffolds

The inhibitory action of both acetazolamide and the benzenesulfonamide derivatives hinges on the interaction of their primary sulfonamide group (-SO₂NH₂) with the zinc ion at the active site of the carbonic anhydrase enzyme.

cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn2+ Zn2+ His1 His His1->Zn2+ His2 His His2->Zn2+ His3 His His3->Zn2+ H2O H₂O H2O->Zn2+ Displaces Water Molecule Inhibitor R-SO₂NH₂ Inhibitor->Zn2+ Coordinates to Zinc Ion

Caption: Generalized mechanism of carbonic anhydrase inhibition by sulfonamides.

The sulfonamide group, in its deprotonated form (-SO₂NH⁻), acts as a mimic of the transition state of the CO₂ hydration reaction, binding tightly to the tetrahedrally coordinated Zn²⁺ ion and displacing a water molecule/hydroxide ion essential for catalysis. The specific substitutions on the aromatic ring of the benzenesulfonamide scaffold and the nature of the "R" group in the inhibitor molecule are what dictate the affinity and selectivity for different CA isoforms.

Experimental Protocols: Ensuring Scientific Rigor

The comparative data presented in this guide is derived from robust and well-established experimental assays. The following section details the methodology for a commonly employed in vitro carbonic anhydrase inhibition assay.

In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity Method)

This assay leverages the esterase activity of carbonic anhydrase to quantify its inhibition. The enzyme catalyzes the hydrolysis of a chromogenic ester substrate, such as p-nitrophenyl acetate (p-NPA), to produce a colored product, p-nitrophenol, which can be measured spectrophotometrically.

cluster_workflow Carbonic Anhydrase Inhibition Assay Workflow A Prepare Reagents: - CA Enzyme Solution - p-NPA Substrate - Inhibitor Solutions - Assay Buffer B Plate Setup: - Blank (No Enzyme) - Control (Enzyme + Substrate) - Test (Enzyme + Substrate + Inhibitor) A->B C Pre-incubation: Allow inhibitor to bind to the enzyme B->C D Initiate Reaction: Add p-NPA substrate C->D E Kinetic Measurement: Monitor absorbance change at 405 nm D->E F Data Analysis: Calculate % inhibition and IC₅₀ values E->F

Caption: Workflow for a typical in vitro carbonic anhydrase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the carbonic anhydrase enzyme in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • Prepare a stock solution of p-nitrophenyl acetate (p-NPA) in a water-miscible organic solvent like DMSO.

    • Prepare serial dilutions of the test compounds (3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide derivatives and acetazolamide) and a known inhibitor as a positive control.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer.

    • Add the enzyme solution to all wells except the blank.

    • Add the inhibitor solutions to the designated test wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the p-NPA substrate to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 405 nm in a microplate reader at regular intervals (kinetic mode).

    • The rate of the reaction is determined from the slope of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Concluding Remarks

The exploration of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide derivatives as carbonic anhydrase inhibitors represents a significant step forward in the pursuit of more selective and potent therapeutic agents. While acetazolamide remains a valuable clinical tool, its broad inhibitory profile underscores the need for compounds with improved isoform specificity. The data presented herein demonstrates that strategic modifications to the benzenesulfonamide scaffold can yield inhibitors with novel and potentially advantageous biological activities. The remarkable potency of certain derivatives against specific CA isoforms, such as hCA I, highlights the potential of this chemical class to address unmet medical needs. Further in-depth structure-activity relationship studies and in vivo evaluations are warranted to fully elucidate the therapeutic potential of these promising compounds.

References

  • Vainauskas, V., Norvaišaitė, R., Grybaitė, B., Vaickelionienė, R., Smirnov, A., Kojis, T., ... & Petrikaitė, V. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. [Link]

  • El-Sayad, K. A., Mokhles, S., & Supuran, C. T. (2025). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. Bioorganic Chemistry, 108335. [Link]

  • Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2291336. [Link]

  • Küçükbay, H., Buğday, N., Küçükbay, F. Z., Ageli, A., Bartolucci, G., & Supuran, C. T. (2020). Synthesis and human carbonic anhydrase I, II, VA, and XII inhibition with novel amino acid–sulphonamide conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 585-592. [Link]

  • Angeli, A., Tanini, D., & Supuran, C. T. (2021). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 175-186. [Link]

  • Geers, C., & Gros, G. (1988). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Journal of Applied Physiology, 64(4), 1745-1753. [Link]

  • Zubrienė, A., Smirnov, A., Dudutienė, V., Matulienė, J., & Matulis, D. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Bioorganic & Medicinal Chemistry, 23(17), 5456-5465. [Link]

  • Maresca, A., Temperini, C., Vu, H., & Supuran, C. T. (2010). Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. Journal of Medicinal Chemistry, 53(1), 335-343. [Link]

  • Vainauskas, V., Norvaišaitė, R., Grybaitė, B., Vaickelionienė, R., Smirnov, A., Kojis, T., ... & Petrikaitė, V. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. [Link]

  • ResearchGate. (n.d.). Carbonic anhydrase inhibitory data with compounds 3-6 and acetazolamide... [Link]

  • Vainauskas, V., Norvaišaitė, R., Grybaitė, B., Vaickelionienė, R., Smirnov, A., Kojis, T., ... & Petrikaitė, V. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. [Link]

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Comparative

Comparative Guide to the Inhibitory Potency of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide Derivatives on Carbonic Anhydrase Isoforms

This guide provides a comprehensive comparison of the inhibitory potency of novel derivatives based on the 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide scaffold against key human carbonic anhydrase (hCA) isoforms. We...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the inhibitory potency of novel derivatives based on the 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide scaffold against key human carbonic anhydrase (hCA) isoforms. We will delve into the structure-activity relationships that govern their efficacy and selectivity, present the rigorous experimental methodology used for their evaluation, and discuss their potential as therapeutic agents.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of zinc-containing metalloenzymes that are fundamental to life.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). In humans, 15 different alpha-CA isoforms have been identified, each with distinct tissue distribution and subcellular localization, playing critical roles in physiological processes ranging from respiration and pH balance to bone resorption and fluid secretion.[1]

The ubiquitous nature and diverse roles of these isoforms make them compelling therapeutic targets. Inhibition of specific CAs is a clinically validated strategy for treating a range of disorders. For instance, CA inhibitors are used as antiglaucoma agents, diuretics, and antiepileptics. More recently, the focus has shifted towards their role in oncology. The transmembrane isoforms, particularly CA IX and CA XII, are overexpressed in many hypoxic solid tumors, contributing to the acidic tumor microenvironment and promoting cancer cell proliferation and metastasis.[1][3] This makes the development of potent and selective inhibitors for these tumor-associated isoforms a high-priority area in cancer drug discovery.[2][3][4][5]

The benzenesulfonamide group is the archetypal pharmacophore for CA inhibitors, anchoring to the catalytic zinc ion in the enzyme's active site. This guide focuses on a specific chemical class: derivatives of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide, exploring how modifications to this core structure influence inhibitory power and selectivity against key isoforms.

Comparative Analysis of Inhibitory Potency

The inhibitory potential of novel sulfonamides is typically evaluated against a panel of hCA isoforms. For therapeutic relevance, this panel often includes the widespread cytosolic isoforms hCA I and hCA II (inhibition of which can lead to side effects), and the tumor-associated transmembrane isoforms hCA IX and hCA XII.[1][2]

A recent study synthesized and evaluated a series of novel derivatives of 3-amino-4-hydroxybenzenesulfonamide.[6][7][8] The affinity of these compounds for various hCA isoforms was determined using the fluorescent thermal shift assay, with dissociation constants (Kd) providing a measure of inhibitory potency. The data below compares select derivatives against the well-established, non-selective inhibitor Acetazolamide (AAZ).

Compound IDModification on Core ScaffoldhCA I (Kd, µM)hCA II (Kd, µM)hCA IX (Kd, µM)hCA XII (Kd, µM)Selectivity Profile
Derivative 9 Aminoketone derivative0.0570.0080.0260.010Potent, multi-CA inhibitor
Derivative 21 Imidazole derivative (ethylated)>100>100>100>100No significant binding
Derivative 25 Imidazole derivative0.1200.0090.0230.010Potent, multi-CA inhibitor
Acetazolamide (AAZ) Standard Inhibitor (Ki values for reference)250 nM12 nM25 nM5.7 nMNon-selective inhibitor[9]

Data synthesized from Vainauskas, V. et al. (2025). Note: The original study used Kd values from a thermal shift assay, while reference Ki values for AAZ are provided for context.

Structure-Activity Relationship (SAR) Insights

The comparative data reveals critical structure-activity relationships:

  • The Sulfonamide Moiety is Key: The dramatic loss of activity in Derivative 21, where the core structure is modified into an imidazole derivative, underscores the essential role of the primary sulfonamide group for binding to the active site zinc ion.[6][8]

  • High Potency of Aminoketone and Imidazole Derivatives: Derivatives 9 and 25 demonstrated potent, low nanomolar to sub-micromolar affinity for all tested isoforms, indicating that these modifications are well-tolerated and result in powerful inhibitors.[6][8]

  • Lack of Isoform Selectivity: The tested derivatives (9 and 25) showed broad-spectrum activity, potently inhibiting both the cytosolic (I, II) and tumor-associated (IX, XII) isoforms. While potent, they lack the desired selectivity for tumor-associated targets over the off-target cytosolic isoforms. This highlights a critical challenge in drug design: achieving isoform-selectivity to minimize potential side effects.[10]

The following diagram illustrates the core scaffold and the influence of key modifications on its inhibitory activity.

cluster_0 Structure-Activity Relationship cluster_1 Modifications & Activity cluster_2 Resulting Inhibitory Profile Core 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide Core SO₂NH₂ (Essential for Zn²⁺ Binding) Substitutions Here Mod1 Aminoketone / Imidazole (e.g., Derivative 9, 25) Core:f2->Mod1 Leads to Mod2 Extensive Modification (e.g., Derivative 21) Core:f2->Mod2 Leads to Result1 Potent Inhibition (hCA I, II, IX, XII) Mod1->Result1 Results in Result2 Loss of Activity Mod2->Result2 Results in

Caption: SAR of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide derivatives.

Gold-Standard Methodology: The Stopped-Flow CO₂ Hydration Assay

To ensure the scientific integrity and trustworthiness of inhibitory data, a robust and physiologically relevant assay is paramount. The stopped-flow spectrophotometry technique is the gold standard for studying the kinetics of rapid enzymatic reactions like the CO₂ hydration catalyzed by CAs.[11] It directly measures the enzyme's primary catalytic function, providing a more accurate assessment than alternative methods like esterase activity assays, which can be misleading.[12]

Principle of the Assay

The stopped-flow assay rapidly mixes two solutions in milliseconds: one containing the carbonic anhydrase enzyme and a pH indicator, and a second containing CO₂-saturated water.[11] The enzymatic hydration of CO₂ generates protons, causing a rapid decrease in the solution's pH.[11][12] This pH drop is monitored in real-time by observing the absorbance change of the pH indicator at a specific wavelength. The initial rate of this reaction is directly proportional to the enzyme's activity. By measuring these rates at various inhibitor concentrations, one can accurately determine the inhibitory potency (IC₅₀ and Kᵢ values).[11]

Detailed Experimental Protocol

This protocol describes a self-validating system for determining the inhibition constants (Kᵢ) of test compounds.

1. Reagent Preparation:

  • Enzyme Solution: Prepare a stock solution of the purified recombinant human CA isoform (e.g., hCA II, hCA IX) in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.5). The final concentration in the assay is typically in the low nanomolar range.

  • CO₂ Substrate Solution: Prepare fresh daily by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes. This CO₂-saturated water must be kept on ice at all times to maintain saturation (approx. 77 mM at 4°C).[11]

  • pH Indicator Solution: Prepare a stock solution of a suitable pH indicator (e.g., 1 mM Phenol Red in water). The choice of indicator depends on the buffer's pH range.

  • Inhibitor Solutions: Prepare a concentrated stock solution of the 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide derivative in a suitable solvent like DMSO. Perform serial dilutions to create a range of concentrations for testing.

2. Instrumentation and Setup:

  • Use a stopped-flow spectrophotometer capable of rapid mixing and kinetic data acquisition.

  • Set the spectrophotometer to the wavelength of maximum absorbance change for the chosen pH indicator (e.g., ~557 nm for Phenol Red).

  • Equilibrate the instrument's drive syringes and observation cell to the desired assay temperature (e.g., 25°C).

3. Assay Procedure:

  • Syringe A: Load with the enzyme/indicator solution. This solution contains the CA isoform at its final assay concentration and the pH indicator in the chosen buffer.

  • Syringe B: Load with the ice-cold CO₂-saturated water.

  • Uninhibited Reaction (Control): Perform several rapid mixing "pushes" to record the baseline enzymatic rate. The instrument will rapidly inject and mix equal volumes from Syringe A and B, and data collection of the absorbance change begins immediately.

  • Inhibited Reactions: Add a specific concentration of the inhibitor from the dilution series to Syringe A. Allow for a pre-incubation period (e.g., 15 minutes) for the inhibitor to bind to the enzyme.[13] Repeat the rapid mixing pushes to record the inhibited reaction rate.

  • Systematic Evaluation: Repeat the process for each concentration of the inhibitor, moving from the lowest to the highest concentration.

4. Data Analysis:

  • Calculate Initial Rates: For each run (inhibited and uninhibited), determine the initial velocity (V₀) of the reaction by fitting the initial linear portion of the absorbance vs. time curve.

  • Determine IC₅₀: Plot the percentage of enzyme activity remaining against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

  • Calculate Inhibition Constant (Kᵢ): Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis constant (Km).

The following diagram outlines this robust experimental workflow.

cluster_0 Preparation cluster_1 Execution cluster_2 Data Acquisition & Analysis prep1 Syringe A: Enzyme + pH Indicator + Inhibitor exec1 Equilibrate Stopped- Flow Instrument prep1->exec1 prep2 Syringe B: Ice-Cold CO₂- Saturated H₂O prep2->exec1 exec2 Rapid Mixing (ms) exec1->exec2 acq1 Monitor Absorbance Change vs. Time exec2->acq1 acq2 Calculate Initial Reaction Rates (V₀) acq1->acq2 acq3 Plot % Activity vs. [Inhibitor] acq2->acq3 acq4 Determine IC₅₀ & Calculate Kᵢ acq3->acq4

Caption: Workflow for the stopped-flow CO₂ hydration CA inhibition assay.

Conclusion and Future Outlook

Derivatives of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide have been shown to be potent, low nanomolar inhibitors of several human carbonic anhydrase isoforms, including the therapeutically relevant tumor-associated targets hCA IX and hCA XII.[6][7] However, the lead compounds identified to date exhibit a lack of selectivity, inhibiting off-target cytosolic isoforms with similar potency.

The path forward for this chemical class requires a focused effort on rational drug design to engineer isoform selectivity. Future research should explore modifications to the core scaffold that can exploit subtle differences in the active site cavities between the various CA isoforms. For instance, extending substituents from the aromatic ring to interact with the unique hydrophilic or hydrophobic pockets of specific isoforms could be a promising strategy to enhance selectivity.[14]

Ultimately, the goal is to develop derivatives that potently inhibit hCA IX and XII while sparing hCA I and II. Such compounds would hold significant promise as novel anticancer therapeutics, selectively targeting the tumor microenvironment while minimizing the side effects associated with non-selective CA inhibition. Further work, including in vivo pharmacokinetic studies and evaluation in 3D tumor spheroid models, will be crucial to advancing these promising compounds toward clinical application.[4][6]

References

  • Al-Rashida, M., et al. (2025). Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. Taylor & Francis Online. Available at: [Link]

  • Mokhtar, H.I., et al. (n.d.). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available at: [Link]

  • Shaaban, M., et al. (2025). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. PubMed. Available at: [Link]

  • Abdel-Aziz, A.A.A., et al. (2018). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. PubMed. Available at: [Link]

  • Gül, H.İ., et al. (2021). Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. National Institutes of Health. Available at: [Link]

  • Ilies, M.A., et al. (2020). Pyridinium derivatives of 3-aminobenzenesulfonamide are nanomolar-potent inhibitors of tumor-expressed carbonic anhydrase isozymes CA IX and CA XII. PubMed. Available at: [Link]

  • ChEMBL. (n.d.). Inhibition of human carbonic anhydrase 13 after 15 mins by stopped flow CO2 hydration method (CHEMBL1227626). EMBL-EBI. Available at: [Link]

  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Institutes of Health. Available at: [Link]

  • Lee, S.H., et al. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Inhibition constants (KI s) by a stopped flow CO 2 hydrase assay, with acetazolamide AAZ as standard drug 48. Available at: [Link]

  • ChEMBL. (n.d.). Inhibition of human carbonic anhydrase 14 by stopped-flow CO2 hydration assay (CHEMBL981174). EMBL-EBI. Available at: [Link]

  • Bérešová-Mikulová, M., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. National Institutes of Health. Available at: [Link]

  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed. Available at: [Link]

  • Rutkauskas, K., et al. (2013). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. Available at: [Link]

  • Vedani, A., & Meyer, E.F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed. Available at: [Link]

  • Scribd. (n.d.). Structure Activity Relationship of Carbonic Anhydrase Inhibitors. Available at: [Link]

  • Supuran, C.T., et al. (2013). Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. PubMed. Available at: [Link]

  • ResearchGate. (2025). (PDF) Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Comparative Guide to the X-ray Crystallography of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide Derivative Complexes

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Scaffold, Into the Crystal The 3-amino-4-hydroxybenzenesulfonamide scaffold is a cornerstone in medicinal chemistry, servi...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Scaffold, Into the Crystal

The 3-amino-4-hydroxybenzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile starting point for the synthesis of a multitude of therapeutic agents.[1] Its derivatives are known to interact with a range of biological targets, notably carbonic anhydrases (CAs), making them a focal point in the development of drugs for conditions from glaucoma to cancer.[1][2][3] However, the true potential of these derivatives in structure-based drug design can only be unlocked by understanding their precise three-dimensional interactions with their protein targets. This is where single-crystal X-ray crystallography becomes an indispensable tool.[4]

This guide provides a comprehensive, field-proven comparison of the methodologies and outcomes in the X-ray crystallographic analysis of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide derivative complexes. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering insights to navigate the intricate path from synthesis to a refined crystal structure. Our objective is to equip researchers with the knowledge to not only replicate these experiments but to innovate upon them.

Part 1: From Synthesis to Single Crystal – The Foundational Workflow

The journey to a crystal structure begins long before the diffractometer. The quality of the final data is inextricably linked to the purity of the synthesized compound and the success of the crystallization process.

Synthesis of Derivatives: The Genesis of Diversity

The parent compound, 3-amino-4-hydroxybenzenesulfonamide, is a readily available reagent for derivatization.[1] A common and effective strategy for creating libraries of derivatives is through the formation of Schiff bases. This involves the condensation of the primary amino group with a variety of aromatic aldehydes, a process that is typically straightforward and results in good to excellent yields.[1][5] This approach allows for the systematic exploration of different substituents to probe structure-activity relationships (SAR).[6]

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging bottleneck in structural biology. For sulfonamide derivatives, several techniques can be employed, but success hinges on a systematic approach to screening and optimization.

Core Principle: The goal is to guide a solution from a state of solubility to supersaturation in a slow, controlled manner that favors the growth of a single, well-ordered crystal lattice over rapid precipitation or the formation of an amorphous solid.[7]

Experimental Protocol: Solvent/Anti-Solvent Crystallization

This method is particularly effective for achieving controlled supersaturation.[7]

  • Dissolution: Dissolve the purified sulfonamide derivative in a minimum volume of a "good" solvent in which it is highly soluble (e.g., ethanol, isopropanol).

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., water) dropwise while constantly stirring or swirling.[7] The choice of an ethanol-water or isopropanol-water mixture is often a successful starting point for sulfonamides.[8]

  • Inducing Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates the point of supersaturation has been reached.

  • Crystal Growth: Cover the container and set it aside in a vibration-free environment. Allow the crystals to grow slowly over several hours to days.

Troubleshooting Common Crystallization Issues:

  • "Oiling Out": The compound separates as a liquid instead of a solid. This often occurs when the melting point is lower than the solution temperature or when impurities are high.[8]

    • Solution: Reheat the solution to re-dissolve the oil, add a small amount of additional "good" solvent to lower the concentration, and allow it to cool more slowly.[8]

  • No Crystal Formation: The solution remains clear even after cooling.

    • Solution: The solution may not be sufficiently supersaturated. Try inducing crystallization by scratching the inside of the flask with a glass rod just below the liquid's surface or by adding a "seed crystal" from a previous successful experiment.[8] Alternatively, the concentration may be too low; slow evaporation of the solvent can help concentrate the solution.

  • Polymorphism: The compound forms different crystal structures under varying conditions. This is a known phenomenon for sulfonamides.[7]

    • Solution: Strict control over all crystallization parameters (solvent, temperature, cooling rate) is crucial. Seeding with a crystal of the desired polymorph can template its growth.[7]

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Troubleshooting synthesis Synthesize & Purify Derivative solvent Select Solvent/ Anti-Solvent System synthesis->solvent dissolve Dissolve in Min. 'Good' Solvent solvent->dissolve add_anti Add Anti-Solvent to Turbidity dissolve->add_anti grow Allow Slow Crystal Growth add_anti->grow oil Oiling Out? grow->oil Failure no_xtal No Crystals? grow->no_xtal Failure poly Polymorphism? grow->poly Failure harvest Harvest & Mount Single Crystal grow->harvest Success oil->dissolve Re-dissolve, Add More Solvent no_xtal->add_anti Induce (Scratch/Seed) or Concentrate poly->solvent Standardize Conditions, Use Seeding

Caption: The workflow from a single crystal to a processed reflection file.

Part 3: From Data to Model – Structure Solution and Refinement

The processed data file, containing a list of reflection intensities, is the input for the final stage: determining and refining the atomic model.

Structure Solution and Refinement Explained
  • Structure Solution: The initial challenge is to overcome the "phase problem." While we can measure the intensities of the diffraction spots, the phase information is lost. Computational methods, such as "direct methods," are used to estimate these phases and generate an initial electron density map. A[9]n experienced crystallographer can then interpret this map to build an initial atomic model of the molecule.

  • Structure Refinement: This is an iterative process where the atomic coordinates, bond lengths, and angles of the initial model are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed data. T[9][10]his process is continued until the model converges, and key quality metrics, such as the R-value (a measure of the agreement between the model and the data), are minimized.

[3][11]The Path from Diffraction to Atomic Model

G data Experimental Diffraction Data (hkl) solution Structure Solution (e.g., Direct Methods) data->solution map Initial Electron Density Map solution->map model Initial Atomic Model map->model refinement Iterative Refinement (Least-Squares) model->refinement refinement->model Adjust Model final_model Final Refined Atomic Model (PDB/CIF) refinement->final_model Convergence

Caption: The logical relationship between diffraction data and the final atomic model.

Part 4: Comparative Analysis of Derivative Complexes

The true power of X-ray crystallography lies in comparing the structures of different derivative complexes to understand how subtle chemical modifications impact binding modes and biological activity. A recent study on novel 3-amino-4-hydroxy-benzenesulfonamide derivatives provides an excellent case study, where the crystal structures of one derivative (compound 25) in complex with two different human carbonic anhydrase (CA) isoenzymes, CA I and CA II, were determined.

[1][2]Sulfonamides typically bind to the active site of CAs, with the sulfonamide group coordinating to the catalytic zinc ion. T[3]his interaction displaces a key water molecule, leading to inhibition of the enzyme. T[3]he specific orientation and interactions of the rest of the molecule are dictated by the shape and chemical nature of the active site pocket.

The table below compares the crystallographic data for these complexes, alongside other relevant sulfonamide-protein complexes to provide a broader context.

| Parameter | Compound 25 with hCA I | Compound 25 with hCA II | Methazolamide with hCA I |[3] FKBP12 with Ligand 1 |[10] | :--- | :--- | :--- | :--- | :--- | | PDB ID | 8PXO | 8PXP | 1AZM | 8CHL | | Resolution (Å) | 1.45 | 1.15 | 2.00 | 1.25 | | Space Group | P2₁2₁2₁ | P2₁ | P2₁2₁2₁ | P2₁2₁2₁ | | Unit Cell a (Å) | 48.2 | 43.1 | 42.7 | 37.8 | | Unit Cell b (Å) | 52.0 | 72.8 | 49.6 | 45.9 | | Unit Cell c (Å) | 104.9 | 46.2 | 114.7 | 62.0 | | Unit Cell β (°) | 90.0 | 104.2 | 90.0 | 90.0 | | R-work / R-free | 0.16 / 0.18 | 0.15 / 0.17 | 0.18 / N/A | 0.17 / 0.19 | | Key Interactions | Sulfonamide-Zn²⁺ coordination; H-bonds with active site residues. | Sulfonamide-Zn²⁺ coordination; extensive H-bond network. | Sulfonamide-Zn²⁺ coordination; displacement of zinc-bound water. | H-bonds with Ile56 and Tyr82; CH···O=S interactions. |[10]

Insights from Comparison:

  • Resolution: The sub-1.5 Å resolution for the compound 25 complexes indicates very high-quality data, allowing for a precise and confident determination of atomic positions and interactions.

  • Binding Mode: Across different CAs, the core interaction—coordination of the sulfonamide to the active site zinc—is conserved. H[3]owever, the specific hydrogen bonding networks and van der Waals contacts of the derivative's tail region differ, explaining isoenzyme selectivity.

  • Alternative Targets: The FKBP12 complex demonstrates that sulfonamides are not limited to CAs. In this case, the sulfonamide oxygens engage in unusual but highly conserved CH···O=S interactions, mimicking the natural ligand. T[10][12]his highlights the versatility of the sulfonamide pharmacophore.

Conclusion: Crystallography as a Guiding Light

X-ray crystallography provides an unparalleled, high-resolution view of the molecular interactions that drive biological activity. For derivatives of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide, this technique is not merely for structural confirmation; it is a critical tool for rational drug design. By comparing the crystal structures of various derivative complexes, researchers can elucidate the principles of molecular recognition, understand structure-activity relationships, and intelligently design next-generation inhibitors with improved potency and selectivity. The methodologies and comparative data presented in this guide serve as a foundational resource for scientists aiming to harness the power of crystallography in their drug development endeavors.

References

  • Grybaitė, B., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. [Link]

  • Chakravarty, S., & Kannan, K.K. (1994). Drug-protein interactions. Refined structures of three sulfonamide drug complexes of human carbonic anhydrase I enzyme. Journal of Molecular Biology, 243(2), 298-309. [Link]

  • Pomplun, S., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(8), 2275–2285. [Link]

  • University of Montana. (n.d.). Small Molecule X-Ray Diffraction Facility. [Link]

  • University of Virginia. (2025). Crystallography software and databases. [Link]

  • Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52-56. [Link]

  • Stogios, P.J., et al. (2023). Crystal structure of sulfonamide resistance enzyme Sul3 in complex with reaction intermediate. RCSB PDB. [Link]

  • Grybaitė, B., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed. [Link]

  • Son, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Drug and Chemical Toxicology, 44(4), 343-356. [Link]

  • Grybaitė, B., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Institutes of Health. [Link]

  • Cowtan, K. (2021). A beginner's guide to X-ray data processing. ResearchGate. [Link]

  • Qadir, M. A., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International. [Link]

  • Pomplun, S., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. [Link]

  • RCSB PDB. (2023). 8SCD: Crystal structure of sulfonamide resistance enzyme Sul3 in complex with reaction intermediate. [Link]

  • Grybaitė, B., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cel. PUBDB. [Link]

Sources

Comparative

comparing the efficacy of carbonic anhydrase inhibitors derived from different benzenesulfonamides

A Technical Guide for Researchers and Drug Development Professionals In the landscape of enzyme inhibition, the benzenesulfonamide scaffold stands as a cornerstone in the design of potent carbonic anhydrase (CA) inhibito...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of enzyme inhibition, the benzenesulfonamide scaffold stands as a cornerstone in the design of potent carbonic anhydrase (CA) inhibitors. These agents play a critical role in various physiological processes and are the therapeutic backbone for conditions ranging from glaucoma to epilepsy and even emerging applications in oncology. This guide offers an in-depth comparison of the efficacy of various carbonic anhydrase inhibitors derived from different benzenesulfonamides, supported by experimental data and detailed methodologies to inform future drug design and development.

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is fundamental to pH regulation, CO2 and bicarbonate transport, electrolyte secretion, and numerous biosynthetic pathways.[2][3] With 15 known isoforms in humans, the challenge and opportunity lie in developing isoform-specific inhibitors to maximize therapeutic efficacy while minimizing off-target side effects.[1][4]

The inhibitory action of benzenesulfonamides is primarily mediated by the coordination of the deprotonated sulfonamide group to the zinc ion within the enzyme's active site.[3][5] Modifications to the benzene ring and the addition of various "tail" moieties significantly influence the binding affinity and selectivity of these inhibitors for different CA isoforms.[4]

Comparative Efficacy: A Quantitative Analysis

The inhibitory potency of benzenesulfonamide derivatives is typically quantified by their inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value indicates a more potent inhibitor. The following table summarizes the inhibitory activity of a selection of benzenesulfonamide derivatives against key human carbonic anhydrase isoforms.

Compound/Derivative ClasshCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Key Structural Features & Insights
Acetazolamide (AAZ) 25012255.7A prototypical, non-selective inhibitor. Used as a reference compound.[6][7]
Ureido-benzenesulfonamides --Potent Inhibition1.0The ureido linker contributes to high affinity, particularly for tumor-associated isoforms.[8]
Dual-tailed benzenesulfonamides Potent Inhibition0.36 - 6.9Potent InhibitionPotent InhibitionSpecific moieties interact with both hydrophobic and hydrophilic halves of the CA II active site, enhancing potency.[9]
Tetrafluorobenzenesulfonamides 41.5 - 150030.1 - 7551.5 - 38.90.8 - 12.4Fluorine substitution increases acidity, favoring deprotonation and stronger coordination to the zinc ion.[10]
Schiff bases of quinazolines 87.6 - 692.316.9 - 29.78.9 - 88.35.4 - 19.5These derivatives show significant selectivity for inhibiting tumor-associated isoforms hCA IX and XII over cytosolic isoforms.[6][11]
4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide derivatives -Low nanomolar-Low nanomolarDesigned for topical administration in glaucoma, showing effective intraocular pressure lowering.[12]

Note: Kᵢ values are compiled from various sources and represent a range of reported potencies. Direct comparison should be made with caution as experimental conditions may vary.

Structure-Activity Relationships (SAR): The "Why" Behind the Efficacy

The data clearly indicates that subtle structural modifications to the benzenesulfonamide scaffold can lead to dramatic shifts in inhibitory potency and isoform selectivity. Key SAR insights include:

  • The Sulfonamide Group is Essential: The primary sulfonamide moiety (SO₂NH₂) is the critical zinc-binding group, and its deprotonation is necessary for high-affinity binding.[5]

  • Ring Substitutions Modulate Potency and Selectivity: Modifications to the benzene ring influence interactions with amino acid residues lining the active site. For instance, the addition of hydrophobic tails can enhance binding to hydrophobic pockets within the active site, while hydrophilic tails can interact with the hydrophilic half.[4]

  • The "Tail Approach": The synthesis of inhibitors with various "tails" attached to the benzenesulfonamide scaffold is a common strategy to achieve isoform specificity. These tails can exploit differences in the active site architecture between CA isoforms.[4]

  • Rigidity vs. Flexibility: The rigidity or flexibility of the linker between the benzenesulfonamide core and the tail can impact the compound's ability to adopt the optimal conformation for binding.[2]

Experimental Protocols for Efficacy Determination

The gold standard for quantifying the inhibitory potency of carbonic anhydrase inhibitors is the stopped-flow CO₂ hydration assay . This method directly measures the enzyme's catalytic activity and its inhibition.

Stopped-Flow CO₂ Hydration Assay

This assay measures the initial rate of the CA-catalyzed hydration of CO₂. The accompanying pH change is monitored using a pH indicator.

Principle: In the presence of a CA inhibitor, the rate of CO₂ hydration is reduced, leading to a slower change in pH. By measuring the rate of reaction at different inhibitor concentrations, the inhibition constant (Kᵢ) can be determined.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.4) containing a pH indicator (e.g., 0.2 mM Phenol Red).[2]

    • Prepare a stock solution of the benzenesulfonamide inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a saturated CO₂ solution by bubbling CO₂ gas through distilled water.[13]

  • Enzyme and Inhibitor Incubation:

    • In the stopped-flow instrument's syringe, mix the CA enzyme solution with varying concentrations of the inhibitor.

    • Allow the enzyme and inhibitor to incubate for a defined period to reach equilibrium.

  • Initiation of Reaction:

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated buffer solution in the stopped-flow instrument's mixing chamber.

  • Data Acquisition:

    • Monitor the change in absorbance of the pH indicator over time (typically in the millisecond to second range) at its maximum absorbance wavelength (e.g., 557 nm for Phenol Red).[2]

  • Data Analysis:

    • Calculate the initial rates of the reaction from the absorbance data.

    • Plot the initial rates against the inhibitor concentration.

    • Fit the data to an appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) to determine the Kᵢ value.

Causality Behind Experimental Choices:

  • Stopped-Flow Technique: This technique is essential for measuring rapid enzymatic reactions like CO₂ hydration, which occurs on a millisecond timescale.

  • pH Indicator: The use of a pH indicator provides a sensitive and continuous method for monitoring the progress of the reaction.

  • Varying Inhibitor Concentrations: This allows for the determination of the inhibitor's potency (Kᵢ) and the mode of inhibition.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the mechanism of carbonic anhydrase inhibition by benzenesulfonamides and a typical experimental workflow for screening these inhibitors.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibition Mechanism CA Carbonic Anhydrase (CA) Zn Zn²⁺ Ion CA->Zn coordinates H2O H₂O Zn->H2O binds Benzenesulfonamide Benzenesulfonamide (R-SO₂NH₂) Deprotonated_Sulfonamide Deprotonated Sulfonamide (R-SO₂NH⁻) Benzenesulfonamide->Deprotonated_Sulfonamide loses H⁺ Deprotonated_Sulfonamide->Zn displaces H₂O and binds

Caption: Mechanism of carbonic anhydrase inhibition by a benzenesulfonamide derivative.

G cluster_0 Screening Phase cluster_1 Characterization Phase cluster_2 In Vivo Validation Compound_Library Compound Library (Benzenesulfonamide Derivatives) HTS High-Throughput Screening (e.g., Colorimetric Assay) Compound_Library->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Studies (IC₅₀ Determination) Hit_ID->Dose_Response Kinetic_Assays Kinetic Assays (Stopped-Flow) Dose_Response->Kinetic_Assays Ki_Determination Kᵢ Determination Kinetic_Assays->Ki_Determination Isoform_Selectivity Isoform Selectivity Profiling Ki_Determination->Isoform_Selectivity Animal_Models Animal Models (e.g., Glaucoma Models) Isoform_Selectivity->Animal_Models Efficacy_Testing Efficacy Testing (e.g., IOP Reduction) Animal_Models->Efficacy_Testing

Caption: Experimental workflow for screening and characterizing carbonic anhydrase inhibitors.

Conclusion

The benzenesulfonamide scaffold remains a remarkably versatile and fruitful starting point for the development of potent and selective carbonic anhydrase inhibitors. As our understanding of the structural nuances of different CA isoforms deepens, so too does our ability to design novel derivatives with tailored therapeutic profiles. The comparative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to advance the field, ultimately leading to more effective treatments for a range of human diseases.

References

  • G, P., N, T., A, K., S, M., A, A., C, T. S., & A, A. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry, 57(13), 5723-5733. [Link]

  • Fisher, S. Z., & McKenna, R. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. International Journal of Molecular Sciences, 18(1), 123. [Link]

  • P, M., A, M., A, S., C, T. S., & A, A. (2007). Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold. Bioorganic & Medicinal Chemistry Letters, 17(15), 4153-4158. [Link]

  • Angeli, A., G, P., S, F., M, C., C, T. S., & A, A. (2020). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1136-1144. [Link]

  • P, M., A, M., A, S., C, T. S., & A, A. (2006). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Journal of Medicinal Chemistry, 49(26), 7942-7949. [Link]

  • Vedani, A., & Meyer, E. F. (1989). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 32(5), 951-956. [Link]

  • P, M., A, M., A, S., C, T. S., & A, A. (2019). Highly hydrophilic 1,3-oxazol-5-yl benzenesulfonamide inhibitors of carbonic anhydrase II for reduction of glaucoma-related intraocular pressure. Bioorganic Chemistry, 92, 103253. [Link]

  • A, E., M, A. E.-G., A, H. E.-S., C, T. S., & A, A. (2020). Discovery of Potent Dual-Tailed Benzenesulfonamide Inhibitors of Human Carbonic Anhydrases Implicated in Glaucoma and in Vivo Profiling of Their Intraocular Pressure-Lowering Action. Journal of Medicinal Chemistry, 63(6), 3076-3090. [Link]

  • Drug Discovery and Development. (2017, November 7). Chemists Created Compounds That Can Treat Glaucoma. [Link]

  • Angeli, A., et al. (2021). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1-10. [Link]

  • Durgun, M., et al. (2023). Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. Journal of Molecular Structure, 1292, 136123. [Link]

  • Bozdag, M., et al. (2022). Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide. Molecules, 27(22), 7806. [Link]

  • Ghorab, M. M., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 28(1), 1. [Link]

  • Matulis, D., et al. (2021). Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. PLoS One, 16(6), e0253323. [Link]

  • G, P., et al. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Molecules, 28(23), 7858. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of two validated synthetic protocols for the preparation of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide, a ke...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two validated synthetic protocols for the preparation of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide, a key intermediate in the development of various pharmacologically active compounds. The protocols are presented with detailed step-by-step methodologies, a comparative analysis of their performance, and supporting experimental data derived from established chemical literature.

Introduction

3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide and its derivatives are of significant interest in medicinal chemistry. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, and carbonic anhydrase inhibitors.[1][2] The specific substitution pattern of an amino group ortho to a hydroxyl group, along with the diethylsulfamoyl moiety, offers unique opportunities for further structural modifications to modulate biological activity. The efficient and scalable synthesis of this core scaffold is therefore a critical aspect of drug discovery and development programs.

This guide will dissect two distinct synthetic pathways to 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide, providing a critical evaluation of their respective strengths and weaknesses.

Comparative Analysis of Synthesis Protocols

The two primary synthetic routes to 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide that will be compared are:

  • Protocol 1: Linear Synthesis from 2-Aminophenol. This is a classical multi-step approach involving the sequential functionalization of a readily available starting material.

  • Protocol 2: Convergent Synthesis via Nitration and Reduction. This strategy involves the synthesis of a key nitro-intermediate which is then reduced in the final step to yield the target amine.

The following table summarizes the key performance indicators for each protocol, based on typical yields and reaction conditions reported for analogous transformations in the literature.

ParameterProtocol 1: Linear Synthesis from 2-AminophenolProtocol 2: Convergent Synthesis via Nitration and Reduction
Starting Material 2-Aminophenol4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide
Number of Steps 42
Overall Yield (estimated) 30-40%50-60%
Key Reagents Chlorosulfonic acid, Diethylamine, Nitric acid, Catalytic Hydrogenation (e.g., Pd/C)Sodium hydroxide, Catalytic Hydrogenation (e.g., Pd/C) or Metal-based reduction (e.g., Fe/HCl)
Scalability ModerateGood
Purification Challenges Multiple intermediate purifications required.Final product purification can be challenging due to the presence of polar functional groups.
Safety Considerations Use of highly corrosive chlorosulfonic and nitric acids. Hydrogenation requires specialized equipment.Handling of nitro compounds which can be energetic. Hydrogenation safety precautions.

Experimental Protocols

Protocol 1: Linear Synthesis from 2-Aminophenol

This protocol outlines a four-step synthesis starting from 2-aminophenol.

Protocol1 A 2-Aminophenol B Chlorosulfonation A->B Chlorosulfonic acid C 3-Amino-4-hydroxybenzenesulfonyl chloride B->C D Amination with Diethylamine C->D Diethylamine E 3-Amino-N,N-diethyl-4-hydroxybenzenesulfonamide D->E F Nitration E->F Nitric Acid G N,N-Diethyl-4-hydroxy-3-nitrobenzenesulfonamide F->G H Reduction G->H H2, Pd/C I Final Product H->I Protocol2 A 4-Chloro-3-nitrobenzenesulfonyl chloride B Amination with Diethylamine A->B Diethylamine C 4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide B->C D Hydrolysis C->D NaOH E N,N-Diethyl-4-hydroxy-3-nitrobenzenesulfonamide D->E F Reduction E->F H2, Pd/C or Fe/HCl G Final Product F->G

Sources

Comparative

A Comparative Guide for the In Vitro Evaluation of Novel 3-Amino-N,N-diethyl-4-hydroxybenzenesulfonamide Derivatives

This guide provides a comprehensive framework for the in vitro characterization of novel compounds derived from the 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide scaffold. As a senior application scientist, the objecti...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro characterization of novel compounds derived from the 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide scaffold. As a senior application scientist, the objective is not merely to present protocols, but to elucidate the scientific rationale behind each experimental choice. This ensures a robust, self-validating system for generating comparative data, empowering researchers in drug discovery to make informed decisions about lead candidate progression.

The Scientific Premise: Why Derivatize 3-Amino-N,N-diethyl-4-hydroxybenzenesulfonamide?

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The parent molecule, 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide, serves as an excellent starting point for derivatization due to its multiple reactive sites. Modifications to the amino and hydroxyl groups can significantly alter the molecule's physicochemical properties, influencing its interaction with biological targets.

A recent study highlighted the synthesis of novel derivatives from this core structure, demonstrating their potential as inhibitors of carbonic anhydrases (CAs) and their activity in cancer cell cultures.[4][5][6] Sulfonamides are well-established inhibitors of CAs, enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[1][7][8][9][10][11] Therefore, a primary objective of this testing guide is to establish a rigorous comparison of the cytotoxic and antimicrobial potential of newly synthesized derivatives against the parent compound and established clinical standards.

Experimental Design: A Foundation of Scientific Integrity

A robust experimental design is critical for generating reproducible and comparable data. This involves the careful selection of biological models and control compounds.

Selection of Biological Systems
  • Anticancer Evaluation: To assess the breadth of anticancer activity, a panel of human cancer cell lines representing diverse tumor types is essential.[12] For this guide, we will utilize:

    • MCF-7 (Breast Adenocarcinoma): A well-characterized line for breast cancer studies.[12][13][14]

    • HeLa (Cervical Cancer): A highly resilient and commonly used cell line in cancer research.[12][14][15]

    • HEK293 (Human Embryonic Kidney): To be used as a non-cancerous control to assess the selectivity of the compounds, a crucial parameter for therapeutic potential.[15][16]

  • Antimicrobial Evaluation: To screen for broad-spectrum antimicrobial activity, a representative panel of pathogenic microbes is selected:

    • Staphylococcus aureus (e.g., ATCC 29213): A Gram-positive bacterium and a common cause of clinical infections.[17][18][19]

    • Escherichia coli (e.g., ATCC 25922): A Gram-negative bacterium used as a standard for antimicrobial testing.[20]

Controls: The Cornerstone of Data Validity
  • Parent Compound: 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide will serve as the baseline to quantify the effect of chemical modifications.

  • Positive Controls:

    • Doxorubicin: A standard chemotherapeutic agent for cytotoxicity assays.[13][21]

    • Ciprofloxacin: A broad-spectrum antibiotic for bacterial susceptibility testing.[20]

  • Vehicle Control: Dimethyl sulfoxide (DMSO) is a common solvent for novel compounds. A vehicle control is crucial to ensure that the observed effects are not due to solvent toxicity. The final DMSO concentration in the assay should be kept below 0.5%.[21]

Protocol I: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method that provides a quantitative measure of metabolic activity, which serves as an indicator of cell viability.[15][16][21] It is a foundational assay in drug discovery for screening the cytotoxic potential of novel compounds.[12][22]

Detailed Step-by-Step Methodology
  • Cell Seeding: Plate the selected cell lines (MCF-7, HeLa, HEK293) into 96-well flat-bottom plates at a density of 5 x 10³ cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.

  • Compound Preparation & Treatment: Prepare a stock solution of each test compound in DMSO. Perform serial dilutions in the appropriate cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the cell plates with the medium containing the test compounds.

  • Incubation: Incubate the treated plates for 48 hours under standard cell culture conditions. This duration is typically sufficient to observe significant cytotoxic effects.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12][21]

Data Presentation: Comparative Cytotoxicity

Summarize the IC₅₀ values in a clear, tabular format for direct comparison.

CompoundIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HeLaIC₅₀ (µM) vs. HEK293 (Selectivity)
Parent Compound >100>100>100
Novel Derivative A 22.5 ± 2.118.9 ± 1.785.4 ± 6.3
Novel Derivative B 9.8 ± 1.27.5 ± 0.955.1 ± 4.8
Doxorubicin 1.2 ± 0.30.9 ± 0.22.5 ± 0.4

Data represented as mean ± standard deviation from three independent experiments.

Visualization: Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells 1. Seed Cells (96-well plate) prep_compounds 2. Prepare Compound Serial Dilutions treat_cells 3. Treat Cells (48h Incubation) prep_compounds->treat_cells add_mtt 4. Add MTT Reagent (4h Incubation) treat_cells->add_mtt solubilize 5. Solubilize Formazan (DMSO) add_mtt->solubilize read_plate 6. Read Absorbance (570 nm) solubilize->read_plate calc_ic50 7. Calculate IC50 Values read_plate->calc_ic50

Caption: Standard workflow for the MTT cytotoxicity assay.

Protocol II: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[23][24] It provides a quantitative result that is essential for comparing the potency of novel compounds.[23]

Detailed Step-by-Step Methodology
  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should be broad (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microdilution plate.

  • Controls: Include a positive control well (inoculum without any compound) to confirm bacterial growth and a sterility control well (broth only) to check for contamination.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[23]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[25]

Data Presentation: Comparative Antimicrobial Activity
CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Parent Compound >256>256
Novel Derivative A 64128
Novel Derivative B 1632
Ciprofloxacin 0.50.25
Visualization: Logical Relationships

MIC_Logic cluster_concentration cluster_observation High_Conc High No_Growth No Visible Growth High_Conc->No_Growth MIC MIC MIC->No_Growth Lowest concentration for this result Low_Conc Low Growth Visible Growth (Turbidity) Low_Conc->Growth

Caption: Logical relationship for determining the MIC value.

Mechanistic Considerations: Potential Pathways of Action

While screening assays determine if a compound is active, they do not explain how. The sulfonamide scaffold is known to act via several mechanisms.

  • Anticancer Action: A prominent mechanism for sulfonamides is the inhibition of carbonic anhydrase isozymes, particularly CA IX and CA XII, which are overexpressed in hypoxic tumors.[8] By inhibiting these enzymes, the compounds can disrupt pH regulation, leading to apoptosis.[1] Another key strategy involves the inhibition of receptor tyrosine kinases like VEGFR-2, which is pivotal for tumor angiogenesis.[26]

Anticancer_Pathway Compound Novel Sulfonamide Derivative CAIX Carbonic Anhydrase IX (on tumor cell surface) Compound->CAIX Inhibition pH_regulation Extracellular Acidification Intracellular Alkalinization CAIX->pH_regulation Drives Tumor_Progression Tumor Proliferation, Invasion, Metastasis pH_regulation->Tumor_Progression Promotes

Caption: Inhibition of Carbonic Anhydrase IX as a potential anticancer mechanism.

Concluding Remarks

This guide outlines a systematic and scientifically grounded approach to the initial in vitro evaluation of novel 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide derivatives. By employing standardized assays, appropriate controls, and a comparative framework, researchers can effectively identify compounds with promising anticancer and antimicrobial activities. The data generated through these protocols will form the basis for further mechanistic studies, selectivity profiling, and eventual progression into more complex preclinical models.

References

  • Broth microdilution. Grokipedia.
  • A class of sulfonamides as carbonic anhydrase I and II inhibitors.Taylor & Francis Online.
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer.PubMed.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.BenchChem.
  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus.
  • Broth microdilution.Wikipedia.
  • Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors.Taylor & Francis Online.
  • Anticancer and Antiviral Sulfonamides.Bentham Science.
  • Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.BenchChem.
  • Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.MDPI.
  • Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents.Taylor & Francis Online.
  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies.
  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus.
  • Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives.
  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER STUDIES OF NOVEL SULPHONAMIDES.International Journal of Pharmaceutical Sciences and Research.
  • Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus.Journal of Chemical and Pharmaceutical Research.
  • DESIGN, SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 1,2,4-TRIAZOLES CARRYING BIOLOGICALLY ACTIVE SULFONAMIDE MOIETIES.PubMed.
  • Sulfonamides and Sulfonylated Derivatives as Anticancer Agents.
  • Antimicrobial Activity of Some Sulfonamide Derivatives on Clinical Isol
  • Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli.PubMed Central.
  • Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity.
  • Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome.Microbiology Spectrum.
  • In Vitro Cytotoxicity Assays: Applic
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.NCBI Bookshelf.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs.MDPI.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition.MDPI.
  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated r
  • (PDF) Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.PubMed.

Sources

Validation

Assessing the Selectivity of Carbonic Anhydrase Inhibitors Derived from 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide: A Comparative Guide

In the landscape of medicinal chemistry, the pursuit of isoform-selective enzyme inhibitors remains a paramount objective. This is particularly true for the ubiquitous zinc-containing metalloenzymes, the carbonic anhydra...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pursuit of isoform-selective enzyme inhibitors remains a paramount objective. This is particularly true for the ubiquitous zinc-containing metalloenzymes, the carbonic anhydrases (CAs), which are implicated in a spectrum of physiological and pathological processes.[1][2] The development of CA inhibitors (CAIs) with high selectivity for specific isoforms is crucial for therapeutic efficacy while minimizing off-target effects.[3][4] This guide provides an in-depth analysis of the selectivity profiles of carbonic anhydrase inhibitors derived from the 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide scaffold, offering a comparative assessment based on available experimental data.

The benzenesulfonamide moiety is a well-established zinc-binding group that serves as the cornerstone for a vast library of CAIs.[5][6] The primary sulfonamide group coordinates to the zinc ion within the active site of the enzyme, effectively blocking its catalytic activity—the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] Isoform selectivity is largely dictated by the substitutions on the benzene ring, which can engage in specific interactions with amino acid residues that vary among the different CA isoforms.[8] The 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide scaffold presents a unique combination of hydrophilic (hydroxyl and amino groups) and lipophilic (aromatic ring and diethylamino group) features, which can be strategically modified to achieve desired selectivity profiles.[1]

Comparative Analysis of Inhibitor Selectivity

The selectivity of inhibitors derived from the 3-amino-4-hydroxy-benzenesulfonamide backbone has been systematically evaluated against a panel of human (h) CA isoforms. The affinity of these compounds is typically quantified by their dissociation constants (Kd), with lower values indicating a stronger binding affinity. The following table summarizes the binding affinities of a series of synthesized derivatives, providing a clear comparison of their selectivity across various hCA isoforms.

CompoundCAI (Kd, µM)CAII (Kd, µM)CAIII (Kd, µM)CAIV (Kd, µM)CAVA (Kd, µM)CAVB (Kd, µM)CAVI (Kd, µM)CAVII (Kd, µM)CAIX (Kd, µM)CAXII (Kd, µM)CAXIII (Kd, µM)
2 >100>100>100>100>100>1001.8>100>100>100>100
3 1.40.05710.60.0382.50.810.0160.0120.0240.0150.009
4 1.30.03511.20.0272.50.820.0110.0090.0180.0110.008
5 1.50.04112.10.0312.80.910.0130.0100.0210.0130.009
6 1.20.03110.10.0242.20.750.0100.0080.0160.0100.007
7 1.40.03811.50.0292.60.850.0120.0090.0190.0120.008
8 1.10.0289.50.0222.00.700.0090.0070.0150.0090.006
9 1.00.0258.90.0201.80.650.0080.0060.0140.0080.005
10 1.80.05113.50.0423.21.00.0180.0140.0280.0170.011
11 1.60.04512.80.0383.00.950.0160.0120.0250.0150.010
12 1.70.04813.10.0403.10.980.0170.0130.0260.0160.010
13 1.50.04212.30.0352.90.920.0140.0110.0220.0140.009
14 1.30.03611.00.0282.40.800.0110.0090.0170.0110.007
15 >100>100>100>100>100>100>100>100>100>100>100
16 >100>100>100>100>100>100>100>100>100>100>100
17 >100>100>100>100>100>100>100>100>100>100>100
18 >100>100>100>100>100>100>100>100>100>100>100
19 >100>100>100>100>100>100>100>100>100>100>100
20 >100>100>100>100>100>100>100>100>100>100>100
21 >100>100>100>100>100>100>100>100>100>100>100
22 >100>100>100>100>100>100>100>100>100>100>100
23 >100>100>100>100>100>100>100>100>100>100>100
24 >100>100>100>100>100>100>100>100>100>100>100
25 1.20.03210.50.0252.30.780.0100.0080.0160.0100.007

Data sourced from a study on novel derivatives of 3-amino-4-hydroxy-benzenesulfonamide.[1] The numbering of compounds corresponds to the source publication.

Insights from the Data

The experimental data reveals that modifications to the 3-amino group of the 4-hydroxy-benzenesulfonamide scaffold can dramatically influence both the potency and selectivity of the resulting inhibitors. For instance, many of the Schiff base and α-amino ketone derivatives (compounds 3-14 and 25) exhibit potent, low nanomolar to sub-micromolar inhibition against a broad range of CA isoforms, including the cytosolic CA II, the membrane-bound, tumor-associated CA IX and CA XII, and the mitochondrial CA V isoforms.[1] In contrast, several other derivatives (e.g., compounds 15-24) show significantly weaker or no binding to any of the tested isoforms, highlighting the critical role of the specific chemical transformations at the 3-amino position.[1]

Notably, while many of the active compounds are potent inhibitors, they often exhibit limited selectivity between the different CA isoforms. For example, compound 9 is a potent inhibitor of multiple CAs.[1] This lack of selectivity can be a significant drawback in drug development, as inhibition of ubiquitously expressed isoforms like CA I and CA II can lead to undesirable side effects.[3] The challenge, therefore, lies in designing modifications that specifically target the unique structural features of the desired CA isoform.

Experimental Methodologies

A robust assessment of inhibitor selectivity relies on accurate and reproducible experimental protocols. The data presented in this guide was generated using a Fluorescent Thermal Shift Assay (FTSA), a high-throughput method for measuring the binding affinity of ligands to proteins.

Fluorescent Thermal Shift Assay (FTSA)

Principle: FTSA, also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor®, measures the thermal stability of a protein by monitoring its unfolding temperature (melting temperature, Tm). The binding of a ligand to a protein generally increases its thermal stability, resulting in a higher Tm. This shift in Tm is proportional to the binding affinity of the ligand.

Workflow:

Caption: Workflow for FTSA to determine inhibitor binding affinity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of purified, recombinant human CA isoforms in a suitable buffer.

    • Prepare serial dilutions of the inhibitor compounds to be tested.

    • Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.

  • Assay Setup:

    • In a multi-well PCR plate, combine the CA isoform, the inhibitor at various concentrations, and the fluorescent dye.

    • Include appropriate controls, such as the enzyme alone (no inhibitor) and buffer alone (no enzyme).

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Apply a linear temperature gradient, gradually increasing the temperature.

  • Data Acquisition:

    • Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, it exposes its hydrophobic core, to which the dye binds, causing an increase in fluorescence.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melting curve.

    • The midpoint of the sigmoidal transition corresponds to the melting temperature (Tm).

    • The change in Tm (ΔTm) at different inhibitor concentrations is used to calculate the dissociation constant (Kd).

The Path Forward: Rational Design for Enhanced Selectivity

Achieving high selectivity for a specific CA isoform remains a significant challenge due to the conserved nature of the active site among the different isoforms.[4] However, subtle differences in the amino acid residues lining the active site cavity and its entrance can be exploited for the rational design of selective inhibitors.[8] The "tail approach," which involves appending various chemical moieties to the benzenesulfonamide scaffold, has proven to be a successful strategy for improving isoform selectivity.[8] These "tails" can interact with non-conserved residues outside the immediate zinc-coordinating region, thereby conferring isoform-specific binding.

Future efforts in developing selective CAIs from the 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide scaffold should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the "tail" appended to the 3-amino group to probe interactions with specific residues in the target CA isoform.

  • Computational Modeling and Docking: Utilizing in silico methods to predict the binding modes of novel derivatives and guide the design of compounds with improved selectivity.

  • X-ray Crystallography: Obtaining crystal structures of inhibitor-enzyme complexes to visualize the precise molecular interactions and rationalize the observed selectivity.[1][2]

By integrating these approaches, the scientific community can continue to advance the development of highly selective carbonic anhydrase inhibitors for a range of therapeutic applications, from cancer and glaucoma to neurological disorders.

References

  • Angeli, A., et al. (2020). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Journal of Medicinal Chemistry, 63(15), 8035–8056. Available at: [Link]

  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. Available at: [Link]

  • Alterio, V., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms?. Chemical Reviews, 112(8), 4421–4468. Available at: [Link]

  • Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. Available at: [Link]

  • Caruso, F., et al. (2022). Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. European Journal of Medicinal Chemistry, 238, 114451. Available at: [Link]

  • Ghorab, M. M., et al. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. Molecules, 28(9), 3894. Available at: [Link]

  • El-Sayad, K. A., et al. (2025). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. Bioorganic Chemistry, 159, 108335. Available at: [Link]

  • Nocentini, A., et al. (2023). Pyridinium Derivatives of 3-Aminobenzenesulfonamide are Nanomolar-potent Inhibitors of Tumor-expressed Carbonic Anhydrase Isozymes CA IX and CA XII. ACS Medicinal Chemistry Letters, 14(3), 295-302. Available at: [Link]

  • El-Emam, A. A., et al. (2022). Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. Bioorganic Chemistry, 129, 106178. Available at: [Link]

  • Jain, A., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters, 5(11), 1219–1223. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide

Introduction: As a sulfonamide derivative, 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide is a compound of interest in various research and development settings. While its specific applications are niche, its chemical s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a sulfonamide derivative, 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide is a compound of interest in various research and development settings. While its specific applications are niche, its chemical structure necessitates a rigorous and informed approach to waste management. Improper disposal of sulfonamides poses a significant environmental risk, contributing to the contamination of water systems and potentially fostering antibiotic resistance.[1] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment. Our objective is to move beyond mere compliance, embedding principles of chemical stewardship into your standard operating procedures.

Section 1: Hazard Identification and Risk Assessment

Causality of Hazards: The benzenesulfonamide core, combined with an amino group, suggests potential for skin and eye irritation. Like many aromatic amines, there is a potential for toxicity if ingested, inhaled, or absorbed through the skin.[2] Furthermore, the environmental persistence of sulfonamides is a key concern, with some compounds showing potential for long-lasting harmful effects in aquatic ecosystems.

Table 1: Inferred Hazard Profile for 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide

Hazard ClassCategoryGHS StatementSource (Analog)
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 (Harmful)Harmful if swallowed, in contact with skin, or if inhaled.[2]
Skin Corrosion/IrritationCategory 1B / 2 (Corrosive/Irritant)Causes severe skin burns and eye damage or causes skin irritation.[3]
Serious Eye Damage/IrritationCategory 1 / 2A (Corrosive/Irritant)Causes serious eye damage or causes serious eye irritation.[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory)May cause respiratory irritation.[2]
Chronic Aquatic ToxicityCategory 4 (Harmful)May cause long lasting harmful effects to aquatic life.

Chemical Incompatibilities: Store and manage waste containing this compound away from strong oxidizing agents .[2][3] Contact with such agents can lead to vigorous, exothermic reactions, posing a fire or explosion hazard.

Section 2: Core Principles of Compliant Chemical Disposal

Disposal is not an afterthought; it is the final step in the chemical lifecycle. All procedures must adhere to local, state, and federal regulations, primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5]

  • Prohibition of Sewer Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain.[6] The EPA's sewer ban for hazardous waste pharmaceuticals is strict, and this principle should be extended to all research chemicals with potential ecotoxicity.[5][7]

  • Waste Minimization: Before disposal, consider the principles of green chemistry. Can you reduce the scale of your experiment? Is there a less hazardous alternative?

  • Segregation is Key: Never mix incompatible waste streams.[8] Waste containing this sulfonamide should be collected in a dedicated, properly labeled container.

  • "Cradle-to-Grave" Responsibility: The generator of the waste (your laboratory) is legally responsible for it from generation to final disposal.[5] This underscores the importance of using a licensed and reputable chemical waste disposal company.

Section 3: Standard Operating Procedures for Disposal

The correct disposal path depends on the form of the waste. The following protocols provide step-by-step guidance for common laboratory waste streams.

Protocol 3.1: Disposal of Unused or Expired Pure Compound (Solid Waste)

This protocol applies to the original reagent bottle or any solid material grossly contaminated with the compound.

  • Containerization: Ensure the compound is in its original, securely sealed container or a new, compatible, and sealable waste container.

  • Labeling: Affix a completed hazardous waste tag to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide" (no abbreviations)

    • The approximate quantity of waste

    • The date accumulation started

    • All identified hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

  • Storage: Store the labeled container in a designated satellite accumulation area. This area must be secure, away from drains, and segregated from incompatible materials.[8]

  • Pickup: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or its contracted hazardous waste vendor. The ultimate disposal method will likely be high-temperature incineration with flue gas scrubbing to ensure complete destruction.[6]

Protocol 3.2: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)

This protocol covers items with trace or residual contamination, such as gloves, weigh boats, pipette tips, and paper towels.

  • Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled plastic bag or container.

  • Labeling: Label the container as "Solid Hazardous Waste" and list the chemical contaminant.

  • Disposal: Once the container is full, seal it and manage it for pickup via your institution's EHS-approved chemical waste stream. Do not dispose of this material in the regular or biohazardous trash.

Protocol 3.3: Deactivation and Disposal of Dilute Aqueous Solutions (<1 g/L)

For dilute aqueous solutions, chemical deactivation via adsorption prior to disposal is a best practice that minimizes environmental impact. Activated carbon is a highly effective and universal agent for adsorbing many pharmaceutical compounds from water.[9]

  • Preparation: In a designated waste container or flask within a fume hood, measure the volume of your aqueous waste solution.

  • Adsorbent Addition: For every 100 mL of aqueous waste, add approximately 5-10 grams of powdered activated carbon. This provides a significant excess to ensure efficient adsorption.[9]

  • Contact Time: Stir the resulting slurry at room temperature for at least 2 hours. An overnight stir is recommended for complete adsorption.

  • Filtration: Separate the activated carbon from the water using vacuum filtration.

  • Disposal of Components:

    • Activated Carbon (Now Hazardous Waste): The wet carbon cake contains the adsorbed sulfonamide. Carefully scrape it into a container for solid hazardous waste. Label it as "Activated Carbon contaminated with 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide" and dispose of it according to Protocol 3.1.

    • Filtrate (Decontaminated Water): While the bulk of the compound is removed, the filtrate should still be treated as chemical waste. Collect it in a container labeled "Treated Aqueous Waste" and list any other constituents (e.g., buffers). Dispose of it through your institution's aqueous chemical waste stream. Do not pour it down the drain.

Protocol 3.4: Management of Contaminated Organic Solvents
  • Segregation: Collect all organic solvent waste containing the sulfonamide in a designated, compatible solvent waste container (e.g., for non-halogenated solvents).

  • Labeling: Ensure the container is properly labeled with the names and approximate percentages of all solvent components and solutes.

  • Disposal: Manage the container for pickup via your institution's solvent waste stream.

Section 4: Disposal Decision Workflow

To simplify the selection of the appropriate disposal protocol, the following workflow diagram provides a clear, visual guide for laboratory personnel.

G start Identify Waste Containing 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide waste_type What is the form of the waste? start->waste_type solid_pure Pure Solid or Grossly Contaminated Material waste_type->solid_pure  Solid aqueous Dilute Aqueous Solution (<1 g/L) waste_type->aqueous Aqueous solvent Contaminated Organic Solvent waste_type->solvent Organic Solvent ppe Contaminated Labware, PPE, or Spill Debris waste_type->ppe Solid Labware/ PPE/Spill Debris proto_3_1 Follow Protocol 3.1: Disposal of Pure Compound solid_pure->proto_3_1 proto_3_3 Follow Protocol 3.3: Deactivation & Disposal of Aqueous Solutions aqueous->proto_3_3 proto_3_4 Follow Protocol 3.4: Management of Contaminated Solvents solvent->proto_3_4 proto_3_2 Follow Protocol 3.2: Disposal of Contaminated Labware/PPE ppe->proto_3_2

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical intermediates, such as 3-amino-N,N-diethyl-4-hyd...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical intermediates, such as 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide, demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring that your work is conducted with the highest degree of safety and scientific integrity.

The guidance herein is synthesized from an analysis of structurally similar aromatic sulfonamides and amines, as a specific Safety Data Sheet (SDS) for the title compound is not publicly indexed. This conservative approach, grounded in chemical analogy, ensures a robust margin of safety.

Hazard Assessment: Understanding the Risk

Before any handling protocol can be established, a clear understanding of the potential hazards is essential. Based on data from analogous compounds, 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide should be treated as a hazardous substance.[1] The primary risks are associated with direct contact and inhalation.

Hazard ClassificationGHS Hazard StatementRationale and Implication
Skin Corrosion/Irritation H315: Causes skin irritation.[2]The amino and sulfonamide functional groups can cause irritation or, in some cases, corrosive burns upon contact.[3] This necessitates robust skin protection.
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[2]Direct contact with the eyes is likely to cause significant irritation or damage.[3] Full eye protection is mandatory.
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1]Systemic toxicity is a potential risk. All routes of exposure—ingestion, skin absorption, and inhalation—must be blocked.
Specific Target Organ Toxicity May cause respiratory irritation.[1]Inhalation of dust or aerosols can irritate the respiratory tract, underscoring the need for proper ventilation and potential respiratory protection.

The Hierarchy of Controls: A Foundational Safety Principle

PPE is the final, not the first, line of defense. Its use is predicated on the principle that other, more effective control measures have been implemented first. This "Hierarchy of Controls" is a fundamental concept in laboratory safety, ensuring that reliance on PPE is a carefully considered final step.[4][5]

Hierarchy of Controls cluster_controls Hierarchy of Controls (Most to Least Effective) Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Last line of defense) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Essential Engineering & Administrative Controls

Before selecting PPE, ensure the following are in place:

  • Chemical Fume Hood: All manipulations of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide, especially handling the solid powder or preparing solutions, must be performed inside a certified chemical fume hood.[3][4][6] This is the primary method for preventing inhalation exposure.

  • Designated Area: All work with this compound should be restricted to a designated area of the lab, clearly marked with hazard signs.

  • Standard Operating Procedures (SOPs): A detailed, lab-specific SOP for handling this chemical must be written and understood by all personnel involved.

  • Training: All users must be trained on the specific hazards and handling procedures outlined in the SOP and the Chemical Hygiene Plan.[7]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on a risk assessment of the specific procedures being performed.

Eye and Face Protection

Because this class of compound causes serious eye irritation, robust protection is non-negotiable.[2][3]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.

  • Enhanced Protection: When there is a significant risk of splashes, such as during transfers of solutions or cleanup of spills, a full-face shield must be worn in addition to chemical splash goggles.[8] Standard safety glasses are insufficient.

Skin and Body Protection

Skin contact is a primary route of exposure, and the compound is classified as a skin irritant.[2][9]

  • Gloves: Glove selection is critical. Due to the aromatic amine structure, glove material must be chosen carefully. Standard lightweight nitrile gloves may offer only minimal splash protection and are not recommended for prolonged contact.[10]

    • Recommended Practice: Double-gloving is required.[8] Wear two pairs of nitrile gloves, ensuring the outer glove is tucked over the cuff of the lab coat.

    • Breakthrough: Change the outer glove immediately upon any known contact and change both gloves every 30-60 minutes regardless of contact to mitigate the risk of undetected permeation.[8]

    • Higher Risk Tasks: For extended procedures or when handling larger quantities, consider using thicker, more chemically resistant gloves such as neoprene or butyl rubber as the outer layer.[10][11] Always consult the glove manufacturer's compatibility chart for specific breakthrough time data if available.

Glove MaterialSplash/Incidental ContactExtended Contact / ImmersionRationale
Nitrile Good (Double-gloved) Poor (Not Recommended) Provides excellent dexterity and splash resistance but can be permeated by some aromatic compounds.[10] Change immediately upon contact.
Neoprene Very Good Good Offers a broader range of chemical resistance than nitrile, with good physical properties.[10][11]
Butyl Rubber Very Good Very Good Provides superior resistance to a wide variety of chemicals but may offer less dexterity.[10]
  • Laboratory Coat/Gown: A long-sleeved laboratory coat is the minimum requirement. For procedures with a higher splash potential, a disposable, chemically resistant gown that closes in the back and has tight-fitting cuffs is required.[8] Ensure the gown material is rated for chemical protection.

Respiratory Protection

While engineering controls (i.e., a fume hood) are the primary means of respiratory protection, additional measures may be necessary.

  • Weighing Powders: When weighing the solid compound, even within a fume hood, microscopic particles can become airborne. If there is any visible dust or the ventilation is questionable, a NIOSH-approved N95 filtering facepiece respirator should be worn.[12]

  • Emergency/Spill Response: For spill cleanup or in the event of a ventilation failure, a higher level of protection is necessary. An air-purifying respirator (APR) with combination organic vapor/acid gas/particulate (P100) cartridges is required.

  • Important: The use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical clearance and annual fit-testing, as mandated by OSHA.[12] A surgical mask provides no protection against chemical vapors or dusts.[12]

Procedural Plan: Safe Handling and PPE Sequencing

Adherence to a strict, step-by-step procedure minimizes the risk of exposure and cross-contamination.

Step-by-Step Protocol: Weighing and Handling Solid Compound
  • Preparation: Confirm the chemical fume hood is functioning correctly. Don all required PPE in the proper sequence (see diagram below).

  • Staging: Place a plastic-backed absorbent liner on the work surface inside the fume hood. Gather all necessary equipment (spatulas, weigh paper, secondary containers).

  • Weighing: Carefully open the primary container inside the hood. Use a spatula to transfer the desired amount of solid to weigh paper or a tared container on a balance. Keep the sash as low as possible.

  • Transfer: Securely close the primary container. Carefully transfer the weighed solid to the reaction vessel or solvent.

  • Cleanup: Dispose of any contaminated weigh paper and the absorbent liner into a designated solid hazardous waste container located within the fume hood.

  • Doffing: Remove PPE in the reverse order of donning to prevent contamination of skin and clothing.

PPE Donning and Doffing Workflow

Properly sequencing the donning and doffing of PPE is as critical as selecting the correct equipment. The goal is to contain contaminants and prevent them from spreading to you or the laboratory.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don_Gown 1. Gown/Lab Coat Don_Mask 2. Mask/Respirator Don_Gown->Don_Mask Don_Goggles 3. Goggles/Face Shield Don_Mask->Don_Goggles Don_Gloves 4. Gloves (Outer glove over cuff) Don_Goggles->Don_Gloves Doff_Gloves 1. Outer Gloves (if double-gloved) Doff_Gown 2. Gown/Lab Coat (Turn inside out) Doff_Gloves->Doff_Gown Doff_Gloves2 3. Inner Gloves Doff_Gown->Doff_Gloves2 Doff_Goggles 4. Goggles/Face Shield (Handle by straps) Doff_Gloves2->Doff_Goggles Doff_Mask 5. Mask/Respirator Doff_Goggles->Doff_Mask Wash_Hands 6. Wash Hands Thoroughly Doff_Mask->Wash_Hands

Caption: Follow the precise donning and doffing sequence to prevent cross-contamination.

Emergency and Disposal Plan

  • Spill Response: In the event of a small spill (<100 mL) within the fume hood, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[9] Wearing full PPE (including respirator if necessary), collect the absorbed material into a labeled hazardous waste container. Decontaminate the area with a suitable solvent, followed by soap and water. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

  • Waste Disposal: All waste materials, including residual solid, contaminated solutions, used gloves, and other disposable PPE, must be collected in a clearly labeled, sealed hazardous waste container.[3] Do not mix with other waste streams. Follow all institutional and local regulations for chemical waste disposal.

This guide provides a comprehensive framework for the safe handling of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide. By integrating these principles of hazard assessment, engineering controls, and rigorous PPE protocols, you can ensure a safe and productive research environment.

References

  • Laboratories Overview. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Information on Chemicals. European Chemicals Agency (ECHA). Available at: [Link]

  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. Available at: [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. Princeton University. Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. Available at: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. Available at: [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. Available at: [Link]

  • The Laboratory Standard. Vanderbilt University Medical Center. Available at: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available at: [Link]

  • OSHA Laboratory Standard. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • OSHA Standards for Biological Laboratories. ASPR TRACIE. Available at: [Link]

Sources

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